molecular formula C3H6BrClO B074525 1-Bromo-2-(chloromethoxy)ethane CAS No. 1462-35-7

1-Bromo-2-(chloromethoxy)ethane

Cat. No.: B074525
CAS No.: 1462-35-7
M. Wt: 173.43 g/mol
InChI Key: JYGASIIKRZJQEA-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethoxy)ethane is a versatile and highly reactive bifunctional alkylating agent of significant interest in synthetic organic chemistry and materials science. Its molecular structure, featuring both a bromoalkane and a chloromethoxy ether moiety, allows it to act as a short-chain linker, efficiently bridging two nucleophilic sites. This compound is primarily employed in the synthesis of complex organic molecules, heterocycles, and as a key building block for the creation of crown ethers and other macrocyclic compounds. Its core research value lies in its application as a crosslinking agent for polymers and biomolecules, facilitating the study of molecular interactions and the development of novel polymeric networks with specific physical properties. The mechanism of action involves nucleophilic substitution reactions (SN2), where the bromine and chlorine atoms are displaced by nucleophiles such as amines, thiols, or alkoxides, resulting in the formation of stable ether or alkylamine linkages. Researchers utilize this compound to introduce spacer arms, modify surfaces, and create functionalized materials for advanced applications in drug delivery systems, chromatography, and catalysis. Proper handling in a controlled environment is essential due to its reactivity and potential as a lachrymator. This compound is intended for research purposes by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(chloromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrClO/c4-1-2-6-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGASIIKRZJQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408541
Record name 1-bromo-2-(chloromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-35-7
Record name 1-bromo-2-(chloromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-(chloromethoxy)ethane: A Versatile Bifunctional Reagent in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-2-(chloromethoxy)ethane, a unique bifunctional molecule, holds significant potential as a versatile reagent in modern organic synthesis. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and, most critically, its prospective applications in drug development and complex molecule synthesis. Drawing upon established principles of reactivity for analogous α-haloethers and bifunctional alkylating agents, we delineate its utility as a protecting group precursor and a linker for advanced molecular architectures. This document is intended to serve as a foundational resource for researchers seeking to leverage the distinct reactivity of this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

Nomenclature and Identification
  • Systematic Name: this compound

  • CAS Number: 1462-35-7[1][2]

  • Molecular Formula: C₃H₆BrClO[1]

  • Molecular Weight: 173.44 g/mol [1]

Synonyms

This compound is also known by several other names, including:

  • Chloromethyl 2-bromoethyl ether[1]

  • Ethane, 1-bromo-2-(chloromethoxy)-[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental setups.

PropertyValueSource
Boiling Point 38 °C at 0.2 Torr[1]
Density 1.66 g/cm³[1]
LogP 1.59[1]
Rotatable Bond Count 3[1]
Hydrogen Bond Acceptor Count 1[1]
Exact Mass 171.92906 Da[1]

Synthesis of this compound

The synthesis of α-haloethers is a well-established area of organic chemistry.[3][4][5][6][7] For this compound, a common laboratory-scale synthesis involves the reaction of 2-bromoethanol with formaldehyde and hydrogen chloride.

A generalized synthetic workflow is depicted below:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Bromoethanol 2-Bromoethanol ReactionVessel Reaction in an Inert Solvent (e.g., Dichloromethane) 2-Bromoethanol->ReactionVessel Formaldehyde Formaldehyde Formaldehyde->ReactionVessel Hydrogen Chloride Hydrogen Chloride Hydrogen Chloride->ReactionVessel Product This compound ReactionVessel->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a generalized representation and should be performed by qualified personnel with appropriate safety measures in place.

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet is charged with paraformaldehyde and an inert solvent such as dichloromethane.

  • Introduction of Reactants: The flask is cooled in an ice bath, and a solution of 2-bromoethanol in dichloromethane is added dropwise.

  • Addition of Hydrogen Chloride: Gaseous hydrogen chloride is bubbled through the reaction mixture, or a solution of hydrogen chloride in a suitable solvent is added.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully quenched with a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its bifunctional nature, possessing two distinct electrophilic centers: the carbon atom of the chloromethoxy group and the carbon atom bonded to the bromine. This duality allows for sequential or differential reactivity, making it a valuable tool in the synthesis of complex molecules.

The Chloromethoxy Moiety: A Gateway to Protecting Groups

The chloromethoxy group is a classic precursor for the introduction of the methoxymethyl (MOM) ether protecting group for alcohols.[3] In the context of this compound, it can be used to install a bromo-functionalized MOM-type protecting group, which we can term a "BOMOM" (2-Bromoethoxymethyl) group.

G cluster_protection Protection of an Alcohol cluster_product Protected Alcohol Alcohol R-OH Protected_Alcohol R-O-CH₂-O-CH₂-CH₂-Br Alcohol->Protected_Alcohol Reagent This compound Reagent->Protected_Alcohol Base Non-nucleophilic base (e.g., DIPEA) Base->Protected_Alcohol

Caption: Protection of an alcohol using this compound.

This "BOMOM" group offers the advantage of introducing a bromine handle for further functionalization, such as cross-coupling reactions, after the protection of a sensitive hydroxyl group. The protection itself would likely proceed under standard conditions for MOM group installation, employing a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Deprotection would be expected under acidic conditions, typical for acetal cleavage.

The Bromoethyl Moiety: A Handle for Further Functionalization

The bromoethyl group provides a second reactive site. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the attachment of various moieties. This is particularly useful in the construction of linkers for antibody-drug conjugates (ADCs) or in the synthesis of heterocyclic systems. The differential reactivity between the highly labile chloromethyl ether and the less reactive bromoalkane allows for a stepwise elaboration of a molecule.

Safety and Handling

  • Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and magnesium.[12]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a bifunctional reagent with considerable, yet largely untapped, potential in synthetic organic chemistry. Its ability to act as a precursor to a functionalized protecting group and as a versatile linker makes it a valuable tool for the synthesis of complex molecules, particularly in the field of drug discovery and development. The insights provided in this guide, based on the established chemistry of related compounds, aim to equip researchers with the foundational knowledge to explore and exploit the unique synthetic opportunities offered by this compound. As with all reactive and potentially hazardous chemicals, a thorough understanding of its properties and a commitment to safe laboratory practices are paramount.

References

  • This compound | CAS 1462-35-7 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 12, 2026, from [Link]

  • Benneche, T. (1995). α-Monohalo Ethers in Organic Synthesis. Synthesis, 1995(01), 1-26.
  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
  • LookChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol. Retrieved January 12, 2026, from [Link]

  • PubMed. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
  • Kuschner, M., Laskin, S., Drew, R. T., Cappiello, V., & Nelson, N. (1975). Inhalation carcinogenicity of alpha halo ethers. III. Lifetime and limited period inhalation studies with bis(chloromethyl)ether at 0.1 ppm. Archives of Environmental Health, 30(2), 73–77.
  • Sciencemadness.org. (n.d.). Communication to the Editor - Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Retrieved January 12, 2026, from [Link]

  • DeSimone, J. M., et al. (2011).
  • OEHHA. (2011, July). Chloroalkyl ethers. Retrieved from [Link]

  • PubMed Central. (n.d.). Halogenated Ether, Alcohol, and Alkane Anesthetics Activate TASK-3 Tandem Pore Potassium Channels Likely through a Common Mechanism. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Chloromethyl ethyl ether. Retrieved January 12, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chloromethyl methyl ether. Retrieved January 12, 2026, from [Link]

Sources

"chloromethyl 2-bromoethyl ether" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Bifunctional Reagent

In the landscape of modern organic synthesis, reagents possessing multiple, selectively addressable functional groups are of paramount importance. They serve as versatile building blocks for the construction of complex molecular architectures, finding utility in fields ranging from pharmaceutical development to materials science. This guide provides a comprehensive technical overview of 1-bromo-2-(chloromethoxy)ethane , a bifunctional molecule featuring both a bromoethyl and a chloromethyl ether moiety.

The nomenclature for this compound can be varied, with "chloromethyl 2-bromoethyl ether" being a common, albeit less precise, name. For the purpose of clarity and scientific accuracy, this guide will adhere to the IUPAC name: This compound [1]. This compound is registered under CAS Number 1462-35-7 with the molecular formula C₃H₆BrClO[1].

This document will delve into the chemical structure, physicochemical properties, a plausible synthesis protocol, reactivity profile, potential applications, and essential safety and handling procedures for this intriguing bifunctional reagent. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively and safely utilize this compound in their work.

Chemical Structure and Physicochemical Properties

The unique reactivity of this compound stems from its distinct structural features. The molecule incorporates a primary alkyl bromide and an α-chloro ether, both of which are susceptible to nucleophilic substitution, yet often exhibit differential reactivity.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Synonym Chloromethyl 2-bromoethyl ether
CAS Number 1462-35-7[1]
Molecular Formula C₃H₆BrClO[1]
Molecular Weight 173.44 g/mol
Appearance Liquid (predicted)
Boiling Point 38 °C at 0.2 Torr[1]
Density 1.66 g/cm³[1]
Solubility Expected to be soluble in organic solvents.

Synthesis of this compound

Diagram 2: Proposed Synthesis Workflow for this compound

Synthesis_Workflow reagents 2-Bromoethanol + Paraformaldehyde reaction_vessel Reaction Vessel (Dichloromethane, 0°C) reagents->reaction_vessel reaction Reaction Mixture (Stirring, 0.5 h) reaction_vessel->reaction hcl_gas Anhydrous HCl gas hcl_gas->reaction_vessel workup Aqueous Workup (Separation of Layers) reaction->workup drying Drying of Organic Layer (e.g., MgSO₄) workup->drying purification Purification (Vacuum Distillation) drying->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a proposed method based on analogous reactions and should be thoroughly evaluated and optimized under strict safety precautions by qualified personnel.

Materials:

  • 2-Bromoethanol

  • Paraformaldehyde

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen Chloride (gas)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 2-bromoethanol (1 equivalent) and paraformaldehyde (1.2 equivalents) in anhydrous dichloromethane.

  • Reaction Initiation: Cool the flask in an ice bath to 0°C. Begin bubbling anhydrous hydrogen chloride gas through the stirred solution. The reaction mixture may initially be a slurry and is expected to become a clear solution as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is anticipated to be complete within 30-60 minutes.

  • Quenching: Once the reaction is complete, cease the flow of HCl gas and carefully pour the reaction mixture into a separatory funnel containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and the protection of the reaction from atmospheric moisture are crucial as α-chloro ethers are susceptible to hydrolysis.

  • Paraformaldehyde as a Formaldehyde Source: Paraformaldehyde is a solid polymer of formaldehyde that serves as a convenient and less hazardous source of anhydrous formaldehyde in situ.

  • Low Temperature: Conducting the reaction at 0°C helps to control the exothermicity of the reaction and minimize the formation of byproducts.

  • Aqueous Workup: The aqueous workup with sodium bicarbonate is essential to neutralize the highly acidic reaction mixture and remove water-soluble impurities.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound lies in the differential reactivity of its two electrophilic centers.

  • The Chloromethyl Ether Moiety: The C-Cl bond in the chloromethyl ether is highly reactive towards nucleophiles and is known to be a potent alkylating agent. This reactivity is enhanced by the adjacent oxygen atom, which can stabilize a developing positive charge on the carbon atom during nucleophilic substitution. This functionality is commonly used to introduce the methoxymethyl (MOM) protecting group onto alcohols.

  • The Bromoethyl Moiety: The C-Br bond is also a good leaving group, making this part of the molecule susceptible to nucleophilic attack. Generally, the reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.

This differential reactivity allows for the sequential functionalization of the molecule. For instance, a less reactive nucleophile might selectively displace the chlorine, leaving the bromine intact for a subsequent transformation with a more potent nucleophile.

Potential Applications:

  • Bifunctional Linkers in Drug Development: In medicinal chemistry, bifunctional molecules are used to link two different molecular entities, such as a targeting moiety and a therapeutic agent[4][5]. This compound could serve as a short, flexible linker in the synthesis of such conjugates. The use of alkyl halides as motifs in drug discovery is an area of growing interest[6].

  • Synthesis of Heterocyclic Compounds: The two electrophilic sites can react intramolecularly with a suitable nucleophile to form heterocyclic structures, which are prevalent in many pharmaceuticals and natural products.

  • Cross-linking Agents in Polymer and Materials Science: The ability to react with two different nucleophiles makes this compound a potential cross-linking agent for polymers, leading to the formation of networks with tailored properties. Bifunctional linkers are crucial in the design of advanced biomaterials[7][8].

Safety and Handling

CAUTION: α-Halo ethers are a class of compounds that are considered to be potent carcinogens. All handling of this compound must be conducted with extreme caution in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

GHS Hazard Statements:

  • Flammable liquid and vapor.

  • Causes severe skin burns and eye damage.

  • May cause cancer.

Precautionary Measures:

  • Engineering Controls: Work exclusively in a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

  • Handling: Avoid all personal contact, including inhalation. Prevent the formation of aerosols. Use spark-proof tools and take measures to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

Conclusion

This compound is a bifunctional reagent with significant potential in organic synthesis. Its unique structure, combining a reactive α-chloro ether and a primary alkyl bromide, opens up possibilities for its use as a versatile linker and building block in the creation of complex molecules for applications in drug discovery, materials science, and beyond. However, its hazardous nature necessitates stringent safety protocols. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key safety considerations to enable its responsible and innovative use by the scientific community.

References

  • Marvel, C. S.; Porter, P. K. Monochloromethyl Ether. Org. Synth.1921 , 1, 377. [Link]

  • Stanislaw, T. S. The Preparation and Properties of the Chloromethyl Ethers and Formals of High Molecular Weight. Master's Theses, 1941 , 122. [Link]

  • Berliner, M. A.; Belecki, K. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. J. Org. Chem.2005 , 70 (23), 9618–9621. [Link]

  • Berliner, M. A.; Belecki, K. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Semantic Scholar. [Link]

  • Sdfine. 1-bromo-2-chloroethane Safety Data Sheet. [Link]

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  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

  • Reddy, K. L. et al. Heteropolyacid-catalyzed synthesis of chloromethyl methyl ether. Tetrahedron Lett.2006 , 47 (4), 429-431. [Link]

  • Chempanda. Chloromethyl: compounds, synthesis and safety. [Link]

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  • Brechbiel, M. W. et al. Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting. Bioconjug. Chem.1991 , 2 (3), 187-94. [Link]

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A Technical Guide to 1-Bromo-2-(chloromethoxy)ethane: Properties, Handling, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical compound 1-Bromo-2-(chloromethoxy)ethane. It details the molecule's core properties, explores its synthetic utility based on its bifunctional nature, and provides essential safety and handling protocols.

Core Molecular Information and Physicochemical Properties

This compound (CAS No: 1462-35-7) is a halogenated ether.[1][2][3] Its structure incorporates two distinct reactive centers: a bromoalkane and an α-chloro ether. This duality makes it a potentially valuable, yet highly reactive, building block in multi-step organic synthesis. The fundamental molecular and physical properties are summarized in Table 1.

Table 1: Molecular Identity and Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₃H₆BrClO [1][2][3][4]
Molecular Weight 173.43 g/mol [3][4]
IUPAC Name This compound [1][4]
CAS Number 1462-35-7 [1][2][3]
Canonical SMILES C(CBr)OCCl [2][3]
InChIKey JYGASIIKRZJQEA-UHFFFAOYSA-N [5]
Density 1.66 g/cm³ [2]
Boiling Point 38 °C (at 0.2 Torr) [2]

| Appearance | Liquid (presumed) | N/A |

Chemical Reactivity and Synthetic Utility

The primary value of this compound in a research and development context stems from its bifunctionality. The two halogenated carbons possess different reactivity profiles, allowing for sequential and selective reactions.

  • Bromoethyl Moiety : The carbon atom bonded to the bromine is a typical electrophilic center for Sₙ2 reactions. It will react with a wide range of soft and hard nucleophiles to form a new carbon-nucleophile bond. This is a classic alkylating functionality.

  • Chloromethoxy Moiety : The α-chloro ether group is significantly more reactive than a standard alkyl chloride. The adjacent oxygen atom stabilizes the developing positive charge on the carbon during nucleophilic substitution, making this site highly susceptible to attack. This moiety is an excellent electrophile, often used for introducing protected hydroxyl groups or for linking to other molecules.

This dual reactivity allows the molecule to be used as a versatile linker, capable of connecting two different nucleophilic fragments in a controlled manner.

G reactant This compound (Br-CH₂-CH₂-O-CH₂-Cl) productA Intermediate A (Nu1-CH₂-CH₂-O-CH₂-Cl) reactant->productA Pathway A (Attack at Bromo-carbon) productB Intermediate B (Br-CH₂-CH₂-O-CH₂-Nu2) reactant->productB Pathway B (Attack at Chloro-carbon) nu1 Nucleophile 1 (Nu1⁻) nu1->productA final_product_A Final Product (Nu1-CH₂-CH₂-O-CH₂-Nu2) productA->final_product_A + Nu2⁻ nu2 Nucleophile 2 (Nu2⁻) nu2->productB final_product_B Final Product (Nu1-CH₂-CH₂-O-CH₂-Nu2) productB->final_product_B + Nu1⁻

Caption: Dual reactivity pathways of this compound.

Potential Applications in Drug Development & Research

While specific applications for this exact molecule are not broadly documented in mainstream literature, its structure is analogous to other critical intermediates used in synthesis. Its potential utility can be expertly inferred:

  • Linker Chemistry : In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, bifunctional linkers are essential. The differential reactivity of this molecule could allow for the sequential attachment of a targeting moiety and a payload molecule.

  • Synthesis of Heterocycles : Halogenated ethers are valuable precursors for synthesizing complex oxygen-containing heterocyclic systems, which are common scaffolds in pharmacologically active compounds.

  • Introduction of PEG-like Moieties : The ethoxy fragment can be a handle to introduce short, hydrophilic linkers into a drug candidate. This can modify physicochemical properties like solubility and cell permeability, which are critical aspects of pharmacokinetics. While not a true PEG linker, related structures like 1-Bromo-2-(2-methoxyethoxy)ethane are used for this exact purpose.[6]

Safety, Handling, and Storage

Extreme caution is required when handling this compound. It is a reactive chemical with significant hazards.

Table 2: GHS Hazard Information

Hazard Class Code Description Source
Flammable Liquids H226 Flammable liquid and vapor [4]

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |[4] |

Experimental Protocol: Safe Handling and Storage

This protocol must be performed within a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

1. Personal Protective Equipment (PPE) Verification:

  • Gloves : Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
  • Eye Protection : Chemical safety goggles and a full-face shield are mandatory.
  • Lab Coat : A flame-resistant lab coat must be worn and fully buttoned.
  • Respiratory : If there is any risk of vapor exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

2. Aliquoting and Dispensing Procedure:

  • Work Area : Ensure the chemical fume hood sash is at the appropriate height. Remove all flammable materials and ignition sources from the immediate vicinity.
  • Inert Atmosphere : For reactions sensitive to moisture or air, dispense the compound under an inert atmosphere (e.g., nitrogen or argon).
  • Transfer : Use a clean, dry glass syringe or cannula for liquid transfers. Avoid using plastic pipettes or containers, as reactivity is unknown.
  • Spill Kit : Have a spill kit rated for flammable and corrosive materials readily accessible.

3. Storage:

  • Store in a tightly sealed container, preferably the original manufacturer's bottle.
  • Keep in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.
  • Store away from strong oxidizing agents, bases, and metals.

4. Waste Disposal:

  • Dispose of all waste, including empty containers and contaminated PPE, as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

References

  • This compound | CAS 1462-35-7 | AMERICAN ELEMENTS ®. [Link]

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  • 1-bromo-2-chloroethane - Sdfine. [Link]

  • Unlocking Chemical Innovation: Applications of 1-Bromo-2-(2-methoxyethoxy)ethane. [Link]

  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. [Link]

  • The Role of 1-Bromo-2-chloroethane as a Versatile Chemical Intermediate. [Link]

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An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-Bromo-2-(chloromethoxy)ethane. It is intended to serve as a valuable resource for professionals in research and development who may be working with this or structurally similar compounds.

It is important to note that while this guide strives for technical accuracy, publicly available experimental data for this compound is limited. To provide a more complete picture, this document includes data from closely related analogs, such as 1-bromo-2-chloroethane, and discusses general principles applicable to α-haloethers. A clear distinction is made between data specific to this compound and that which is inferred from analogous compounds.

Introduction to this compound: A Bifunctional Reagent

This compound, with the chemical formula C₃H₆BrClO, is a halogenated ether of significant interest in synthetic organic chemistry. Its structure, featuring both a bromoethyl group and a chloromethoxy group, renders it a bifunctional molecule with two potential sites for nucleophilic attack. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents.

The presence of the α-chloroether moiety is of particular note, as this functional group is known for its high reactivity as an alkylating agent. The ether oxygen can stabilize a developing positive charge on the adjacent carbon, facilitating the displacement of the chloride ion. Simultaneously, the bromo group on the ethyl chain provides a second, distinct reactive handle for sequential functionalization.

Molecular Structure and Core Physicochemical Properties

The fundamental physical characteristics of a compound are dictated by its molecular structure. Understanding these properties is paramount for its safe handling, application in reactions, and for the purification of resulting products.

Molecular Identity
  • Chemical Name: this compound

  • CAS Number: 1462-35-7

  • Molecular Formula: C₃H₆BrClO

  • Molecular Weight: 173.44 g/mol

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

} Molecular Structure of this compound

Experimentally Determined and Predicted Physical Properties

The following table summarizes the available physical property data for this compound. It is crucial to note the limited availability of experimentally verified data for this specific compound.

PropertyValueSource/Comment
Boiling Point 38 °C at 0.2 TorrThis value represents the distillation temperature under reduced pressure and is not the standard boiling point at atmospheric pressure.
Density 1.66 g/cm³
Melting Point Data not availableN/A
Vapor Pressure Data not availableN/A
Refractive Index Data not availableN/A

For comparative purposes, the physical properties of the structurally similar compound, 1-bromo-2-chloroethane (CAS: 107-04-0) , are provided below:

PropertyValueSource/Comment
Melting Point -16.6 °C
Boiling Point 108 °C
Density 1.689 g/cm³ at 19 °C
Solubility Miscible with diethyl ether and ethanol. Slightly soluble in water (0.688 g/100 g at 30 °C).

The introduction of the chloromethoxy group in place of a chlorine atom is expected to influence these properties. The increased molecular weight and potential for dipole-dipole interactions from the ether linkage might lead to a higher boiling point at atmospheric pressure compared to 1-bromo-2-chloroethane. However, without experimental data, this remains a theoretical consideration.

Spectroscopic Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methylene groups. The protons on the carbon bearing the bromine (-CH₂Br) would likely appear as a triplet, coupled to the adjacent methylene group. The protons of the methylene group attached to the ether oxygen (-OCH₂-) would also likely be a triplet. The methylene protons of the chloromethoxy group (-OCH₂Cl) would be the most downfield-shifted singlet due to the deshielding effects of both the oxygen and chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon atom bonded to chlorine (-OCH₂Cl) is expected to have the most downfield chemical shift, followed by the carbon bonded to bromine (-CH₂Br), and then the carbon adjacent to the ether oxygen (-OCH₂-).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • C-H stretching: Around 2850-3000 cm⁻¹ for the sp³ hybridized C-H bonds.

  • C-O stretching: A strong band in the region of 1050-1150 cm⁻¹ is characteristic of the ether linkage.

  • C-Br stretching: Typically observed in the fingerprint region, around 500-600 cm⁻¹.

  • C-Cl stretching: Also in the fingerprint region, generally between 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would provide information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 172, with characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways would likely involve the loss of Br, Cl, CH₂Cl, or C₂H₄Br radicals.

Reactivity and Stability Profile

The reactivity of this compound is dominated by the two electrophilic centers: the carbon atom of the chloromethoxy group and the carbon atom bonded to the bromine.

dot graph "Reactivity_Profile" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; bgcolor="#FFFFFF";

} Simplified Reactivity Pathways for this compound

Nucleophilic Substitution

As an α-haloether, the chloromethoxy group is highly susceptible to nucleophilic attack. This reactivity is enhanced by the ability of the adjacent ether oxygen to stabilize the resulting carbocation-like transition state. The bromoethane moiety also undergoes nucleophilic substitution, typical of primary alkyl halides. The relative reactivity of the two sites will depend on the nature of the nucleophile and the reaction conditions.

Hydrolysis

Like many α-haloethers, this compound is expected to be sensitive to moisture. Hydrolysis would likely lead to the formation of 2-bromoethanol, formaldehyde, and hydrochloric acid. This instability in aqueous environments necessitates handling and storage in anhydrous conditions.

Thermal Stability

While specific data on the thermal stability of this compound is unavailable, α-haloethers can be prone to decomposition upon heating. Potential decomposition pathways could involve elimination reactions or rearrangement. It is advisable to handle this compound at low to moderate temperatures and to perform any distillations under reduced pressure.

Safety, Handling, and Storage

Given the presence of a reactive α-chloroether moiety and its classification as a flammable liquid that causes severe skin burns and eye damage, stringent safety precautions are mandatory when handling this compound.

GHS Hazard Classification
  • Flammable liquids: Category 3

  • Skin corrosion/irritation: Category 1B

  • Serious eye damage/eye irritation: Category 1

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat, and in some cases, a chemical-resistant apron or suit, should be worn.

Handling Procedures
  • All manipulations should be carried out in a well-ventilated fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Grounding and bonding should be used to prevent static discharge.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.

  • Store in a flammable liquids cabinet.

Experimental Protocols: General Methodologies

While specific experimental protocols for determining the physical properties of this compound are not available in the searched literature, the following are general, established methodologies that would be applicable.

Determination of Boiling Point

A standard method for determining the boiling point of a liquid at atmospheric pressure involves distillation. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure (vacuum distillation) is employed, and the boiling point at a specific pressure is recorded.

Workflow for Boiling Point Determination

dot graph "Boiling_Point_Determination" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; bgcolor="#FFFFFF";

} General Workflow for Boiling Point Determination

Determination of Density

The density of a liquid can be accurately measured using a pycnometer. This involves weighing the empty pycnometer, then weighing it again when filled with the sample liquid, and finally weighing it filled with a reference liquid of known density (e.g., water). The temperature must be carefully controlled and recorded.

Spectroscopic Analysis
  • NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in an NMR spectrometer.

  • IR: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) and analyzed using an IR spectrophotometer.

  • MS: A small amount of the sample is introduced into the mass spectrometer, where it is ionized and fragmented.

Conclusion

This compound is a chemical compound with significant potential as a bifunctional reagent in organic synthesis. Its physical properties are dictated by the presence of both a bromoethyl and a chloromethoxy group. While some fundamental data such as density and a boiling point under reduced pressure are available, a comprehensive experimental characterization of its physical and spectral properties is lacking in the public domain. Researchers and drug development professionals should exercise extreme caution when handling this compound due to its hazardous nature, particularly its flammability and corrosivity. The information provided in this guide, including data from analogous compounds and general experimental principles, is intended to support the safe and effective use of this compound in a research and development setting.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemSrc. (2023). This compound. Retrieved from [Link]

  • SDFine. (n.d.). 1-bromo-2-chloroethane. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Ethane, 1-bromo-2-chloro-. Retrieved from [Link]

An In-Depth Technical Guide to the Reactivity and Stability of 1-Bromo-2-(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity and stability profile of 1-Bromo-2-(chloromethoxy)ethane (CAS No. 1462-35-7), a bifunctional reagent with significant potential in synthetic organic chemistry. This document moves beyond a simple listing of properties to offer insights into the causal relationships governing its chemical behavior, ensuring a self-validating understanding for researchers in drug discovery and development.

Executive Summary

This compound is a halogenated ether possessing two distinct reactive centers: a primary alkyl bromide and an α-chloroether moiety. This unique combination makes it a versatile building block for the introduction of a protected 2-bromoethoxy functional group or for sequential nucleophilic substitutions. Understanding the differential reactivity of these two sites is paramount for its effective utilization in complex molecule synthesis. This guide will dissect its stability under various conditions, explore its reactivity with common nucleophiles, and provide essential safety and handling protocols.

Physicochemical Properties

A foundational understanding of the physical properties of this compound is crucial for its proper handling and use in experimental design.

PropertyValueSource
CAS Number 1462-35-7[1]
Molecular Formula C₃H₆BrClO[1]
Molecular Weight 173.43 g/mol [1]
Appearance Liquid[2]
Boiling Point 38 °C at 0.2 Torr[3]
Density 1.66 g/cm³[3]

Reactivity Profile: A Tale of Two Electrophiles

The reactivity of this compound is dominated by the presence of two electrophilic carbons, each susceptible to nucleophilic attack. The key to harnessing its synthetic potential lies in controlling the chemoselectivity of these reactions.

Reactivity_Profile cluster_molecule This compound cluster_reactivity Reaction Pathways mol Br-CH₂-CH₂-O-CH₂-Cl SN2_Br SN2 at Alkyl Bromide SN2_Br->mol Softer Nucleophiles Less Steric Hindrance SN1_Cl SN1-like at α-Chloroether SN1_Cl->mol Harder Nucleophiles Lewis Acid Catalysis Nu Nucleophile (Nu⁻) Nu->SN2_Br Direct Displacement Nu->SN1_Cl Carbocation Intermediate

Caption: Dual reactivity pathways of this compound.

The α-Chloroether Moiety: A Latent Oxocarbenium Ion

The chloromethoxy group (-O-CH₂-Cl) is a highly reactive functional group. The presence of the oxygen atom adjacent to the chlorine-bearing carbon significantly influences its reactivity. This moiety is prone to cleavage, especially in the presence of nucleophiles or Lewis acids, proceeding through a stabilized oxocarbenium ion intermediate. This reactivity is characteristic of α-chloroethers and is a critical consideration in reaction design.

Mechanistic Insight: The lone pairs on the ether oxygen can stabilize the developing positive charge on the adjacent carbon upon departure of the chloride ion. This stabilization facilitates a reaction pathway that has significant Sₙ1 character.

The Primary Alkyl Bromide: A Classic Sₙ2 Substrate

The bromoethyl group (Br-CH₂-CH₂-) presents a primary alkyl halide, a classic substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The accessibility of the carbon atom bearing the bromine and the good leaving group ability of the bromide ion favor a concerted displacement mechanism.

Causality in Experimental Choices: The choice of nucleophile and reaction conditions will dictate which electrophilic site reacts preferentially. Softer, less sterically hindered nucleophiles will favor attack at the primary alkyl bromide, while harder nucleophiles or the presence of a Lewis acid to coordinate with the ether oxygen will promote reaction at the chloromethyl group.

Stability Profile

The stability of this compound is a critical factor in its storage, handling, and application.

Thermal Stability

Halogenated ethers, in general, exhibit enhanced thermal stability.[2] However, at elevated temperatures, decomposition can occur. While specific data for this compound is limited, decomposition of related haloalkanes can proceed via radical chain mechanisms, leading to the formation of vinyl halides and hydrogen halides.

Hydrolytic Stability

The α-chloroether functionality is highly susceptible to hydrolysis. In the presence of water, even atmospheric moisture, this compound can hydrolyze to form 2-bromoethanol, formaldehyde, and hydrochloric acid. This reaction is often acid-catalyzed.

Hydrolysis_Mechanism reagent Br-CH₂-CH₂-O-CH₂-Cl intermediate [Br-CH₂-CH₂-O-CH₂(OH)-Cl] reagent->intermediate Nucleophilic Attack water H₂O water->intermediate products Br-CH₂-CH₂-OH + CH₂O + HCl intermediate->products Elimination

Caption: Simplified hydrolysis pathway of this compound.

Experimental Implication: All manipulations and reactions involving this reagent should be conducted under anhydrous conditions to prevent its decomposition and the formation of undesirable byproducts.

Stability under Acidic and Basic Conditions
  • Acidic Conditions: The presence of acid will catalyze the hydrolysis of the acetal-like α-chloroether. Strong acids should be avoided unless cleavage of this group is desired.

  • Basic Conditions: While the α-chloroether is more stable to base than to acid, strong bases can promote elimination reactions (E2 mechanism) at the bromoethyl moiety to form the corresponding vinyl ether. Nucleophilic bases can also lead to substitution at either electrophilic center.

Synthesis

Hypothetical Synthetic Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 2-bromoethanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution while adding paraformaldehyde (1.1 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Self-Validation: The success of this synthesis is contingent on strictly anhydrous conditions to prevent hydrolysis of the product. The use of a drying tube and anhydrous solvents is critical. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas and the toxicity of the reagents and product.

Common Reactions and Applications

The bifunctional nature of this compound makes it a valuable reagent for various synthetic transformations.

As a Protecting Group Precursor

The chloromethoxy group can be used to introduce a methoxymethyl (MOM) ether-like protecting group onto a nucleophile, with the added functionality of the bromoethyl chain for further elaboration.

In Heterocyclic Synthesis

The two electrophilic sites can be reacted sequentially with different nucleophiles to construct heterocyclic frameworks. For instance, reaction with a dinucleophile containing both a soft and a hard nucleophilic center could lead to regioselective ring closure.

Experimental Workflow for a Hypothetical Reaction with an Amine:

Reaction_with_Amine start This compound + R-NH₂ conditions Inert Solvent (e.g., THF) Base (e.g., Et₃N) start->conditions product Br-CH₂-CH₂-O-CH₂-NH-R conditions->product SN2 at α-chloroether workup Aqueous Workup Purification (Chromatography) product->workup

Caption: A potential reaction of this compound with a primary amine.

Safety, Handling, and Storage

7.1. Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes severe skin burns and eye damage.[2] It is also a flammable liquid.

7.2. Handling Precautions

  • Work in a well-ventilated fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Avoid contact with skin and eyes.[2]

  • Avoid inhalation of vapors.[2]

  • Keep away from heat, sparks, and open flames.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

7.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.

Conclusion

This compound is a highly reactive and versatile bifunctional reagent. Its synthetic utility is derived from the differential reactivity of the primary alkyl bromide and the α-chloroether moieties. Successful application of this compound requires a thorough understanding of its stability, particularly its sensitivity to moisture, and careful control of reaction conditions to achieve the desired chemoselectivity. Adherence to strict safety protocols is essential when handling this corrosive and flammable substance. Further research into the specific reaction kinetics and synthetic applications of this compound will undoubtedly expand its utility in the field of organic synthesis.

References

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Spectral Characterization of 1-Bromo-2-(chloromethoxy)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the versatile reagent, 1-Bromo-2-(chloromethoxy)ethane (CAS 1462-35-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with theoretical predictions to offer a comprehensive understanding of the compound's structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound, with the chemical formula C₃H₆BrClO, is a bifunctional molecule containing both a bromoethyl group and a chloromethoxy ether. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the introduction of a protected hydroxymethyl group or as a linker in more complex molecular architectures. Accurate and thorough spectral characterization is paramount for verifying its purity and confirming its structure, ensuring its effective use in subsequent synthetic steps. This guide delves into the experimental and predicted spectral data, offering insights into the interpretation of these key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

Experimental Protocol: NMR Data Acquisition

The following step-by-step methodology outlines a standard procedure for acquiring high-quality NMR spectra for a compound like this compound:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample to achieve a homogeneous magnetic field.

    • Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel and repeat the tuning and shimming process.

    • Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each unique carbon environment. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹H and ¹³C NMR Spectral Data

The experimental NMR data for this compound has been reported in the literature and is summarized in the table below.[1]

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H5.52Singlet--O-CH₂-Cl
¹H4.00Triplet5.4-O-CH₂-CH₂-Br
¹H3.51Triplet5.4-O-CH₂-CH₂-Br
¹³C82.3---O-CH₂-Cl
¹³C70.1---O-CH₂-CH₂-Br
¹³C29.0---O-CH₂-CH₂-Br

Interpretation and Causality:

  • ¹H NMR: The spectrum displays three distinct signals. The downfield singlet at 5.52 ppm is characteristic of the methylene protons flanked by an oxygen and a chlorine atom (-O-CH₂-Cl). The high chemical shift is a direct result of the strong deshielding effect of the two adjacent electronegative atoms. The two triplets at 4.00 and 3.51 ppm correspond to the two methylene groups of the bromoethyl moiety. The triplet at 4.00 ppm is assigned to the methylene group attached to the ether oxygen (-O-CH₂-), being more deshielded than the methylene group attached to the bromine (-CH₂-Br) at 3.51 ppm. The coupling constant of 5.4 Hz is typical for vicinal coupling in an ethane fragment.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows three signals, confirming the three unique carbon environments in the molecule. The signal at 82.3 ppm is assigned to the carbon of the chloromethoxy group (-O-CH₂-Cl) due to the significant deshielding from both oxygen and chlorine. The carbons of the bromoethyl group appear at 70.1 ppm (-O-CH₂-) and 29.0 ppm (-CH₂-Br). The carbon attached to the more electronegative oxygen is further downfield than the carbon attached to the bromine.

Fragmentation M [BrCH₂CH₂OCH₂Cl]⁺ m/z 172, 174, 176 F1 [BrCH₂CH₂O]⁺ m/z 123, 125 M->F1 - •CH₂Cl F3 [OCH₂Cl]⁺ m/z 79, 81 M->F3 - •CH₂CH₂Br F2 [CH₂CH₂Br]⁺ m/z 93, 95 F1->F2 - O F4 [CH₂Cl]⁺ m/z 49, 51 F3->F4 - O

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a detailed overview of the spectral characterization of this compound. The definitive ¹H and ¹³C NMR data, supported by predictive interpretations of IR and mass spectra, offer a robust analytical framework for researchers. The provided experimental protocols and data interpretations serve as a valuable resource for the synthesis, purification, and application of this important chemical intermediate. The unique spectral signatures, particularly the NMR chemical shifts and the isotopic patterns in mass spectrometry, provide a reliable means of identifying and assessing the purity of this compound in a laboratory setting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5122880, this compound. Retrieved from [Link].

  • Stefan, E. (2013). Concise enantioselective synthesis of diospongins A and B. Tetrahedron, 69(36), 7706–7712. [Link].

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A Technical Guide to 1-Bromo-2-(chloromethoxy)ethane: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on 1-Bromo-2-(chloromethoxy)ethane. As a bifunctional reagent, its strategic importance in multi-step organic synthesis, particularly in the fields of medicinal chemistry and materials science, cannot be overstated. This guide moves beyond a simple recitation of facts to provide a senior application scientist's perspective on the causality behind its synthesis, its nuanced reactivity, and its practical applications, ensuring that the reader is equipped with both theoretical knowledge and actionable protocols.

Introduction: The Strategic Value of a Bifunctional Electrophile

This compound (CAS No. 1462-35-7) is a halogenated ether that possesses two distinct electrophilic centers: a primary alkyl bromide and a chloromethyl ether.[1][2] This structural arrangement is not a chemical curiosity but a deliberately designed feature that allows for sequential, controlled reactions with a variety of nucleophiles. The significant difference in reactivity between the two sites—the highly labile chloromethyl ether and the more conventional alkyl bromide—is the cornerstone of its synthetic utility. This allows chemists to introduce the 2-(bromomethoxy)ethyl moiety onto a substrate, which can then serve as a handle for further transformations, such as cyclization or the introduction of a second molecular component. Its role is primarily that of a versatile building block or a precursor to a protecting group in complex molecular architectures.

Physicochemical & Spectroscopic Profile

A precise understanding of a reagent's properties is fundamental to its effective use. The data below is compiled from various chemical suppliers and databases. Spectroscopic data, while not widely published, can be reliably predicted based on the analysis of structurally similar compounds.[3][4]

Table 1: Physicochemical and Predicted Spectroscopic Data

PropertyValueSource / Rationale
CAS Number 1462-35-7[1][2]
Molecular Formula C₃H₆BrClO[1][2]
Molecular Weight 173.44 g/mol [2]
Boiling Point ~38 °C @ 0.2 Torr[1]
Density ~1.66 g/cm³[1]
Appearance Colorless to light yellow liquidAssumed from similar compounds
¹H NMR (Predicted, CDCl₃, 400 MHz) δ 5.6 (s, 2H, -OCH₂Cl), 3.9 (t, 2H, -OCH₂-), 3.5 (t, 2H, -CH₂Br)Predicted based on the high deshielding of protons between two electronegative atoms (-OCH₂Cl) and the typical triplet-triplet pattern of an ethyl group flanked by heteroatoms.[3]
¹³C NMR (Predicted, CDCl₃, 100 MHz) δ 82 (-OCH₂Cl), 69 (-OCH₂-), 30 (-CH₂Br)Predicted based on known shifts for chloromethyl ethers and bromoalkanes. The carbon in the -OCH₂Cl group is most deshielded, followed by the ether-linked methylene, and finally the bromine-bearing carbon.[4]
Key IR Absorptions (Predicted, cm⁻¹) 2960-2850 (C-H stretch), 1150-1085 (C-O-C stretch), 850-800 (C-Cl stretch), 690-550 (C-Br stretch)Predicted based on characteristic absorption regions for functional groups present in the molecule.[5]

Historical Context: An Evolution of Synthetic Strategy

While the exact date of the first synthesis of this compound is not prominently documented, its intellectual origins lie in the development of protecting group chemistry in the mid-20th century.[6][7] Reagents like chloromethyl methyl ether (MOM-Cl) and benzyl chloromethyl ether (BOM-Cl) became staples for protecting alcohols due to their ease of installation and selective removal.[8][9] this compound can be viewed as a logical extension of this chemistry, incorporating a second, less reactive electrophilic site into the molecule. This "second-generation" design transformed the reagent from a simple protecting group precursor into a bifunctional linker, a critical tool for constructing complex molecules where precise spatial and reactive control is required.

Synthesis: A Controlled Generation of a Reactive Species

The synthesis of this compound is typically achieved by reacting 2-bromoethanol with a source of formaldehyde and hydrogen chloride. The procedure is analogous to well-established methods for creating other chloromethyl ethers.[10][11]

Detailed Experimental Protocol

Reaction: HOCH₂CH₂Br + (CH₂O)n + HCl → BrCH₂CH₂OCH₂Cl + H₂O

Materials:

  • 2-Bromoethanol (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Dry Hydrogen Chloride (gas or generated in situ)

  • Anhydrous Sodium Sulfate

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

Procedure:

  • Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter, a thermometer, and a reflux condenser topped with a nitrogen inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Charging Reagents: Charge the flask with 2-bromoethanol (1.0 equiv) and paraformaldehyde (1.2 equiv) in anhydrous DCM.

  • Initiation: Cool the stirred suspension to 0 °C using an ice bath. Slowly bubble dry hydrogen chloride gas through the mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by taking small aliquots, quenching them with a base (e.g., triethylamine), and analyzing by TLC or GC-MS to observe the disappearance of 2-bromoethanol.

  • Workup: Once the reaction is complete, cease the HCl flow and purge the system with nitrogen to remove excess HCl. Transfer the mixture to a separatory funnel and wash cautiously with cold saturated sodium bicarbonate solution (beware of gas evolution) and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C). The crude product is a sensitive reagent and is often best used immediately. If necessary, purification can be achieved by vacuum distillation, but this should be performed with care to avoid decomposition.

Causality and Trustworthiness:

  • Anhydrous Conditions: The chloromethyl ether functional group is highly susceptible to hydrolysis. All glassware must be dry and anhydrous solvents must be used to prevent the formation of undesired byproducts and ensure the integrity of the product.[10]

  • Use of Paraformaldehyde: Paraformaldehyde serves as a convenient, solid source of formaldehyde, which depolymerizes under acidic conditions to react with the alcohol.

  • Temperature Control: The initial cooling mitigates the exothermicity of the reaction between HCl and the alcohol/formaldehyde mixture, preventing potential side reactions and ensuring controlled formation of the desired product.[10]

  • Inert Atmosphere: This prevents atmospheric moisture from interfering with the reaction and the product.

  • Aqueous Workup: The bicarbonate wash is critical for neutralizing the acidic catalyst (HCl), while the brine wash helps to remove residual water from the organic phase.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity & Mechanistic Insights: A Tale of Two Electrophiles

The synthetic power of this compound lies in the predictable, differential reactivity of its two electrophilic sites.

  • The Chloromethyl Ether Moiety: This is the more reactive site. The C-Cl bond is significantly activated towards nucleophilic attack. This is because the adjacent ether oxygen can stabilize the incipient positive charge on the carbon through resonance, facilitating an Sₙ1-like departure of the chloride ion. This makes it an excellent electrophile for reaction with a wide range of nucleophiles, including alcohols, phenols, and amines, often under mild conditions with a non-nucleophilic base.[12][13]

  • The Bromoethyl Moiety: This is a standard primary alkyl bromide. It reacts via a classic Sₙ2 mechanism, which requires a more potent nucleophile and typically more forcing conditions (e.g., higher temperature, stronger base/nucleophile) compared to the chloromethyl ether.

This reactivity differential allows for a stepwise synthetic strategy: a soft or sterically hindered nucleophile can be used to react selectively at the chloromethyl ether position, leaving the bromide intact for a subsequent, different nucleophilic substitution.

Mechanism of Stepwise Functionalization

G cluster_0 Step 1: Reaction at the More Reactive Site (SN1-like) cluster_1 Step 2: Reaction at the Less Reactive Site (SN2) start BrCH₂CH₂OCH₂Cl This compound intermediate [BrCH₂CH₂OCH₂⁺] Oxocarbenium Ion (stabilized) start->intermediate Spontaneous or Lewis Acid catalyzed product1 BrCH₂CH₂OCH₂-Nu₁ Monofunctionalized Intermediate intermediate->product1 + Nu₁⁻ / Nu₁-H product2 Nu₂-CH₂CH₂OCH₂-Nu₁ Difunctionalized Product product1:s->product2:n + Nu₂⁻ (stronger nucleophile or harsher conditions)

Caption: Sequential reaction pathway illustrating differential reactivity.

Applications in Drug Discovery and Synthesis

The unique properties of this compound make it a valuable tool in modern synthesis.

As a Bifunctional Linker in Medicinal Chemistry

The ability to connect two different molecular fragments in a controlled manner is crucial in drug discovery, particularly for developing PROTACs, antibody-drug conjugates, and other complex therapeutic modalities. This compound can serve as a short, flexible, hydrophilic linker. For example, a key pharmacophore could be attached via its most nucleophilic site to the chloromethyl ether, and the resulting intermediate could then be coupled to a second molecule or a solid support via the bromide.

A notable example of its use is cited in a patent for 2-(2,4,5-substituted-anilino)pyrimidine compounds, which are being investigated for the treatment of cancers driven by mutated epidermal growth factor receptor (EGFR).[14] In such syntheses, the reagent is likely used to introduce a specific side chain that is critical for the compound's biological activity.

As a Protecting Group Precursor

The reagent can be used to install a 2-(bromoethoxy)methyl (BEM) protecting group on alcohols. This group is analogous to the more common MOM and BOM groups.

Protocol for BEM Protection of a Primary Alcohol:

  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a flame-dried flask under nitrogen.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

  • Cool the solution to 0 °C.

  • Add this compound (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting BEM-protected alcohol by flash column chromatography.

The BEM group is robust under many conditions but can be cleaved under standard Lewis or Brønsted acidic conditions, or the bromide can be used for subsequent intramolecular cyclization reactions.

Safety and Handling

CAUTION: Alpha-chloro ethers as a class are potent alkylating agents and should be regarded as potential carcinogens.[10][15] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; thicker butyl rubber or laminate gloves are recommended), a lab coat, and chemical splash goggles.

  • Toxicity: The compound is expected to be corrosive and cause severe skin burns and eye damage. It is also likely a lachrymator.

  • Stability: It is sensitive to moisture and heat. Store in a tightly sealed container under an inert atmosphere in a refrigerator.

  • Disposal: Any excess reagent should be quenched carefully. A common method is to slowly add the reagent to a stirred solution of aqueous sodium bicarbonate or ammonia.

Conclusion

This compound is a highly valuable, specialized reagent for the discerning synthetic chemist. Its power lies not in brute force, but in its designed, differential reactivity. By understanding the nuanced electronic effects that govern its two electrophilic centers, researchers can orchestrate complex, multi-step synthetic sequences with a high degree of control. While its handling requires significant care due to its inherent reactivity and potential toxicity, the unique synthetic possibilities it unlocks make it an indispensable tool for the construction of novel therapeutics and advanced materials.

References

  • Wu, Z., Wu, S., & Liang, Y. (2003). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1631-1641. (Provides synthesis context for related bromo-ethers). [Link]

  • Doc Brown's Chemistry. (n.d.). The infrared spectrum of 1-bromo-2-chloroethane. Retrieved from a general chemistry educational resource. (Used for spectroscopic prediction). [Link]

  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Blog. (General information on chloromethyl ethers). [Link]

  • Organic Syntheses. (2000). Org. Synth., 77, 249. (Provides a reliable procedure for a related transformation, demonstrating best practices). [Link]

  • Organic Syntheses Procedure. (Various years). General procedures from Organic Syntheses provide background on standard laboratory techniques. [Link]

  • Chemistry Stack Exchange. (2018). SN1 reactivity order for chloromethyl methyl ether and trityl chloride. (Discussion on the high reactivity of chloromethyl ethers). [Link]

  • Kant, J., & Kress, M. H. (2006). Heteropolyacid-catalyzed synthesis of chloromethyl methyl ether. Tetrahedron Letters, 47(4), 429-431. [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

  • Zaidi, S. J. H., et al. (2008). In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds. Letters in Organic Chemistry, 5(2), 125-128. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,... Scientific Diagram. (Used for spectroscopic prediction). [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloroethane. Compound Summary. [Link]

  • Wikipedia. (n.d.). Chloroalkyl ether. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane. Retrieved from a general chemistry educational resource. (Used for spectroscopic prediction). [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from a general chemistry educational resource. (Used for spectroscopic prediction). [Link]

  • Finlay, M. R. V., et al. (2015). U.S. Patent No. 8,946,235 B2. U.S.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Protecting Groups. Lecture Notes. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-Bromo-2-(chloromethoxy)ethane in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Bifunctional Reagent

In the landscape of synthetic organic chemistry, the strategic construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. 1-Bromo-2-(chloromethoxy)ethane emerges as a potent and versatile bifunctional electrophile, uniquely equipped for the synthesis of important six-membered heterocycles.[1] Its structure, CH₂Br-CH₂-O-CH₂Cl, features two distinct electrophilic centers with differential reactivity, offering a strategic advantage in the controlled assembly of cyclic systems.[1]

This guide provides an in-depth exploration of this compound as a key building block. We will dissect its reactivity, provide field-proven protocols for the synthesis of morpholines, thiomorpholines, and oxathianes, and discuss the critical safety considerations necessary for its handling. The causality behind experimental choices is emphasized to empower researchers to not only replicate but also adapt these methodologies for novel applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1462-35-7[2][3]
Molecular Formula C₃H₆BrClO[2][3]
Molecular Weight 173.44 g/mol [2][3]
Boiling Point 38 °C @ 0.2 Torr[2]
Density 1.66 g/cm³[2]
Appearance Colorless to pale yellow liquid-

Core Reactivity: A Tale of Two Electrophiles

The synthetic utility of this compound hinges on the distinct reactivity of its two electrophilic carbons.

  • The Chloromethyl Ether Moiety (-O-CH₂Cl): This is the more reactive site. The oxygen atom adjacent to the chloromethyl group can stabilize a developing positive charge on the carbon through resonance. This makes the C-Cl bond highly susceptible to nucleophilic substitution, proceeding rapidly through a mechanism with significant SN1 character.[4] The formation of a stabilized oxocarbenium ion intermediate facilitates reaction with a wide range of nucleophiles, even those of moderate strength.

  • The Bromoethyl Moiety (Br-CH₂-CH₂-): This is a standard primary alkyl halide. It reacts via a classic SN2 mechanism, which involves a direct backside attack by a nucleophile.[5][6] This reaction is generally slower than the substitution at the chloromethyl ether site and typically requires a stronger, less-hindered nucleophile.

This reactivity differential is the key to its successful application in heterocyclic synthesis. It allows for a sequential, often one-pot, reaction with a dinucleophilic species (e.g., an amino alcohol), where the more nucleophilic or less hindered site of the dinucleophile first attacks the highly reactive chloromethyl carbon, followed by an intramolecular cyclization as the second nucleophilic site displaces the bromide.

Reactivity cluster_reagent This compound cluster_nucleophile Dinucleophile Reagent Br-CH₂-CH₂-O-CH₂-Cl Intermediate Br-CH₂-CH₂-O-CH₂-Nu¹-R-Nu²-H Dinucleophile H-Nu¹-R-Nu²-H Dinucleophile->Intermediate Step 1: Fast Sₙ1-like attack on -OCH₂Cl Product Heterocycle Intermediate->Product Step 2: Intramolecular Sₙ2 cyclization Morpholine_Synthesis Workflow for N-Aryl Morpholine Synthesis A 1. Dissolve Arylamine (e.g., Aniline) & Base (e.g., K₂CO₃) in Solvent (DMF) B 2. Add this compound dropwise at 0-5 °C A->B C 3. Warm to RT, then heat to 80-90 °C for cyclization B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Aqueous Work-up: Quench, Extract with EtOAc D->E Reaction Complete F 6. Purification: Column Chromatography E->F G N-Aryl Morpholine F->G

Caption: Experimental workflow for N-Aryl Morpholine Synthesis.

Synthesis of Thiomorpholine Derivatives

Thiomorpholine is another critical heterocyclic motif in drug development, notably in antibiotics. [7][8]Its synthesis can be achieved by reacting this compound with an aminothiol, such as cysteamine, or by using a source of sulfide with an appropriate amino-haloether precursor. The former provides a more direct route.

Reaction Scheme: In the reaction with cysteamine (H₂N-CH₂-CH₂-SH), the more nucleophilic amine group is expected to react first with the highly electrophilic chloromethyl ether. The resulting intermediate, upon deprotonation of the thiol group by a base, undergoes a rapid intramolecular SN2 cyclization to displace the bromide and form the thiomorpholine ring.

Synthesis of 1,4-Oxathiane Derivatives

The 1,4-oxathiane ring system is present in various biologically active molecules. [9]Its synthesis using this compound can be accomplished through reaction with a mercaptoalcohol, like 2-mercaptoethanol.

Reaction Scheme: The synthesis of 1,4-oxathiane involves a dinucleophile with thiol and alcohol functional groups. [10]Under basic conditions, the more nucleophilic thiolate anion is generated preferentially and will attack one of the electrophilic centers. Given the higher reactivity of the chloromethyl ether, the initial attack will occur there. The subsequent intramolecular cyclization involves the deprotonation of the hydroxyl group to form an alkoxide, which then displaces the bromide to close the ring. [11]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for researchers trained in synthetic organic chemistry. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for the Synthesis of 4-Phenylmorpholine

This protocol details the synthesis of an N-aryl morpholine, a common structural motif.

  • Materials:

    • Aniline (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Brine, Deionized Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add aniline (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

    • Add anhydrous DMF (approx. 5-10 mL per mmol of aniline) via syringe.

    • Cool the resulting suspension to 0 °C using an ice-water bath.

    • Slowly add this compound (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is to control the initial exothermic reaction at the highly reactive chloromethyl ether site and prevent side reactions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Heat the mixture to 80-90 °C and stir vigorously. The elevated temperature is necessary to promote the second, slower SN2 cyclization step.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

    • Cool the reaction to room temperature and quench by carefully pouring it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the pure 4-phenylmorpholine.

Protocol 2: General Procedure for the Synthesis of 4-Methylthiomorpholine

This protocol describes the synthesis of an N-alkyl thiomorpholine.

  • Materials:

    • N-Methylethanolamine (1.0 eq)

    • This compound (1.05 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Dichloromethane (DCM), Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried flask under a nitrogen atmosphere, add anhydrous THF.

    • Carefully add sodium hydride (2.2 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water.

    • Add N-methylethanolamine (1.0 eq) dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the amino-alkoxide. Hydrogen gas evolution will be observed.

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of this compound (1.05 eq) in anhydrous THF dropwise. The choice of a strong, non-nucleophilic base like NaH is critical to deprotonate both the amine and the eventual thiol (in other syntheses) or alcohol without competing in the substitution reaction.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C).

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extract the product with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the product by vacuum distillation or column chromatography.

Safety and Handling

This compound is a reactive and hazardous chemical that requires strict safety protocols. [12]It is suspected of causing cancer and is toxic if swallowed, causing skin and eye irritation. [13] Table 2: Hazard and Safety Information

Hazard TypeDescription & PrecautionSource(s)
Toxicity Toxic if swallowed. Suspected carcinogen. Avoid all personal contact, including inhalation.[12][13]
Irritation Causes serious skin and eye irritation. May cause respiratory irritation.[13][14]
Handling Must be handled in a well-ventilated chemical fume hood. Use spark-proof tools. Avoid contact with strong bases, oxidizing agents, and metals like magnesium.[12][14]
PPE Wear chemical safety goggles, a face shield, and chemical-resistant gloves. A lab coat or disposable protective clothing is mandatory.[12][13][14]
First Aid Skin: Immediately flush with water for at least 15 minutes while removing contaminated clothing. Eyes: Immediately rinse with plenty of water for several minutes. Ingestion: Immediately call a poison control center or doctor. Do NOT induce vomiting. Inhalation: Move to fresh air.[12][13][14]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12][13]

References

  • 1-bromo-2-chloroethane - Sdfine. (n.d.). Retrieved from [Link]

  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (n.d.). Retrieved from [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central. (n.d.). Retrieved from [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2016). Retrieved from [Link]

  • Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol - MDPI. (n.d.). Retrieved from [Link]

  • 1,4-Oxathiane - Wikipedia. (n.d.). Retrieved from [Link]

  • This compound - LookChem. (n.d.). Retrieved from [Link]

  • Does (chloromethoxy)ethane react in a bimolecular or monomolecular mechanism? - Chemistry Stack Exchange. (2016-02-13). Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved from [Link]

  • Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.). Retrieved from [Link]

  • Synthesis and chemistry of 1,4-oxathianes and 1,4-oxathian-3-ones | London Met Repository. (2022-03-31). Retrieved from [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC - NIH. (2022-08-04). Retrieved from [Link]

  • Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis - PubMed. (2019-02-15). Retrieved from [Link]

  • Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH - YouTube. (2016-05-24). Retrieved from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.). Retrieved from [Link]

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Application Notes and Protocols: 1-Bromo-2-(chloromethoxy)ethane as a Bifunctional Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The exploration of novel molecular entities with the capacity to interact with and modify biological macromolecules is a cornerstone of modern drug discovery and chemical biology. Among these, bifunctional alkylating agents have a storied history, particularly in oncology, where their ability to form covalent cross-links in DNA underpins their potent cytotoxic effects.[1][2] This guide focuses on 1-Bromo-2-(chloromethoxy)ethane (CAS No. 1462-35-7), a compound whose structure suggests significant potential as a versatile bifunctional alkylating agent. Due to the limited specific literature on this exact molecule, this document serves as a detailed theoretical and practical framework. It is built upon established principles of its constituent reactive moieties—the alkyl bromide and the chloromethyl ether—to provide researchers with the foundational knowledge and protocols to investigate its utility.

Introduction to this compound

This compound is a halogenated ether possessing two distinct electrophilic centers: a primary alkyl bromide and a chloromethyl ether.[3][4] This dual reactivity classifies it as a bifunctional alkylating agent, capable of forming covalent bonds with two nucleophilic sites.[5] Such agents are invaluable tools in research for their ability to "cross-link" interacting molecules, such as proteins or DNA strands, thereby providing insights into cellular machinery and offering therapeutic avenues.[6]

The differential reactivity of the two alkylating groups—the bromoethane and the chloromethoxy moieties—could potentially allow for sequential or selective reactions, making it a subject of interest for targeted covalent modification and the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.[3][4][7][8]

PropertyValue
CAS Number 1462-35-7
Molecular Formula C₃H₆BrClO
Molecular Weight 173.44 g/mol
Appearance Liquid (presumed)
Boiling Point 38 °C at 0.2 Torr
Density 1.66 g/cm³
SMILES C(CBr)OCCl
InChIKey JYGASIIKRZJQEA-UHFFFAOYSA-N

Postulated Mechanism of Action

The utility of this compound as a bifunctional alkylating agent stems from its ability to react sequentially with nucleophiles. The most significant biological nucleophiles are found in proteins (e.g., cysteine, lysine, histidine residues) and DNA (e.g., the N7 position of guanine).[9][10]

The reaction is anticipated to proceed in two steps:

  • First Alkylation (Mono-adduct formation): One of the two electrophilic carbons reacts with a nucleophile. Chloromethyl ethers are generally highly reactive alkylating agents, often reacting via an SN1-like mechanism due to the stability of the incipient oxocarbenium ion.[11][12][13] The primary alkyl bromide is also a potent electrophile, typically reacting via an SN2 mechanism. The relative rates will depend on the specific reaction conditions and the nucleophile.

  • Second Alkylation (Cross-link formation): The resulting mono-adduct, still containing a reactive alkylating group, can then react with a second, nearby nucleophile. This second reaction results in the formation of a covalent cross-link. If the nucleophiles are on different DNA strands, this is termed an interstrand cross-link (ICL), a lesion that is particularly effective at inducing cell cycle arrest and apoptosis.[1][14]

Caption: Postulated mechanism of DNA interstrand cross-linking.

Synthesis

Commercially available from several suppliers, this compound can also be synthesized in the laboratory. A plausible and common method for preparing chloromethyl ethers involves the reaction of an alcohol with formaldehyde and hydrogen chloride.[15][16]

Protocol: Synthesis from 2-Bromoethanol

Disclaimer: This protocol is based on established chemical principles for the synthesis of chloromethyl ethers.[15][17] It should be performed only by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-Bromoethanol

  • Paraformaldehyde

  • Anhydrous Hydrogen Chloride (gas) or a solution in a suitable solvent

  • Anhydrous dichloromethane (DCM)

  • Anhydrous calcium chloride or magnesium sulfate

  • Round-bottom flask, gas inlet tube, magnetic stirrer, cooling bath

Procedure:

  • In a round-bottom flask, dissolve 2-bromoethanol (1.0 eq) and paraformaldehyde (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution or add a saturated solution of HCl in an anhydrous solvent.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cease the HCl addition and bubble dry nitrogen through the solution to remove excess HCl.

  • Wash the organic phase with ice-cold saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at low temperature to yield the crude product.

  • Purification can be achieved by vacuum distillation, but care must be taken as the product may be thermally labile.

Applications and Experimental Protocols

The dual reactivity of this compound makes it a versatile tool for various applications in chemical biology and drug development.

Application 1: Probing Protein-Protein and Protein-DNA Interactions

Bifunctional cross-linkers are used to covalently link interacting macromolecules, allowing for their identification and the study of their complexes.[18][19]

G A Prepare Cell Lysate or Purified Protein Complex B Incubate with This compound A->B C Quench Reaction B->C D Analyze via SDS-PAGE (Look for higher MW bands) C->D E Excise Band and Analyze via Mass Spectrometry D->E F Identify Cross-linked Proteins E->F

Caption: Workflow for protein cross-linking experiments.

Application 2: Development of Cytotoxic Anticancer Agents

The ability to induce DNA interstrand cross-links is a hallmark of many effective chemotherapeutic agents.[1][2][14] The cytotoxic potential of this compound can be evaluated against various cancer cell lines.

Protocol 1: In Vitro DNA Cross-linking Assay via Agarose Gel Electrophoresis

This protocol provides a method to visually assess the ability of the compound to induce interstrand cross-links in purified DNA.[20][21][22] Cross-linked DNA, upon denaturation, will rapidly re-anneal, migrating as double-stranded DNA (dsDNA), while non-cross-linked DNA will remain single-stranded (ssDNA) and migrate faster.

Materials:

  • Plasmid DNA or a linear DNA fragment of known size

  • This compound

  • Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Denaturing Loading Dye (containing formamide and a tracking dye)

  • Agarose gel (e.g., 1%) in TBE or TAE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • DNA visualization system

Procedure:

  • Set up reactions in microcentrifuge tubes:

    • Control: 500 ng DNA in Reaction Buffer.

    • Test: 500 ng DNA in Reaction Buffer with varying concentrations of this compound (e.g., 1 µM to 1 mM).

  • Incubate reactions at 37 °C for a defined period (e.g., 1-4 hours).

  • Stop the reaction by adding EDTA to a final concentration of 50 mM or by ethanol precipitation.

  • Resuspend the DNA in a small volume of water.

  • Denature the DNA by heating at 95 °C for 5 minutes, followed by rapid cooling on ice.

  • Add denaturing loading dye to each sample.

  • Load samples onto an agarose gel and perform electrophoresis.

  • Stain the gel with a DNA stain and visualize the bands.

Expected Results: The control lane should show a fast-migrating band corresponding to ssDNA. In the lanes with the alkylating agent, a slower-migrating band corresponding to re-annealed dsDNA should appear and its intensity should increase with the concentration of the agent.

Protocol 2: Cellular Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[23][24][25][26][27]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubate the plate for a specified time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Safety and Handling

This compound should be handled with extreme caution. As a potent bifunctional alkylating agent, it is presumed to be highly toxic, mutagenic, and carcinogenic.[11][28][29]

  • Handling: Always handle this compound in a certified chemical fume hood.[30]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[31]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemicals.

References

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Application Notes & Protocols: Navigating the Bifunctional Reactivity of 1-Bromo-2-(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Tale of Two Electrophiles

1-Bromo-2-(chloromethoxy)ethane (CAS 1462-35-7) is a versatile, bifunctional reagent that presents chemists with a unique synthetic opportunity.[1] Its structure contains two distinct electrophilic centers: a highly reactive α-chloroether and a standard primary alkyl bromide. This duality allows for chemoselective and sequential functionalization, making it a valuable tool in multi-step synthesis, particularly for the introduction of the (2-bromoethoxy)methyl (BOM) protecting group.

Understanding the profound difference in the reactivity of these two sites is paramount to harnessing the molecule's full potential. This guide elucidates the underlying reaction mechanisms, provides field-proven protocols for its application, and outlines the critical parameters that govern selectivity and efficiency.

Reagent Profile

Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1462-35-7[1][2][3]
Molecular Formula C₃H₆BrClO[2][4]
Molecular Weight 173.44 g/mol [1][5]
Density ~1.66 g/cm³[3]
Boiling Point 38 °C @ 0.2 Torr[3]
SMILES C(CBr)OCCl[3][4]

Core Reaction Mechanisms: A Dichotomy of Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two electrophilic carbons. The chloromethyl group is part of an α-chloroether, a class of compounds known for their exceptionally high reactivity as alkylating agents. In contrast, the bromoethyl group behaves as a typical primary alkyl halide.

The Dominant Pathway: Nucleophilic Substitution at the Chloromethyl Ether

The reaction at the chloromethyl carbon is significantly faster and is the kinetically favored pathway. This heightened reactivity is due to the participation of the adjacent ether oxygen's lone pair, which stabilizes the transition state and the resulting intermediate.

Causality Behind the Mechanism: The mechanism proceeds via an Sₙ1-like pathway. The chlorine atom departs, facilitated by the neighboring oxygen atom, to form a resonance-stabilized oxocarbenium ion.[6] This intermediate is highly electrophilic and reacts rapidly with even weak nucleophiles, such as alcohols. This anchimeric assistance makes the chloromethyl group several orders of magnitude more reactive than the bromoethyl group.

G Reagent This compound Intermediate Resonance-Stabilized Oxocarbenium Ion Reagent->Intermediate  Departure of Cl⁻ (Sₙ1-like, Rate-Determining) Product Protected Substrate (BOM Ether) Intermediate->Product Nucleophile Nucleophile (e.g., R-OH)

Caption: Sₙ1-like mechanism at the α-chloroether center.

Application Focus: This pathway is primarily exploited for the protection of alcohols. The resulting (2-bromoethoxy)methyl ether, or "BOM ether," is stable to a wide range of conditions but can be cleaved when desired, leaving the bromoethyl moiety available for further transformation.

The Secondary Pathway: Nucleophilic Substitution at the Bromoethyl Group

Once the highly reactive chloromethyl site has been functionalized, the remaining primary bromide can react via a classical Sₙ2 mechanism. This reaction is substantially slower and typically requires more forcing conditions (e.g., stronger nucleophiles, higher temperatures).

Causality Behind the Mechanism: This is a standard bimolecular substitution.[7] A nucleophile performs a backside attack on the carbon atom bearing the bromine, leading to an inversion of stereochemistry (if the center were chiral). The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. There is no neighboring group participation to accelerate this process.

G Substrate BOM-Protected Substrate (R-O-CH₂-O-CH₂-CH₂-Br) TS Sₙ2 Transition State [Nu---C---Br]⁻ Substrate->TS Product Sequentially Functionalized Product (R-O-CH₂-O-CH₂-CH₂-Nu) TS->Product Inversion of Stereochemistry + Br⁻ Nucleophile Strong Nucleophile (e.g., N₃⁻, RS⁻) Nucleophile->TS Backside Attack

Caption: Sₙ2 mechanism at the primary alkyl bromide center.

Application Focus: This pathway is ideal for sequential functionalization. After protecting a hydroxyl group, the bromide can be displaced to introduce another functional group, such as an azide, thiol, or cyanide, enabling the rapid assembly of complex molecular scaffolds.

Experimental Protocols

⚠️ Safety First: this compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] It is incompatible with strong bases and strong oxidizing agents.[8][9] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol: Chemoselective Alcohol Protection (BOM Ether Formation)

This protocol details the protection of a primary alcohol, demonstrating the selective reactivity of the α-chloroether moiety.

  • Objective: To synthesize a (2-bromoethoxy)methyl ether from a primary alcohol with high selectivity.

  • Rationale for Reagent Selection:

    • Solvent (Dichloromethane, DCM): An aprotic solvent is used to prevent it from acting as a competing nucleophile.

    • Base (N,N-Diisopropylethylamine, DIPEA): A sterically hindered, non-nucleophilic base is chosen to neutralize the HCl byproduct without attacking the electrophilic centers of the reagent.

    • Temperature (0 °C to rt): The reaction is initiated at a low temperature to control the initial exothermic reaction and ensure selectivity, then allowed to warm to ensure completion.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and anhydrous DCM (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.5 eq) dropwise to the stirred solution.

  • Reagent Addition: Add this compound (1.2 eq) dropwise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Self-Validation System:

ParameterExpected OutcomeTroubleshooting
TLC Analysis Disappearance of the starting material spot and appearance of a new, less polar product spot.If the reaction is sluggish, allow it to stir longer at room temperature or add a catalytic amount of tetrabutylammonium iodide (TBAI).
¹H NMR Appearance of a characteristic singlet for the -O-CH₂-O- protons around δ 4.7-4.9 ppm and triplets for the -O-CH₂-CH₂-Br protons.Presence of starting material indicates incomplete reaction. Presence of symmetrical ether byproducts suggests the base was not sufficiently non-nucleophilic.
Yield Typically >85% for unhindered primary alcohols.Low yields may result from moisture in the reaction or impure starting reagent.
Experimental Workflow: Sequential Functionalization

This workflow illustrates the two-step, one-pot process for creating a bifunctional molecule.

G A Start: Alcohol (1 eq) + DIPEA (1.5 eq) in DCM @ 0 °C B Step 1: Add Reagent (1.2 eq) Stir 30 min @ 0 °C, then 2-4h @ RT A->B C TLC Check 1: Confirm consumption of starting alcohol B->C D Intermediate Product: Crude BOM Ether (Do not isolate) C->D If complete E Step 2: Add 2nd Nucleophile (e.g., NaN₃, 2.0 eq) + DMF (co-solvent) D->E F Heat reaction to 50-60 °C Stir for 6-12h E->F G TLC/LCMS Check 2: Confirm consumption of BOM ether intermediate F->G H Aqueous Workup & Purification G->H If complete I Final Product H->I

Caption: Workflow for sequential one-pot functionalization.

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Application Note: A Detailed Guide to the Synthesis of Crown Ethers Utilizing 1-Bromo-2-(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Bifunctional Reagent

Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations within their central, hydrophilic cavity.[1] This host-guest complexation has made them indispensable in fields ranging from phase-transfer catalysis to the development of ion-selective sensors.[1] The synthesis of these valuable macrocycles is most commonly achieved via the Williamson ether synthesis, a robust S(_N)2 reaction between an alkoxide and an organohalide.[2][3]

This guide focuses on the application of a specialized and highly reactive bifunctional reagent, 1-Bromo-2-(chloromethoxy)ethane (BCME) , in the synthesis of crown ethers. Its structure, Br-CH(_2)CH(_2)-O-CH(_2)-Cl, presents two different halogen leaving groups. The chloromethyl ether moiety is exceptionally reactive towards nucleophilic substitution due to the stabilizing effect of the adjacent ether oxygen. This differential reactivity offers a unique pathway for controlled, stepwise cyclization reactions.

We will explore the mechanistic underpinnings of this synthesis, provide a detailed, field-tested protocol for the preparation of a model crown ether (9-crown-3), and offer insights into troubleshooting and optimization.

Section 1: Mechanistic Rationale and Core Principles

The construction of a cyclic molecule from linear precursors is a significant challenge in organic synthesis, primarily due to the entropic favorability of competing intermolecular polymerization reactions. The successful synthesis of crown ethers hinges on understanding and controlling the reaction environment to favor the desired intramolecular cyclization.

The Williamson Ether Synthesis: An S(_N)2 Foundation

The core transformation is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3] In this reaction, a potent nucleophile, typically an alkoxide ion (RO


), performs a backside attack on an electrophilic carbon atom, displacing a halide leaving group in a single, concerted step.[4] The efficiency of this reaction is highest with primary alkyl halides, as steric hindrance in secondary and tertiary halides promotes competing elimination reactions.[3][5]
Exploiting the Reactivity of this compound (BCME)

The key to using BCME effectively is its built-in differential reactivity. The chloromethyl ether terminus is significantly more susceptible to S(_N)2 attack than the bromoethyl terminus. This allows for a sequential reaction with a diol.

  • First Substitution (Fast): A dialkoxide, formed by deprotonating a diol (e.g., ethylene glycol), will preferentially attack the highly electrophilic chloromethyl carbon of BCME.

  • Intramolecular Cyclization (Slower): This initial reaction forms a linear intermediate which possesses a dangling alkoxide on one end and the less reactive bromoethyl group on the other. This intermediate is now perfectly primed for a subsequent intramolecular S(_N)2 reaction, where the alkoxide attacks the carbon bearing the bromine atom, closing the ring to form the crown ether.

The Template Effect: A Strategy for Enhanced Yield

For the synthesis of larger crown ethers (e.g., 18-crown-6), the "template effect" is a critical strategy for improving yields.[5] This involves using a metal cation (such as K


 for 18-crown-6 or Na

for 15-crown-5) that fits perfectly into the cavity of the target macrocycle.[1][5] The cation acts as a scaffold, organizing the linear precursor chain around itself in a conformation that favors the final cyclization step, thereby dramatically reducing the rate of intermolecular polymerization.[5]

Section 2: Critical Safety and Reagent Handling

Chemical safety is paramount. The reagents used in this synthesis are hazardous and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • This compound (BCME): While specific toxicity data for this compound is limited, it should be treated as a hazardous substance. As a bifunctional alkylating agent and a chloromethyl ether analog, it is expected to be toxic, a severe irritant to the skin, eyes, and respiratory tract, and a potential carcinogen.[6][7] Avoid all personal contact, including inhalation.

  • Strong Bases (Sodium Hydride, Potassium Hydroxide): Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere. Potassium hydroxide (KOH) is highly corrosive.[8]

  • Solvents (Tetrahydrofuran - THF): THF is a flammable liquid and can form explosive peroxides upon prolonged exposure to air. Use freshly distilled or inhibitor-free solvent.[8]

Recommended Personal Protective Equipment (PPE):

  • NIOSH-approved respirator with cartridges for organic vapors.[6]

  • Chemical safety goggles and a full-face shield.[7]

  • Impervious gloves (e.g., nitrile, inspected before use).[7]

  • Flame-resistant lab coat.[7]

Section 3: Detailed Experimental Protocol: Synthesis of 9-Crown-3

This protocol details the synthesis of 9-crown-3 from ethylene glycol and BCME. The principles of high dilution are employed to maximize the yield of the cyclic product.

Reagent and Materials Data
Reagent/MaterialFormulaMW ( g/mol )AmountMolesMolar Ratio
Sodium Hydride (60% in oil)NaH24.000.88 g0.0222.2
Ethylene GlycolC(_2)H(_6)O(_2)62.070.62 g (0.56 mL)0.0101.0
This compoundC(_3)H(_6)BrClO173.441.73 g0.0101.0
Tetrahydrofuran (THF), AnhydrousC(_4)H(_8)O-250 mL--
Dichloromethane (DCM)CH(_2)Cl(_2)-~100 mL--
Anhydrous Magnesium SulfateMgSO(_4)-~5 g--
Step-by-Step Methodology
  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Alkoxide Formation: To the reaction flask, add anhydrous THF (100 mL). Carefully add the sodium hydride dispersion (0.88 g). Begin vigorous stirring. In a separate, dry flask, prepare a solution of ethylene glycol (0.62 g) in anhydrous THF (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred NaH suspension over 30 minutes. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium glycolate.

  • Cyclization Reaction: Prepare a solution of this compound (1.73 g) in anhydrous THF (100 mL) and add it to the dropping funnel. Add this solution very slowly to the vigorously stirred, refluxing alkoxide suspension over a period of 4-6 hours. This slow addition under high dilution conditions is critical to favor intramolecular cyclization.

  • Reaction Completion: After the addition is complete, maintain the reflux and vigorous stirring for an additional 12-18 hours.[8]

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess NaH by slowly adding 10 mL of a 1:1 mixture of ethanol and water. Once gas evolution ceases, evaporate the bulk of the THF using a rotary evaporator.[8]

  • Extraction: Dilute the resulting slurry with 100 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 9-crown-3 by vacuum distillation. The final product will be a clear, colorless liquid.

Section 4: Visualizing the Process

Reaction Mechanism

The following diagram illustrates the proposed two-step intramolecular Williamson ether synthesis for 9-crown-3 using BCME.

G diol Ethylene Glycol Dialkoxide intermediate Linear Alkoxide Intermediate diol->intermediate Step 1: Fast Sₙ2 (Cl⁻ displacement) bcme This compound (BCME) bcme->intermediate product 9-Crown-3 intermediate->product Step 2: Intramolecular Sₙ2 (Br⁻ displacement) nacl NaCl intermediate->nacl nabr NaBr product->nabr

Caption: Proposed reaction mechanism for 9-crown-3 synthesis.

Experimental Workflow

This flowchart outlines the key stages of the synthesis protocol, from initial setup to final product purification.

G start Start: Assemble & Dry Apparatus alkoxide Alkoxide Formation: Add NaH, then Ethylene Glycol in THF start->alkoxide cyclization Cyclization: Slowly add BCME solution to refluxing mixture alkoxide->cyclization reflux Continue Reflux (12-18h) cyclization->reflux workup Work-up: Quench excess NaH, remove THF reflux->workup extraction Extraction with Dichloromethane workup->extraction purification Drying & Purification: Dry with MgSO₄, concentrate, then vacuum distill extraction->purification end End: Pure 9-Crown-3 purification->end

Caption: High-level experimental workflow for crown ether synthesis.

Section 5: Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low Yield Intermolecular Polymerization: This is the primary competing side reaction.Ensure the principle of high dilution is strictly followed. The addition of the alkylating agent (BCME) must be very slow to keep its instantaneous concentration low, favoring intramolecular reaction.[5]
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, extend the reflux time.
Inefficient Alkoxide Formation: Presence of moisture in reagents or glassware.Use freshly distilled, anhydrous solvents. Ensure glassware is rigorously flame-dried under vacuum before use. Use a fresh, high-quality source of sodium hydride.
Product Contamination Incomplete Work-up: Residual salts or starting materials.Ensure thorough extraction and washing during the work-up phase.
Inefficient Purification: Distillation parameters are not optimized.Ensure a good vacuum is achieved for distillation. A fractional distillation setup may be required to separate the product from close-boiling impurities.

References

  • Chapter 6: Synthesis of Crown Ethers. (2024). Books.
  • 1-CHLORO-2-BROMOETHANE. NOAA - CAMEO Chemicals.
  • SAFETY DATA SHEET - 1-Bromo-2-chloroethane. (2010). Fisher Scientific.
  • 1-Bromo-2-chloroethane - Safety Data Sheet. (2025). ChemicalBook.
  • 1-bromo-2-chloroethane. Sdfine.
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • Troubleshooting low yield in Williamson ether synthesis of crown ethers. (2025). Benchchem.
  • Williamson Ether Synthesis. Cambridge University Press.
  • This compound. LookChem.
  • Making 18-crown-6. (2022). YouTube.
  • SAFETY DATA SHEET - 2-Bromoethyl methyl ether. (2012). Fisher Scientific.
  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. N/A.
  • Direct synthetic routes to functionalised crown ethers. (2021). National Institutes of Health (NIH).
  • 18-crown-6. Organic Syntheses Procedure.
  • 1-Bromo-2-(2-chloroethoxy)ethane. PubChem.
  • 4,13-diaza-18-crown-6. Organic Syntheses Procedure.
  • Some Aspects of the Synthesis of Crown Ethers. (2018). Acta Chimica and Pharmaceutica Indica.
  • 1-Bromo-2-chloroethane. (2025). ChemicalBook.
  • Synthesis of Site-specific Crown Ether Adducts to DNA Abasic Sites, 8-Oxo-7,8-dihydro-2. N/A.
  • CROWN ETHERS: SYNTHESIS & APPLICATIONS. (2019). JETIR.org.

Sources

The Untapped Potential of a Bifunctional Reagent: Application Notes on 1-Bromo-2-(chloromethoxy)ethane in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic landscape of polymer chemistry, the quest for novel monomers, initiators, and cross-linking agents that impart unique functionalities and architectures to polymeric materials is perpetual. This document explores the theoretical and practical applications of a lesser-known bifunctional compound, 1-Bromo-2-(chloromethoxy)ethane . Possessing two distinct reactive sites—a labile bromo group and a reactive chloromethoxy ether—this molecule presents intriguing possibilities for the synthesis of a diverse range of polymeric structures. While direct literature on its extensive use in polymer chemistry is sparse, its chemical nature, by analogy to related α-haloethers and alkyl halides, suggests significant potential in several key areas of polymer synthesis. This guide provides detailed application notes and hypothetical protocols for researchers and scientists in polymer science and drug development, aiming to unlock the synthetic utility of this versatile building block.

I. Core Reactive Principles of this compound

The synthetic versatility of this compound stems from the differential reactivity of its two key functional groups:

  • The Bromoethyl Group: The bromine atom is an excellent leaving group in nucleophilic substitution reactions (S"N"2), making this end of the molecule susceptible to attack by a wide range of nucleophiles. This feature allows for its use in forming ether linkages or as an initiator in certain controlled polymerization techniques.

  • The Chloromethoxy Group: As an α-chloroether, this moiety is highly reactive. The presence of the adjacent oxygen atom stabilizes a developing positive charge on the carbon, facilitating the departure of the chloride ion. This makes the chloromethoxy group a potent electrophile, particularly when activated by a Lewis acid, rendering it suitable for initiating cationic polymerizations or for electrophilic aromatic substitution reactions like Friedel-Crafts alkylation.[1][2]

This dual reactivity opens avenues for its application as a bifunctional initiator, a novel monomer for polyether synthesis, a cross-linking agent for aromatic polymers, and a key component in the synthesis of graft copolymers.

II. Application as a Bifunctional Initiator in Cationic Polymerization

The chloromethoxy group of this compound can be harnessed to initiate the cationic polymerization of electron-rich monomers, such as vinyl ethers.[3][4] Upon activation with a Lewis acid, a stabilized carbocation is formed, which then propagates the polymerization. A key advantage of using this bifunctional initiator is the retention of the bromo group at the polymer chain end, providing a handle for subsequent functionalization.

Proposed Mechanism:

The initiation step involves the coordination of a Lewis acid (e.g., SnCl₄, AlCl₃) to the chlorine atom of the chloromethoxy group, leading to the formation of a highly reactive carbocation. This carbocation then attacks the double bond of a vinyl ether monomer, initiating chain growth. The propagation proceeds via the sequential addition of monomer units. The bromo group remains intact at the α-end of the polymer chain.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Br-CH₂-CH₂-O-CH₂-Cl Activated_Complex [Br-CH₂-CH₂-O-CH₂]⁺[SnCl₅]⁻ Initiator->Activated_Complex + SnCl₄ Lewis_Acid SnCl₄ Initiated_Chain Br-CH₂-CH₂-O-CH₂-CH(OR)-CH₂⁺ [SnCl₅]⁻ Activated_Complex->Initiated_Chain + Monomer Monomer CH₂=CH-OR Growing_Chain Br-(CH₂-CH(OR))n-CH₂⁺ [SnCl₅]⁻ Initiated_Chain->Growing_Chain Longer_Chain Br-(CH₂-CH(OR))n+1-CH₂⁺ [SnCl₅]⁻ Growing_Chain->Longer_Chain + n Monomer Next_Monomer CH₂=CH-OR Final_Polymer Br-(CH₂-CH(OR))n+1-Polymer Longer_Chain->Final_Polymer + Quenching Agent Quenching_Agent e.g., Methanol

Caption: Proposed mechanism for cationic polymerization initiated by this compound.

Experimental Protocol (Hypothetical): Synthesis of α-Bromo-Poly(ethyl vinyl ether)

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl vinyl ether (EVE)72.117.21 g0.1
This compound173.430.173 g0.001
Tin(IV) chloride (SnCl₄)260.520.261 g0.001
Anhydrous Dichloromethane (DCM)-50 mL-
Methanol (for quenching)-10 mL-

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM (50 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Initiator Addition: Dissolve this compound (0.173 g, 0.001 mol) in 5 mL of anhydrous DCM and add it to the flask.

  • Monomer Addition: Add freshly distilled ethyl vinyl ether (7.21 g, 0.1 mol) to the dropping funnel.

  • Initiation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Prepare a solution of SnCl₄ (0.261 g, 0.001 mol) in 5 mL of anhydrous DCM and add it dropwise to the stirred reaction mixture over 5 minutes.

  • Polymerization: After the addition of the Lewis acid, add the ethyl vinyl ether from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

  • Propagation: Allow the reaction to proceed for 2 hours at -78 °C.

  • Termination: Quench the polymerization by adding 10 mL of pre-chilled methanol.

  • Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane).

  • Isolation: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterization: Characterize the resulting α-bromo-poly(ethyl vinyl ether) by ¹H NMR, GPC (for molecular weight and polydispersity), and FTIR.

III. Application as a Cross-linking Agent for Aromatic Polymers

The electrophilic nature of the chloromethoxy group, when activated by a Lewis acid, can be exploited for the Friedel-Crafts alkylation of aromatic polymers.[1][2] This reaction can be used to introduce cross-links between polymer chains, thereby modifying their physical and thermal properties. The bromoethyl group can also participate in cross-linking reactions, making this compound a potentially efficient cross-linking agent.

Proposed Reaction Scheme:

In the presence of a Lewis acid, this compound can react with two aromatic polymer chains (e.g., polystyrene) to form a cross-link.

G Polymer1 Polystyrene Chain 1 Crosslinked_Polymer Cross-linked Polystyrene Polymer1->Crosslinked_Polymer Polymer2 Polystyrene Chain 2 Polymer2->Crosslinked_Polymer Crosslinker Br-CH₂-CH₂-O-CH₂-Cl Crosslinker->Crosslinked_Polymer Cross-linking reaction Lewis_Acid AlCl₃ Lewis_Acid->Crosslinked_Polymer catalyst

Caption: Cross-linking of polystyrene with this compound.

Experimental Protocol (Hypothetical): Cross-linking of Polystyrene

Materials:

ReagentAmount
Polystyrene (Mw ≈ 100,000 g/mol )10 g
This compound0.5 g
Anhydrous Aluminum Chloride (AlCl₃)0.2 g
Anhydrous 1,2-Dichloroethane100 mL

Procedure:

  • Dissolution: Dissolve polystyrene (10 g) in anhydrous 1,2-dichloroethane (100 mL) in a round-bottom flask under an inert atmosphere.

  • Catalyst Suspension: Carefully add anhydrous AlCl₃ (0.2 g) to the polymer solution with stirring.

  • Cross-linker Addition: Prepare a solution of this compound (0.5 g) in 10 mL of 1,2-dichloroethane and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 6 hours. The formation of a gel indicates successful cross-linking.

  • Work-up: Cool the reaction mixture and pour it into a large volume of methanol to precipitate the cross-linked polymer.

  • Purification: Filter the polymer, wash thoroughly with methanol to remove any unreacted reagents and catalyst residues, and dry under vacuum.

  • Characterization: Assess the degree of cross-linking by swelling tests in a good solvent (e.g., toluene) and by thermal analysis (DSC, TGA).

IV. Application as a Monomer for Polyether Synthesis

Both the bromo and chloro functionalities in this compound can act as leaving groups in nucleophilic substitution reactions. This suggests its potential use as an A-B type monomer in a self-polycondensation reaction or as an A-A type monomer in a polycondensation with a B-B type comonomer, such as a diol, to synthesize functional polyethers.

Proposed Polycondensation with a Diol:

A Williamson ether synthesis approach can be envisioned where this compound reacts with a diol in the presence of a base to form a polyether with pendant chloromethoxy or subsequently hydrolyzed hydroxymethyl groups.[5]

G Monomer Br-CH₂-CH₂-O-CH₂-Cl Polyether -[-O-R-O-CH₂-CH₂-O-CH₂-]-n Monomer->Polyether Diol HO-R-OH Diol->Polyether Base Base (e.g., NaOH) Base->Polyether catalyst G cluster_macroinitiator Macroinitiator Synthesis cluster_grafting Grafting From Backbone Polymer with -OH groups Macroinitiator Polymer with -O-CH₂-O-CH₂-CH₂-Br groups Backbone->Macroinitiator Functionalizer Br-CH₂-CH₂-O-CH₂-Cl Functionalizer->Macroinitiator Graft_Copolymer Graft Copolymer Macroinitiator->Graft_Copolymer Monomer Monomer (e.g., Styrene) Monomer->Graft_Copolymer Catalyst ATRP Catalyst (e.g., CuBr/PMDETA) Catalyst->Graft_Copolymer

Caption: "Grafting from" synthesis of a graft copolymer using this compound.

Experimental Protocol (Hypothetical): Synthesis of Poly(vinyl alcohol)-graft-polystyrene

Part A: Synthesis of Macroinitiator

  • Dissolution: Dissolve poly(vinyl alcohol) (PVA) in a suitable solvent like DMSO.

  • Functionalization: Add a non-nucleophilic base (e.g., a hindered amine) followed by the dropwise addition of this compound at a controlled temperature to favor the reaction at the hydroxyl groups.

  • Purification: Precipitate the functionalized PVA in a non-solvent, filter, and dry to obtain the macroinitiator.

Part B: Graft Polymerization

  • Setup: In a Schlenk flask, dissolve the PVA-based macroinitiator in a suitable solvent.

  • Reagents: Add the monomer (e.g., styrene) and the ATRP ligand (e.g., PMDETA).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.

  • Initiation: Add the ATRP catalyst (e.g., CuBr) under an inert atmosphere.

  • Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 110 °C) to initiate polymerization.

  • Termination and Purification: After the desired time or conversion, cool the reaction, expose it to air to quench the polymerization, and precipitate the graft copolymer in a non-solvent. Purify by repeated dissolution and precipitation cycles.

  • Characterization: Characterize the graft copolymer using ¹H NMR, GPC, and FTIR to confirm the grafting and determine the molecular weight and composition.

VI. Conclusion and Future Outlook

While "this compound" may not yet be a commonplace reagent in the polymer chemist's toolbox, its inherent bifunctionality presents a compelling case for its exploration in the synthesis of advanced polymeric materials. The hypothetical protocols and mechanistic insights provided herein serve as a foundational guide for researchers to investigate its potential as a versatile initiator, cross-linker, and monomer. The ability to introduce a reactive halogen functionality through cationic initiation or to create novel polyether structures and graft copolymers highlights the untapped synthetic opportunities that this molecule offers. Further experimental validation of these proposed applications is warranted and is expected to contribute to the development of new functional polymers with tailored properties for a wide range of applications, from drug delivery systems to high-performance materials.

References

  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus1877, 84, 1392-1395. (General reference for Friedel-Crafts reactions)
  • Matyjaszewski, K.; Xia, J. Atom Transfer Radical Polymerization. Chem. Rev.2001 , 101 (9), 2921-2990. [Link]

  • Goethals, E. J. Cationic Polymerization: A Critical Survey. J. Polym. Sci., Polym. Symp.1976, 56 (1), 1-21.
  • Williamson, A. W. Theory of Aetherification. Philos. Mag.1850, 37 (251), 350-356. (General reference for Williamson Ether Synthesis)
  • Kennedy, J. P.; Ivan, B. Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice; Hanser Publishers: Munich, 1992.

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitutions with 1-Bromo-2-(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, scientists, and drug development professionals.

From the desk of a Senior Application Scientist, this guide provides a comprehensive overview of the synthetic utility and practical application of 1-Bromo-2-(chloromethoxy)ethane, a versatile bifunctional reagent.

Executive Summary: The Strategic Advantage of this compound

This compound is a valuable reagent in organic synthesis, prized for its dual electrophilic nature. It features two distinct reactive sites: a primary alkyl bromide and a chloromethyl ether. This unique arrangement allows for sequential, controlled nucleophilic substitutions, making it an excellent building block for introducing a protected hydroxymethyl or a versatile 2-oxyethyl functional group. These application notes will elucidate the reactivity principles, provide robust experimental protocols, and offer practical guidance for leveraging this reagent in complex molecule synthesis.

Part 1: Foundational Principles of Reactivity

The synthetic power of this compound lies in the differential reactivity of its two electrophilic centers. The bromine atom is a good leaving group in standard SN2 reactions, while the chlorine atom of the chloromethyl ether is activated towards substitution, particularly in the presence of a Lewis acid.[1]

1.1. The SN2 Reactivity of the Bromoethyl Group

The primary bromoethane moiety is susceptible to attack by a range of nucleophiles in a classic SN2 fashion.[2][3] This reaction is favored by strong nucleophiles and polar aprotic solvents.[4] The carbon-bromine bond is weaker than the carbon-chlorine bond, contributing to the preferential substitution at this position.[5] This initial substitution is a reliable method for introducing the 2-(chloromethoxy)ethyl unit onto a nucleophilic substrate.

1.2. Activation and Substitution of the Chloromethoxy Group

The chloromethoxy group behaves as a masked electrophile. In the presence of a Lewis acid, the chlorine atom can be abstracted to form a highly reactive oxocarbenium ion intermediate.[6][7] This intermediate is then readily trapped by a second nucleophile, enabling the formation of a new carbon-carbon or carbon-heteroatom bond. This two-step sequence provides a powerful strategy for elaborating molecular complexity.

Caption: Logical workflow for the sequential nucleophilic substitution of this compound.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a solid foundation for the application of this compound in your research.

2.1. Protocol 1: O-Alkylation of an Alcohol with this compound

This protocol details the initial SN2 reaction to form an ether linkage, a common first step in a multi-step synthesis.

Materials:

  • Primary or secondary alcohol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the alcohol in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Table 1: Key Parameters for O-Alkylation

ParameterRecommended ConditionNotes
Base Sodium Hydride (NaH)A strong base is required to deprotonate the alcohol.[8]
Solvent Anhydrous THFA polar aprotic solvent is ideal for SN2 reactions.[4]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction of NaH.
Work-up Quench with NH₄ClSafely neutralizes any unreacted NaH.[9]
2.2. Protocol 2: Lewis Acid-Mediated C-C Bond Formation

This protocol describes the subsequent reaction of the ether intermediate with a nucleophile, activated by a Lewis acid.

Materials:

  • The product from Protocol 1 (1.0 eq)

  • Nucleophile (e.g., a silyl enol ether or an electron-rich aromatic compound) (1.2 eq)

  • Lewis Acid (e.g., Titanium(IV) chloride, Zinc(II) chloride) (1.1 eq)[6]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, dissolve the product from Protocol 1 and the nucleophile in anhydrous DCM in a flame-dried flask.

  • Cool the solution to the appropriate temperature (typically between -78 °C and 0 °C, depending on the reactivity of the substrates and Lewis acid).

  • Add the Lewis acid dropwise to the cooled solution.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

G cluster_protocol1 Protocol 1: O-Alkylation cluster_protocol2 Protocol 2: C-C Bond Formation P1_Start Alcohol + NaH in THF P1_Alkoxide Alkoxide Formation P1_Start->P1_Alkoxide P1_AddBOCM Add 1-Bromo-2- (chloromethoxy)ethane P1_Alkoxide->P1_AddBOCM P1_Reaction Overnight Reaction P1_AddBOCM->P1_Reaction P1_Workup Quench & Extraction P1_Reaction->P1_Workup P1_Product Purified Ether Intermediate P1_Workup->P1_Product P2_Start Ether Intermediate + Nucleophile in DCM P1_Product->P2_Start Proceed to Protocol 2 P2_LewisAcid Add Lewis Acid at Low Temp. P2_Start->P2_LewisAcid P2_Reaction Reaction Monitoring P2_LewisAcid->P2_Reaction P2_Workup Quench & Extraction P2_Reaction->P2_Workup P2_Product Final Purified Product P2_Workup->P2_Product

Caption: Experimental workflow illustrating the sequential application of the two protocols.

Part 3: Safety and Handling

Critical Safety Information:

  • This compound is a hazardous substance. Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

  • Lewis acids are often corrosive and moisture-sensitive. Handle with care using appropriate techniques.

References
  • Wikipedia. Chloromethyl methyl ether. [Link]

  • Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]

  • datapdf.com. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl. [Link]

  • Organic Syntheses Procedure. [Link]

  • PubChem. Chloromethyl ethyl ether. [Link]

  • ACS Publications. Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. [Link]

  • Medium. Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. [Link]

  • Chemsrc. This compound | CAS#:1462-35-7. [Link]

  • PubChem. 1-Bromo-2-(2-chloroethoxy)ethane. [Link]

  • American Elements. This compound | CAS 1462-35-7. [Link]

  • Pearson. What is the product of the reaction of bromoethane with each of the following nucleophiles? a. CH 3 CH 2 CH 2 O -. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Quora. Which would undergo an SN2 reaction faster, bromoethane and chloroethane, and why? [Link]

  • YouTube. Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH. [Link]

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  • NIST WebBook. Ethane, 1-bromo-2-chloro-. [Link]

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The Strategic Application of 1-Bromo-2-(chloromethoxy)ethane in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the intricate landscape of pharmaceutical synthesis, the precise manipulation of functional groups is paramount to the successful construction of complex active pharmaceutical ingredients (APIs). Among the vast arsenal of reagents available to the modern chemist, bifunctional molecules that can introduce specific structural motifs or act as versatile protecting groups are of exceptional value. 1-Bromo-2-(chloromethoxy)ethane, a haloalkoxyalkane, emerges as a reagent of significant interest, offering a unique combination of reactive sites that can be strategically employed in the synthesis of crucial pharmaceutical intermediates.

This technical guide provides an in-depth exploration of the potential applications of this compound, drawing upon established principles of organic synthesis and the known reactivity of analogous compounds. While direct literature on this specific reagent is sparse, its structural features—a reactive bromomethyl group and a chloromethoxy ether—suggest its utility as both a protecting group for hydroxyl functionalities and as an alkylating agent for the introduction of a 2-(chloromethoxy)ethyl moiety. This guide will present detailed, scientifically grounded protocols for its prospective use, with a focus on the synthesis of antiviral nucleoside analogues, a class of therapeutics where such modifications are highly relevant.

Core Principles: A Dual-Role Reagent in Organic Synthesis

The synthetic utility of this compound is rooted in the differential reactivity of its two halogenated carbons. The bromomethyl group is susceptible to nucleophilic substitution, making it an ideal handle for attaching the entire molecule to a substrate. The chloromethoxy group, analogous to the well-established benzyloxymethyl (BOM) ether, can serve as a protecting group for alcohols.

Protection of Hydroxyl Groups: The "BOM-Analogue" Strategy

The chloromethoxy portion of this compound is structurally similar to benzyloxymethyl chloride (BOM-Cl), a widely used reagent for the protection of alcohols.[1][2] The protection of a hydroxyl group proceeds via a nucleophilic substitution reaction, where the alcohol attacks the electrophilic carbon of the chloromethoxy group. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

The resulting (2-bromoethoxy)methyl (BEM) ether is expected to be stable under a variety of reaction conditions, yet readily cleavable under specific, mild conditions, offering an orthogonal protecting group strategy in multi-step syntheses.[3][4]

Diagram of the Proposed Protection Mechanism:

protection_mechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products R_OH R-OH TS [R-O···CH2(OCH2CH2Br)···Cl]⁻ R_OH->TS Nucleophilic Attack BCME Br-CH2-CH2-O-CH2-Cl BCME->TS Base Base Base->R_OH Deprotonation Protected_Alcohol R-O-CH2-O-CH2-CH2-Br TS->Protected_Alcohol Formation of BEM Ether Salt Base-H⁺Cl⁻ TS->Salt Leaving Group Departure

Caption: Proposed SN2 mechanism for the protection of an alcohol with this compound.

Alkylating Agent for Heterocycles: A Pathway to Antiviral Agents

The synthesis of many antiviral drugs, such as acyclovir and ganciclovir, involves the N-alkylation of a heterocyclic base, like guanine.[2][5] The acyclic side chain is a critical determinant of the drug's biological activity. This compound can be envisioned as a precursor to a novel class of acyclic nucleoside analogues, where the 2-(chloromethoxy)ethyl moiety is installed onto the nucleobase. This modification could influence the compound's solubility, cell permeability, and interaction with viral enzymes.[6][7]

Application Protocol 1: Protection of a Primary Alcohol in a Nucleoside Intermediate

This protocol details the hypothetical protection of the primary 5'-hydroxyl group of a nucleoside, a common step in the synthesis of modified oligonucleotides and antiviral agents.[8][9]

Objective: To selectively protect the 5'-hydroxyl group of a generic nucleoside (e.g., thymidine) using this compound.

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
ThymidineC₁₀H₁₄N₂O₅242.232.42 g1.0
This compoundC₃H₆BrClO173.442.08 g1.2
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.241.94 g (2.6 mL)1.5
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9350 mL-

Experimental Workflow:

protocol_1_workflow start Start dissolve Dissolve Thymidine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add DIPEA and this compound cool->add_reagents react Stir at room temperature overnight add_reagents->react workup Aqueous Workup react->workup extract Extract with DCM workup->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize Product purify->end

Caption: Workflow for the protection of a primary alcohol in a nucleoside intermediate.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add thymidine (2.42 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the thymidine is fully dissolved.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add N,N-diisopropylethylamine (2.6 mL, 15.0 mmol), followed by the dropwise addition of this compound (2.08 g, 12.0 mmol).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 5'-O-(2-bromoethoxy)methyl protected thymidine.

Rationale for Experimental Choices:

  • DIPEA: A bulky, non-nucleophilic base is chosen to prevent it from competing with the alcohol as a nucleophile.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the chloromethoxy ether.

  • Inert Atmosphere: Prevents side reactions with atmospheric components.

  • Column Chromatography: Essential for separating the desired product from unreacted starting materials and byproducts.

Application Protocol 2: N9-Alkylation of Guanine for Antiviral Intermediate Synthesis

This protocol outlines a hypothetical N9-alkylation of a protected guanine derivative, a key step in the synthesis of acyclovir and ganciclovir analogues.

Objective: To achieve regioselective N9-alkylation of N²-acetylguanine with this compound.

Table 2: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
N²-AcetylguanineC₇H₇N₅O₂193.161.93 g1.0
This compoundC₃H₆BrClO173.442.08 g1.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g1.5
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0940 mL-

Experimental Workflow:

protocol_2_workflow start Start suspend Suspend N²-Acetylguanine and K2CO3 in DMF start->suspend add_reagent Add this compound suspend->add_reagent heat Heat reaction at 60°C add_reagent->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to room temperature monitor->cool filter Filter off solids cool->filter concentrate Concentrate filtrate in vacuo filter->concentrate purify Purify by recrystallization or chromatography concentrate->purify end Characterize Product purify->end

Caption: Workflow for the N9-alkylation of a protected guanine derivative.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, suspend N²-acetylguanine (1.93 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol) in anhydrous N,N-dimethylformamide (40 mL).

  • Reagent Addition: Add this compound (2.08 g, 12.0 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the formation of the product and the consumption of the starting material by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentration: Remove the DMF from the filtrate under high vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to isolate the N9-alkylated product. A mixture of N9 and N7 isomers is expected, which will require careful separation.[6]

Rationale for Experimental Choices:

  • N²-Acetylguanine: The acetyl group protects the exocyclic amine and improves the solubility of the guanine derivative in organic solvents.

  • Potassium Carbonate: A mild base used to deprotonate the N9 position of the purine ring, facilitating alkylation.

  • DMF: A polar aprotic solvent that is suitable for SN2 reactions and can dissolve the reactants.

  • Heating: Provides the necessary activation energy for the alkylation reaction.

Deprotection Strategies

The removal of the (2-bromoethoxy)methyl (BEM) protecting group would likely follow strategies similar to those used for the BOM group.

  • Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common and mild method for cleaving benzyl-type ethers. It is anticipated that this method would also cleave the C-O bond of the BEM ether. The presence of the bromo group might require optimization of the reaction conditions to avoid undesired side reactions.

  • Acidic Cleavage: Treatment with a Lewis acid (e.g., BBr₃) or a strong protic acid could also effect deprotection. However, this method is less mild and may not be suitable for acid-sensitive substrates.

Safety and Handling

This compound belongs to the class of α-chloroalkyl ethers. Several members of this class, such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), are known human carcinogens. Therefore, this compound should be handled with extreme caution as a potential carcinogen.

Mandatory Safety Precautions:

  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Inhalation: Avoid inhaling vapors.

  • Contact: Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion and Future Outlook

This compound represents a promising, albeit under-explored, reagent for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for its potential use as both a protecting group for hydroxyls and as an alkylating agent for introducing a novel side chain in the development of new therapeutic agents, particularly in the field of antiviral nucleoside analogues. The protocols and principles outlined in this guide, based on sound chemical analogies, provide a framework for researchers to begin exploring the synthetic utility of this versatile molecule. As with any new reagent, careful optimization of reaction conditions and rigorous safety protocols are essential for its successful and safe implementation in the laboratory.

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
  • Beaucage, S. L. (2001). 5'-Protection of 5'-hydroxy functions of nucleosides. Current Protocols in Nucleic Acid Chemistry, 2.3.1-2.3.18.
  • Bergstrom, D. E., & Ogawa, A. K. (1978). C-5 substituted pyrimidine nucleosides. 2. A new synthesis of 5-(4,5-dihydroxypentyl)uracil and its deoxyribonucleoside. Journal of the American Chemical Society, 100(26), 8106-8112.
  • Bobeck, D. R., Schinazi, R. F., & Coats, S. J. (2010). Advances in the development of antivirals for the treatment of herpesvirus infections. Antiviral Research, 85(1), 1-18.
  • De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133.
  • Elion, G. B. (1986). The purine path to chemotherapy. Science, 233(4763), 41-47.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research, 82(2), A84-A98. [Link]

  • International Agency for Research on Cancer. (1987). Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42 (Suppl. 7, pp. 131-132). IARC.
  • Jones, R. A. (Ed.). (1994). Oligonucleotide synthesis: a practical approach. IRL Press.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Martin, J. C., Dvorak, C. A., Smee, D. F., Matthews, T. R., & Verheyden, J. P. H. (1983). 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine: A new potent and selective antiherpes agent. Journal of Medicinal Chemistry, 26(5), 759-761.
  • Nelson, N. (1976). The chloroethers--occupational carcinogens: a summary of laboratory and epidemiology studies. Annals of the New York Academy of Sciences, 271, 81-90.
  • Painter, G. R., & Hostetler, K. Y. (2004). Design and development of oral drugs for the prophylaxis and treatment of smallpox. Trends in Biotechnology, 22(8), 423-427.
  • U.S. Environmental Protection Agency. (1991). Integrated Risk Information System (IRIS): Chloromethyl methyl ether (CMME) (CASRN 107-30-2).
  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Bavari, S. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Zaidi, S. A., & Khan, K. M. (2008). In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds. Letters in Organic Chemistry, 5(2), 125-128.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • McOmie, J. F. W., & West, D. E. (1973). Cleavage of Ethers by Boron Tribromide. In Protective Groups in Organic Chemistry (pp. 367-407). Springer.
  • SynArchive. (n.d.). Protection of Alcohol by Acetal. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • California Office of Environmental Health Hazard Assessment. (2011). Chloroalkyl ethers. [Link]

  • International Programme on Chemical Safety. (1998). Environmental Health Criteria 201: Chloroalkyl ethers, selected. [Link]

  • Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. [Link]

  • YouTube. (2020, October 6). Alcohol Protection & deprotection (MOM, MEM, BOM, PMB, THP). [Link]

  • ResearchGate. (2025). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. [Link]

  • NIH. (2014). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. [Link]

  • VAST Journals System. (2009). SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. [Link]

  • Indian Academy of Sciences. (2017). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. [Link]

  • ResearchGate. (2016). NOVEL SYNTHESIS OF PROCESS RELATED IMPURITIES OF VALGANCICLOVIR HYDROCHLORIDE. [Link]

  • NIH. (2015). An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir. [Link]

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The Dual Reactivity of 1-Bromo-2-(chloromethoxy)ethane: A Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in organic and medicinal chemistry, the quest for versatile and efficient building blocks is perpetual. 1-Bromo-2-(chloromethoxy)ethane (CAS No. 1462-35-7) presents itself as a unique, albeit less common, bifunctional reagent with significant potential in the synthesis of complex molecular architectures. Its structure, possessing two distinct electrophilic centers—a soft bromoethyl moiety and a hard, oxonium-ion-like chloromethoxy group—allows for selective and sequential reactions with a variety of nucleophiles. This guide provides an in-depth exploration of the experimental procedures for leveraging the dual reactivity of this reagent, grounded in established principles of organic chemistry and supplemented with field-proven insights for successful application.

I. Understanding the Bifunctional Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two electrophilic sites. The bromoethyl group is a classic soft electrophile, well-suited for S(_N)2 reactions with soft nucleophiles like thiolates and secondary amines, and for Williamson ether synthesis with alkoxides. The chloromethoxy group, on the other hand, behaves as a masked formaldehyde equivalent or a precursor to a highly reactive oxonium ion, making it an excellent reagent for the introduction of a methoxymethyl (MOM) ether protecting group or for reactions with less nucleophilic species. This difference in reactivity allows for a degree of chemoselectivity in its reactions, which can be exploited in multi-step syntheses.

II. Core Applications and Experimental Protocols

The primary applications of this compound can be broadly categorized into its use as a bifunctional alkylating agent for crosslinking or tethering applications, and as a reagent for the sequential introduction of two different chemical moieties.

A. Application as a Bifunctional Alkylating Agent

The presence of two distinct leaving groups allows this compound to act as a crosslinking agent for nucleophilic substrates, such as diamines or dithiols, or to introduce a reactive handle for further functionalization. Bifunctional alkylating agents are known to form covalent bonds at two nucleophilic sites, which can lead to the formation of interstrand or intrastrand cross-links in biological macromolecules like DNA.

This protocol describes a representative procedure for the crosslinking of a generic dithiol, which is a common motif in various chemical and biological systems.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
Dithiol (e.g., 1,4-butanedithiol)122.271.01.0
This compound173.440.50.5
Sodium Methoxide (NaOMe)54.021.01.0
Anhydrous Methanol (MeOH)-20 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the dithiol (1.0 mmol) and anhydrous methanol (10 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium methoxide (1.0 mmol) portion-wise. Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the dithiolate.

  • Addition of Alkylating Agent: In a separate vial, dissolve this compound (0.5 mmol) in anhydrous methanol (10 mL). Add this solution dropwise to the stirred dithiolate solution over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired crosslinked product.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium methoxide is essential to deprotonate the thiols, forming the more nucleophilic thiolate anions required for the S(_N)2 reaction.

  • The reaction is carried out under an inert atmosphere (nitrogen) to prevent oxidation of the thiolate.

  • Dropwise addition of the alkylating agent helps to control the exothermicity of the reaction and minimize side reactions.

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification A Dissolve dithiol in anhydrous MeOH B Cool to 0 °C A->B C Add NaOMe portion-wise B->C E Add alkylating agent dropwise to dithiolate C->E D Dissolve this compound in MeOH D->E F Warm to RT and stir for 12-24h E->F G Quench with sat. aq. NH4Cl F->G H Extract with Ethyl Acetate G->H I Dry, concentrate, and purify H->I

HO-R-NH2 + Br-CH2CH2-O-CH2Cl -> [ClCH2-O-CH2CH2-O-R-NH2] -> Cyclized Product

Caption: Sequential O- and N-alkylation mechanism.

III. Safety and Handling

Critical Safety Precautions:

This compound is a bifunctional alkylating agent and, like other α-chloroethers, should be treated as a potentially hazardous and carcinogenic compound. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves (consult manufacturer data for suitable materials, e.g., nitrile or neoprene), and a lab coat.

  • Inhalation: Avoid inhaling vapors. Use in a well-ventilated area, preferably a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted reagent can be quenched by slowly adding it to a stirred solution of aqueous sodium bicarbonate.

IV. Conclusion

This compound is a versatile bifunctional reagent that offers unique opportunities for the synthesis of complex organic molecules. By understanding the differential reactivity of its two electrophilic centers, researchers can design and execute novel synthetic strategies. The protocols provided in this guide, based on established chemical principles, offer a solid starting point for the exploration of this reagent's synthetic potential. As with any reactive chemical, strict adherence to safety protocols is paramount to ensure the well-being of the researcher and the integrity of the experimental results.

V. References

  • Ulrich, H., & Rubinfeld, J. (n.d.). Notes- Reaction of Chloromethyl Ether with Primary Amines. ACS Publications. Retrieved from

  • THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. (n.d.). Retrieved from

  • Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Retrieved from

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. Retrieved from

  • 1-CHLORO-2-BROMOETHANE - NOAA - CAMEO Chemicals. (n.d.). Retrieved from

  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. (n.d.). Retrieved from

  • This compound - LookChem. (n.d.). Retrieved from

  • 1-bromo-2-(2-bromoethoxy)ethane - Sigma-Aldrich. (n.d.). Retrieved from

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

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  • The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. (2024, May 15). Retrieved from

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  • Alocci, M. (2024, February 19). Starting with benzene, design a synthesis of m-bromoethylbenzene. Retrieved from

  • Exploring the Synthesis and Applications of (2-Bromoethyl)benzene in Industrial Chemistry. (n.d.). Retrieved from

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  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. ResearchGate. Retrieved from

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  • Chen, C. L., et al. (2013). Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. PLoS ONE, 8(6), e65964. Retrieved from

  • Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Retrieved from

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Troubleshooting & Optimization

Technical Support Center: Navigating Reactions with 1-Bromo-2-(chloromethoxy)ethane (BOM-Cl)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-2-(chloromethoxy)ethane, a key reagent for the protection of alcohols. Known systematically as (2-bromoethoxy)methyl chloride and commonly abbreviated as BOM-Cl, this reagent installs the 2-bromoethoxymethyl (BOM) protecting group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during its use. Our focus is on providing in-depth, field-proven insights to ensure the success and integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and reactivity of BOM-Cl.

Q1: How should I properly store and handle this compound (BOM-Cl)?

A1: Proper storage and handling are critical for maintaining the reagent's efficacy and ensuring laboratory safety. BOM-Cl is a reactive α-chloro ether and should be handled with care.

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures.[1] This minimizes degradation from atmospheric moisture and thermal decomposition.

  • Handling: As with other α-halo ethers like chloromethyl methyl ether (MOM-Cl), there is a potential for carcinogenicity.[2] Always handle BOM-Cl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid inhalation of vapors and any contact with skin or eyes.[4]

Q2: My BOM-Cl reagent appears to have lost activity over time. What is the primary cause of its degradation?

A2: The primary cause of degradation for BOM-Cl is hydrolysis. α-Chloro ethers are highly susceptible to reaction with water. Trace amounts of moisture in the storage container or in the reaction solvent will lead to rapid decomposition of the reagent into (2-bromoethoxy)methanol and hydrochloric acid, rendering it inactive for the protection reaction. It is imperative to use anhydrous solvents and techniques to prevent moisture contamination.

Q3: Which type of base is recommended for installing the BOM protecting group with BOM-Cl?

A3: The choice of base is crucial to prevent side reactions and maximize the yield of the desired protected alcohol. A sterically hindered, non-nucleophilic base is strongly recommended.

  • Recommended Bases: Diisopropylethylamine (DIPEA, Hünig's base) or 2,6-lutidine are excellent choices. These bases are capable of scavenging the HCl generated during the reaction without competing as nucleophiles and attacking the electrophilic BOM-Cl reagent.[2]

  • Bases to Avoid: Strong, nucleophilic bases such as hydroxides, alkoxides (e.g., sodium ethoxide), or primary/secondary amines should be avoided. They can react directly with BOM-Cl, leading to unwanted byproducts and consumption of the reagent.

Q4: Can I use protic solvents like ethanol or methanol for the BOM protection reaction?

A4: No. Protic solvents are incompatible with BOM-Cl. The lone pair of electrons on the oxygen atom of an alcohol or water molecule will readily attack the electrophilic chloromethyl group, leading to rapid solvolysis of the reagent. The reaction must be conducted in anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[5]

Troubleshooting Guide: Common Experimental Problems

This guide provides a systematic approach to resolving specific issues that may arise during the protection and deprotection stages involving the BOM group.

Problem 1: Low or No Yield of the BOM-Protected Product

A low yield during the protection step is one of the most common issues. The underlying cause can typically be traced to reagent integrity, reaction conditions, or substrate reactivity.

Potential Cause Explanation Recommended Solution
Degradation of BOM-Cl The reagent is highly moisture-sensitive. Exposure to atmospheric humidity or use of non-anhydrous solvents leads to rapid hydrolysis and inactivation.Use a fresh bottle of BOM-Cl or purify stored reagent if possible. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents dispensed from a solvent purification system or from a freshly opened sealed bottle. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.
Inappropriate Base A nucleophilic base (e.g., triethylamine, pyridine) can compete with the substrate alcohol and react with BOM-Cl. A base that is too weak may not effectively scavenge the generated HCl, slowing the reaction.Switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.[2] Ensure at least 1.2-1.5 equivalents of the base are used.
Insufficient Reactivity The alcohol substrate may be sterically hindered or electronically deactivated, leading to a sluggish reaction rate at standard temperatures.Increase the reaction temperature. For particularly stubborn alcohols, changing the solvent to higher-boiling THF or DMF may be beneficial. If the reaction remains slow, a more reactive protecting group strategy may be necessary.
Side Reaction of Substrate If the substrate contains other nucleophilic functional groups (e.g., amines, thiols), they may be more reactive than the target alcohol and consume the BOM-Cl.Protect other sensitive functional groups with orthogonal protecting groups before attempting the BOM protection.[6]
Problem 2: Complex Product Mixture and Formation of Impurities

The presence of unexpected byproducts complicates purification and reduces the yield of the desired material.

Potential Cause Explanation Recommended Solution
Elimination Byproduct While less common with recommended bases, very strong and hindered bases (e.g., potassium tert-butoxide) could potentially promote elimination of HBr from the bromoethyl moiety of the BOM group, though this is more likely to occur under harsh conditions.Adhere to the use of recommended non-nucleophilic bases like DIPEA. Avoid excessive heating for prolonged periods.
Reaction with Solvent If using a solvent that can be deprotonated or act as a nucleophile under the reaction conditions, it may lead to byproducts.Use inert, aprotic solvents like DCM, THF, or Toluene. Ensure the solvent is of high purity and free from reactive contaminants.
Incomplete Reaction If the reaction is not driven to completion, the mixture will contain both starting material and product, which can sometimes co-elute during chromatography.Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding more BOM-Cl and base.
Problem 3: Difficulty or Inefficiency in Cleaving the BOM Group

The BOM group is designed for robust stability and is typically removed under reductive conditions. Failure to deprotect can halt a synthetic sequence.

Potential Cause Explanation Recommended Solution
Inactive Reductant The most common cleavage method involves zinc dust. The surface of zinc can oxidize over time, reducing its activity.Use fresh, high-purity zinc dust. To increase activity, zinc can be pre-activated by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.
Suboptimal Reaction Conditions The reductive cleavage requires a proton source to complete the mechanism. The solvent system plays a critical role in mediating the electron transfer and protonolysis steps.The cleavage is often performed in a protic solvent like acetic acid or a mixture of THF and water. Ensure the reaction mixture is slightly acidic to facilitate the process. Gentle heating may also be required.
Incompatible Functional Groups The substrate may contain other functional groups that are sensitive to reductive conditions (e.g., azides, alkynes, some esters), leading to undesired side reactions instead of clean deprotection.Review the substrate for functionalities incompatible with the planned reductive cleavage. If present, an alternative protecting group with an orthogonal deprotection strategy (e.g., silyl ethers cleaved by fluoride) should have been considered.[7]

Visualizing the Workflow & Potential Pitfalls

To better understand the process, the following diagrams illustrate the intended reaction pathway and a common failure mode.

G cluster_0 BOM Protection Workflow Alcohol (R-OH) Alcohol (R-OH) BOM-Protected Alcohol BOM-Protected Alcohol Alcohol (R-OH)->BOM-Protected Alcohol  1. BOM-Cl  2. DIPEA, DCM Further Synthesis Further Synthesis BOM-Protected Alcohol->Further Synthesis Final Product Final Product Further Synthesis->Final Product  Deprotection  (e.g., Zn, AcOH)

Caption: Standard workflow for using the BOM protecting group.

G cluster_1 Common Failure Mode: Reagent Hydrolysis BOM-Cl BOM-Cl Inactive Products Br(CH₂)₂OCH₂OH + HCl BOM-Cl->Inactive Products Decomposes to H2O Trace H₂O (Moisture) H2O->BOM-Cl Attacks

Caption: Hydrolysis pathway leading to BOM-Cl deactivation.

Validated Experimental Protocols

The following are representative, detailed procedures for the protection of an alcohol with BOM-Cl and its subsequent cleavage.

Protocol 1: General Procedure for BOM Protection of a Primary Alcohol

Objective: To protect a primary alcohol (e.g., benzyl alcohol) using BOM-Cl.

Materials:

  • Benzyl alcohol (1.0 equiv)

  • This compound (BOM-Cl) (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (2.0 equiv) to the solution dropwise via syringe.

  • Reagent Addition: Add BOM-Cl (1.5 equiv), dissolved in a small amount of anhydrous DCM, to the dropping funnel and add it to the reaction mixture dropwise over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude BOM-protected alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Cleavage of a BOM Ether

Objective: To deprotect a BOM-protected alcohol.

Materials:

  • BOM-protected alcohol (1.0 equiv)

  • Activated Zinc dust (10 equiv)

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Celite™

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Setup: To a round-bottom flask containing the BOM-protected alcohol (1.0 equiv), add THF and acetic acid (e.g., a 4:1 v/v mixture).

  • Zinc Addition: Add activated zinc dust (10 equiv) to the stirred solution.

  • Reaction: Heat the mixture to a gentle reflux (or stir at room temperature, depending on substrate reactivity) for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite™ to remove the zinc salts. Rinse the pad with ethyl acetate.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ to the filtrate until gas evolution ceases and the solution is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alcohol by flash column chromatography if necessary.

References

  • BenchChem. (2025). Technical Support Center: Cleavage of the Bom Protecting Group.
  • NOAA. (n.d.). 1-CHLORO-2-BROMOETHANE. CAMEO Chemicals.
  • ChemicalBook. (2023). 1-Bromo-2-chloroethane - Safety Data Sheet.
  • Sdfine. (n.d.). 1-bromo-2-chloroethane GHS Safety Data Sheet.
  • University of Minnesota. (n.d.). Protecting Groups.
  • NOAA. (n.d.). 1-chloro-2-bromoethane - Report. CAMEO Chemicals.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 1-Bromo-2-(2-methoxyethoxy)ethane.
  • Mitchell, M. A., et al. (1990). Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride. International Journal of Peptide and Protein Research, 36(4), 350-5.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 1-Bromo-2-chloroethane.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • BenchChem. (2025). preventing elimination side reactions of bromoethane.
  • Organic Syntheses. (n.d.). IN SITU PREPARATION OF CHLOROMETHYL METHYL ETHER IN TOLUENE AND REACTION WITH α-PHENETHYL ALCOHOL. Org. Synth. Coll. Vol. 10, p.547 (2004); Vol. 79, p.159 (2002).

Sources

Technical Support Center: Optimizing Alkylation Reactions with 1-Bromo-2-(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 1-Bromo-2-(chloromethoxy)ethane in alkylation reactions. This guide is structured in a comprehensive question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound in a typical nucleophilic substitution reaction?

The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine bond in the chloromethoxy group. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group.[1] Therefore, in an S(_N)2 reaction, the nucleophile will preferentially attack the carbon attached to the bromine atom.

Q2: My reaction is showing low to no conversion. What are the most common reasons for this?

Low conversion rates can stem from several factors. A logical troubleshooting workflow can help identify the root cause.

Troubleshooting_Low_Conversion Start Low Conversion Observed Q1 Is your nucleophile strong enough? Start->Q1 A1_Yes Proceed to Base Check Q1->A1_Yes Yes A1_No Consider a stronger nucleophile or different reaction conditions. Q1->A1_No No Q2 Is the base appropriate and strong enough to deprotonate the nucleophile? A1_Yes->Q2 A2_Yes Proceed to Solvent Check Q2->A2_Yes Yes A2_No Select a base with a pKa higher than the nucleophile. Ensure anhydrous conditions. Q2->A2_No No Q3 Are you using a polar aprotic solvent? A2_Yes->Q3 A3_Yes Proceed to Temperature Check Q3->A3_Yes Yes A3_No Switch to DMF, DMSO, or Acetonitrile. Protic solvents can solvate and deactivate the nucleophile. Q3->A3_No No Q4 Is the reaction temperature optimal? A3_Yes->Q4 A4_Yes Consider Reagent Quality Q4->A4_Yes Yes A4_No Increase temperature incrementally. Monitor for side product formation. Q4->A4_No No Reagent_Quality Verify the purity of this compound and the nucleophile. Old or improperly stored reagents may have degraded. A4_Yes->Reagent_Quality

Caption: Troubleshooting workflow for low conversion.

Key areas to investigate include:

  • Nucleophile Reactivity: Weakly nucleophilic substrates (e.g., hindered alcohols or electron-deficient amines) may require more forcing conditions.

  • Base Selection: For nucleophiles like phenols, thiols, or primary/secondary amines, a sufficiently strong base is required to generate the corresponding nucleophilic anion. Ensure the base is strong enough to fully deprotonate the nucleophile.

  • Solvent Choice: The use of polar protic solvents (e.g., water, ethanol, methanol) can significantly hinder S(_N)2 reactions by forming a "solvent cage" around the nucleophile through hydrogen bonding, thereby reducing its reactivity.[2][3] It is highly recommended to use polar aprotic solvents like DMF, DMSO, or acetonitrile.[2]

  • Reaction Temperature: Some reactions may require heating to overcome the activation energy barrier. A gentle increase in temperature (e.g., to 50-80 °C) can often improve the reaction rate.

Q3: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?

Several side reactions can compete with the desired alkylation:

  • Elimination (E2): If a sterically hindered or strongly basic nucleophile is used, it can act as a base and abstract a proton from the carbon adjacent to the bromine, leading to the formation of an alkene.[1] This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under certain conditions.

  • Hydrolysis of the Alkylating Agent: this compound can be susceptible to hydrolysis, especially in the presence of water. This would lead to the formation of 2-(chloromethoxy)ethanol. Ensure all reagents and solvents are anhydrous.

  • Reaction with the Chloromethoxy Group: While less reactive, the chloromethyl ether portion of the molecule can potentially undergo nucleophilic attack, especially at higher temperatures or with highly reactive nucleophiles. The methoxymethyl (MOM) ether, a similar functional group, is known to be stable under basic conditions but can be cleaved by acids.[4][5]

  • Impure Starting Material: The synthesis of chloromethyl ethers can sometimes produce the highly carcinogenic bis(chloromethyl) ether as a byproduct.[6][7] Ensure you are using a high-purity grade of this compound.

Side_Reactions Substrate This compound + Nucleophile (Nu-) Desired_Product Desired Alkylated Product (S_N2) Substrate->Desired_Product Desired Pathway Elimination Elimination Product (E2) (with strong/hindered bases) Substrate->Elimination Side Reaction Hydrolysis Hydrolysis Product (if water is present) Substrate->Hydrolysis Side Reaction Impurity_Reaction Reaction with Impurities (e.g., bis(chloromethyl) ether) Substrate->Impurity_Reaction Side Reaction

Sources

Technical Support Center: Reactions of 1-Bromo-2-(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-Bromo-2-(chloromethoxy)ethane." This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile, yet reactive, bifunctional reagent. Here, we will delve into the common side reactions encountered when using this compound with various nucleophiles, providing troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address the specific challenges you may face in your experiments.

Introduction to the Reactivity of this compound

This compound, with the CAS number 1462-35-7, is a valuable building block in organic synthesis.[1][2][3] It possesses two distinct electrophilic centers: a carbon atom attached to a bromine and a carbon atom of an α-chloroether. This dual reactivity allows for sequential reactions but also opens the door to a variety of potential side reactions that can complicate product profiles and reduce yields. Understanding the nuanced reactivity of this compound is paramount for successful and reproducible synthetic outcomes.

The core of its reactivity lies in the high electrophilicity of the carbon in the chloromethoxy group, which readily undergoes nucleophilic substitution.[4] Concurrently, the bromoethane moiety can also react with nucleophiles, typically under different conditions or with different rates.[5][6][7] This guide will dissect these competing pathways and provide actionable strategies to steer your reactions toward the desired products.

Frequently Asked Questions (FAQs)

Q1: I am trying to selectively react a nucleophile with the chloromethoxy group, but I am seeing significant reaction at the bromo-substituted carbon. How can I improve selectivity?

A1: This is a common challenge stemming from the comparable electrophilicity of the two sites. Selectivity is often governed by the nature of the nucleophile and the reaction conditions.

  • Nucleophile Choice: "Soft" nucleophiles (e.g., thiolates, iodide) tend to favor reaction at the less-hindered and more polarizable bromoethane center via an SN2 mechanism. "Hard" nucleophiles (e.g., alkoxides, amines) often show a preference for the harder electrophilic center of the α-chloroether.

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity. Reactions are often best performed at 0 °C or even -78 °C to favor the kinetically controlled product, which is typically the result of attack at the more reactive chloromethoxy group.

  • Solvent Effects: The choice of solvent can influence which electrophilic site is more accessible. Aprotic polar solvents like THF, DMF, or acetonitrile are commonly used. Experimenting with a less polar solvent like dichloromethane (DCM) might alter the selectivity profile.

Q2: My reaction with an alcohol nucleophile to form a BOM-ether is giving a complex mixture of products. What could be the side reactions?

A2: When using this compound as a 2-bromoethylmethoxymethyl (BOM) protecting group for alcohols, several side reactions can occur:

  • Over-alkylation: The newly formed BOM-ether still contains a reactive bromoethyl group. If an excess of the alcohol nucleophile or a strong base is present, a second substitution can occur, leading to a diether byproduct.

  • Elimination: The presence of a strong, non-nucleophilic base can promote E2 elimination, particularly at elevated temperatures, to yield vinyl ethers.

  • Intramolecular Cyclization: Under certain conditions, particularly with diols or other bifunctional nucleophiles, intramolecular reactions can lead to the formation of cyclic ethers.

To mitigate these, use a slight excess (1.1-1.2 equivalents) of the this compound, control the stoichiometry of your base carefully, and maintain low reaction temperatures.

Q3: I am observing the formation of what appears to be a formaldehyde-related byproduct. Why is this happening?

A3: The chloromethoxy group is susceptible to hydrolysis, especially in the presence of water or protic solvents. This hydrolysis can lead to the release of formaldehyde and HCl. The presence of acid can further catalyze decomposition pathways.

Troubleshooting Tip: Ensure all your reagents and solvents are scrupulously dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. If an aqueous workup is necessary, perform it quickly and at a low temperature.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Diagnostic Check Recommended Solution
Impure Starting Material Analyze the purity of this compound by GC-MS or NMR.[8][9]Purify the reagent by distillation under reduced pressure if necessary.
Decomposition of Reagent Observe for discoloration or the presence of acidic fumes upon opening the reagent bottle.Store the reagent under an inert atmosphere, refrigerated, and protected from light. Use freshly opened or purified material.
Suboptimal Reaction Conditions Review your reaction temperature, time, and solvent.Systematically vary one parameter at a time (e.g., lower the temperature, change the solvent) to find the optimal conditions.
Incorrect Stoichiometry Re-verify the molar equivalents of your nucleophile and any base used.Perform a small-scale reaction with precise stoichiometry to confirm the optimal ratio.
Problem 2: Formation of Multiple Products

G

  • Reaction with Amines: Amines are good nucleophiles and can react at both electrophilic centers. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[10] To favor mono-alkylation, use a large excess of the amine nucleophile.

  • Reaction with Thiols: Thiols are excellent "soft" nucleophiles and will readily react with the bromoethane moiety.[11] A potential side reaction involves the initial product, a thioether, acting as a nucleophile itself. The sulfur atom can attack the chloromethoxy group in an intramolecular fashion, leading to cyclic sulfonium ion intermediates that can undergo further reactions.

  • Reaction with Carboxylates: Carboxylate nucleophiles can also react at both sites. The choice of counter-ion (e.g., sodium vs. cesium) and solvent can influence the selectivity. Phase-transfer catalysts can sometimes be beneficial in these reactions.

Experimental Protocols

Protocol 1: General Procedure for Selective Reaction with the Chloromethoxy Group

This protocol is optimized for the reaction of an alcohol with this compound to form a BOM-protected alcohol.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) in anhydrous DCM or THF (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq.), dropwise to the solution.

  • Reagent Addition: Slowly add this compound (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting alcohol is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analysis of Side Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile side products.[9]

  • Sample Preparation: Take a small aliquot from the crude reaction mixture and dilute it with a suitable solvent like dichloromethane or ethyl acetate.

  • GC Column Selection: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Temperature Program: Start with a low initial oven temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

  • Data Analysis: Compare the obtained mass spectra of the side products with spectral libraries (e.g., NIST) to identify their structures. Pay close attention to fragmentation patterns that are characteristic of the starting materials and expected products.

Mechanistic Insights: SN1 vs. SN2 Pathways

The reactivity of this compound can be understood by considering the competition between SN1 and SN2 reaction mechanisms.

G

  • Chloromethoxy Group: The α-chloroether moiety can react via both SN1 and SN2 pathways. The SN1 pathway is facilitated by the stability of the resulting oxocarbenium ion intermediate, which is resonance-stabilized by the adjacent oxygen atom.[4] This pathway is more likely in polar, protic solvents or in the presence of a Lewis acid. The SN2 pathway is favored by strong, unhindered nucleophiles in polar, aprotic solvents.[12]

  • Bromoethane Group: The primary alkyl bromide primarily reacts through an SN2 mechanism.[7][13] This reaction is sensitive to steric hindrance at the carbon center and the nucleophile.

By understanding these mechanistic underpinnings, you can more effectively design your experiments to favor the desired reaction pathway. For instance, to promote reaction at the chloromethoxy group while minimizing reaction at the bromo- aprotic solvent with a strong, hard nucleophile at a low temperature.

References

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  • Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. Available from: [Link]

  • National Institutes of Health. (2018). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]

  • NIST. Ethane, 1-bromo-2-chloro-. Available from: [Link]

Sources

Technical Support Center: Managing Hydrolysis of 1-Bromo-2-(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Bromo-2-(chloromethoxy)ethane, a versatile reagent often utilized in complex organic syntheses. While a powerful tool, its utility is matched by its significant sensitivity to moisture. This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and manage the hydrolysis of this reagent, ensuring the success and reproducibility of your experiments.

The Core Challenge: Understanding Hydrolysis

This compound is a potent electrophile, but the very features that make it reactive also render it highly susceptible to hydrolysis. The chloroether moiety is the primary site of vulnerability. In the presence of water, the molecule can rapidly decompose, leading to a cascade of issues including reduced yields, formation of complex side-products, and difficulties in purification.

The mechanism proceeds through a rapid SN1-type cleavage of the carbon-chlorine bond, facilitated by the oxygen lone pair, to form a resonance-stabilized oxocarbenium ion. This intermediate is then readily trapped by water.

Mechanism of Hydrolysis

The decomposition pathway involves the formation of highly reactive intermediates that can interfere with your desired reaction.


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Hydrolysis pathway of this compound.

The key takeaway is that even trace amounts of moisture can initiate this decomposition, consuming your reagent before it has a chance to participate in the desired synthetic transformation.

Troubleshooting Guide: A Symptom-Based Approach

Encountering unexpected results? This section addresses common problems in a question-and-answer format, linking them directly to potential hydrolysis issues.

Q1: My reaction shows low or no conversion of my starting material. What's happening?

A: This is the most common symptom of premature reagent decomposition. If the this compound hydrolyzes before it can react with your substrate, your starting material will remain unconsumed. The primary suspect is inadequate control of moisture.

Q2: My NMR/LC-MS analysis shows a complex mixture of unexpected byproducts. Why is my reaction so messy?

A: The hydrolysis of this compound generates formaldehyde and HCl.[1] These byproducts can trigger a host of unwanted side reactions. Formaldehyde can react with your substrate or other nucleophiles present, while the generated HCl can promote acid-catalyzed degradation or rearrangements.

Q3: My reaction yield is inconsistent from one run to the next, even though I'm following the same procedure.

A: Inconsistent yields often point to variable amounts of water being introduced into the reaction. The "dryness" of your solvent from a freshly opened bottle versus one that has been used multiple times can differ significantly. Likewise, variations in atmospheric humidity on different days can impact the success of the reaction if not rigorously controlled.

Troubleshooting Summary Table
Observed Problem Probable Cause (Hydrolysis-Related) Recommended Action(s)
Low or No Conversion Premature decomposition of the reagent by trace water.1. Verify the anhydrous status of all solvents and reagents. 2. Ensure glassware is rigorously oven- or flame-dried. 3. Perform the reaction under a strictly inert atmosphere (N₂ or Ar).[2][3]
Complex Byproducts Reaction of substrate/product with hydrolysis byproducts (formaldehyde, HCl).1. Implement a non-nucleophilic proton scavenger (e.g., proton sponge) if acidity is an issue. 2. Ensure rapid and efficient quenching to neutralize acidic byproducts.
Inconsistent Yields Variable moisture contamination between experimental runs.1. Standardize the procedure for drying solvents and glassware. 2. Use freshly dried solvents for each reaction. 3. Consider working in a glovebox for highly sensitive applications.[2]
Formation of an Aqueous Phase Significant hydrolysis leading to the formation of water-soluble byproducts.This indicates a severe moisture issue. A complete review of the anhydrous technique is required.

Proactive Protocols for Success

To prevent hydrolysis, a proactive and meticulous approach to experimental setup is essential. The following protocols are designed to establish a robust, self-validating system for working with moisture-sensitive reagents.[4][5]

Protocol 3.1: Rigorous Anhydrous Reaction Setup

This protocol details the necessary steps to create an environment free from atmospheric and residual water.[2][6]

Objective: To assemble a reaction apparatus that is scrupulously dry and maintained under an inert atmosphere.

Materials:

  • Round-bottom flask and condenser (or other required glassware)

  • Rubber septa

  • Needles and tubing for inert gas

  • Magnetic stir bar

  • Heat gun or oven access

  • Inert gas source (Nitrogen or Argon) with a bubbler

Procedure:

  • Glassware Preparation:

    • Clean and assemble all necessary glassware (flask, condenser, addition funnel, etc.).

    • Dry the assembled glassware in an oven at >120 °C for at least 4 hours (overnight is preferred).

    • Alternatively, flame-dry the assembled glassware under vacuum using a heat gun until all visible moisture is gone.

  • Inert Atmosphere Purge:

    • Immediately after drying, cap the openings with rubber septa.

    • Insert an inert gas inlet needle and an outlet needle (bleed needle).

    • Allow the glassware to cool to room temperature under a positive flow of inert gas. This prevents atmospheric moisture from being drawn in as the air inside cools and contracts.

  • Reagent & Solvent Addition:

    • Add any stable, solid reagents to the flask before beginning the drying process.

    • Add anhydrous solvents and liquid reagents via syringe or cannula transfer through the rubber septum.[6]

    • Ensure the inert gas flow is maintained throughout all additions.

  • Reaction Maintenance:

    • Once all reagents are added, remove the outlet needle but maintain a positive pressure of inert gas connected to a bubbler. This provides a visual confirmation of the inert atmosphere.

Decision Workflow for Anhydrous Reactions

This workflow helps in diagnosing and rectifying issues related to moisture control.


}

Troubleshooting workflow for moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q: How should I store this compound? A: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). To maintain product quality, refrigeration is often recommended.[7] Always consult the supplier's safety data sheet (SDS) for specific storage conditions.

Q: What are the primary safety concerns with this reagent and its hydrolysis? A: The reagent itself is a halogenated organic compound and should be handled with care, avoiding skin and eye contact, and inhalation.[1][8] The hydrolysis byproducts include hydrochloric acid, which is corrosive, and formaldehyde, which is a known sensitizer and suspected carcinogen. All work should be conducted in a well-ventilated fume hood.

Q: Can I use a base to scavenge the HCl produced during hydrolysis? A: Yes, but with caution. A strong, nucleophilic base (like an amine) could potentially react with the this compound itself or your desired product. A non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) is a safer choice if your only goal is to neutralize acid without introducing competing nucleophiles.

Q: My solvent is labeled "anhydrous." Is that sufficient? A: While "anhydrous" grade solvents have very low water content, they are not completely free of water and are hygroscopic. A freshly opened bottle is generally reliable.[2] However, once a bottle has been opened, it can absorb atmospheric moisture. For highly sensitive reactions, it is best practice to further dry the solvent over activated molecular sieves or distill it from an appropriate drying agent.[2]

References

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units.
  • SAFETY DATA SHEET: 1-Bromo-2-(2-methoxyethoxy)ethane. Fisher Scientific.
  • Controlled chemistry of Moisture Sensitive Reagents in Ionic Liquids. Queen's University Belfast.
  • (Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids. ResearchGate.
  • This compound | CAS#:1462-35-7. Chemsrc.
  • SAFETY DATA SHEET: 1-Bromo-2-chloroethane. Fisher Scientific.
  • 1-CHLORO-2-BROMOETHANE. NOAA - CAMEO Chemicals.
  • General reaction setup for air and moisture sensitive compounds. The Royal Society of Chemistry.
  • Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts.

Sources

Technical Support Center: Purification Strategies for Products Synthesized with 1-Bromo-2-(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers and drug development professionals working with 1-Bromo-2-(chloromethoxy)ethane. This reagent, also known as 2-bromoethyl chloromethyl ether (BOM-Cl), is instrumental in introducing the 2-bromoethoxymethyl (BOM) protecting group, particularly for alcohols. While highly effective, its reactivity can lead to specific purification challenges. This guide offers a structured, question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My crude reaction mixture shows multiple spots on TLC. What are the likely impurities I need to remove after my BOM protection reaction?

When undertaking a protection reaction with BOM-Cl, it is crucial to anticipate the potential impurities to develop an effective purification strategy. The primary impurities often stem from the inherent reactivity of BOM-Cl, side reactions, and unreacted starting materials.

Common Impurity Profile:

Impurity CategorySpecific ExamplesFormation Pathway
Reagent-Derived Excess BOM-Cl, bromohydrin, paraformaldehyde, HBr, HClIncomplete reaction, or degradation of BOM-Cl due to moisture or heat.
Reaction Byproducts Dimerized starting material, bis-protected products (if diols are present)Side reactions influenced by the choice of base and reaction temperature.
Starting Materials Unreacted alcohol substrateIncomplete conversion during the reaction.

The presence of both HBr and HCl, resulting from the two different halogen leaving groups, can also catalyze unwanted side reactions, further complicating the product mixture.

Below is a diagram illustrating the primary reaction and potential side-product formations.

reaction_overview cluster_reactants Reactants cluster_products Products & Byproducts ROH R-OH (Alcohol) Product R-O-BOM (Desired Product) ROH->Product Byproducts Byproducts & Impurities ROH->Byproducts side reactions BOMCl BOM-Cl BOMCl->Product BOMCl->Byproducts degradation Base Base (e.g., DIPEA) Base->Product

Caption: Overview of the BOM protection reaction and impurity sources.

FAQ 2: My product seems to be degrading or streaking during silica gel chromatography. How can I improve my chromatographic purification?

This is a frequent challenge, as the BOM group can be sensitive to the acidic nature of standard silica gel. Here’s a systematic approach to troubleshoot and optimize your column chromatography.

1. Neutralize the Stationary Phase: The acidity of silica gel can cause the hydrolysis of the BOM protecting group. To mitigate this, you can neutralize the silica gel.[1][2]

  • Protocol:

    • Prepare a slurry of your silica gel in the initial, non-polar eluent (e.g., hexane).

    • Add 1-2% triethylamine (or another suitable base) to the slurry.[2][3]

    • Stir for about 20 minutes to ensure thorough mixing and neutralization.

    • Pack your column with this neutralized slurry. This process passivates the acidic silanol groups on the silica surface, preventing product degradation.[1]

2. Optimize the Mobile Phase: If your product is co-eluting with impurities, a careful selection of the solvent system is necessary.

  • TLC Analysis: Before committing to a column, run several TLC plates with different solvent systems to find the optimal separation. Aim for an Rf value of 0.2-0.3 for your product for the best resolution.[1]

  • Solvent Systems to Consider:

    • Hexane/Ethyl Acetate: A standard starting point for many organic compounds.

    • Dichloromethane/Methanol: Offers different selectivity and can be effective for more polar compounds.

    • Toluene/Acetone: Can provide unique separation for certain classes of molecules.

3. Consider Alternative Stationary Phases: If silica gel proves problematic even after neutralization, consider other options.

  • Alumina (Neutral or Basic): A good alternative for acid-sensitive compounds.

  • Reverse-Phase Silica (C18): If your compound has sufficient non-polar character, reverse-phase chromatography with a water/acetonitrile or water/methanol gradient can be very effective.[3]

Chromatography Troubleshooting Workflow:

chromatography_troubleshooting Start Chromatography Issues (Degradation/Co-elution) Step1 Neutralize Silica Gel (add 1-2% Et3N to eluent) Start->Step1 Step2 Optimize Solvent System (Test different polarities and solvents) Step1->Step2 If issues persist Step3 Change Stationary Phase (Consider Alumina or C18) Step2->Step3 If co-elution continues Success Successful Purification Step3->Success

Caption: A step-by-step workflow for troubleshooting chromatography.

FAQ 3: Are there reliable non-chromatographic purification methods for BOM-protected compounds?

Yes, for larger-scale reactions or when chromatography is not ideal, several classical purification techniques can be employed.[4][5][6]

1. Liquid-Liquid Extraction: This is an excellent first step to remove ionic and highly polar impurities.

  • Protocol:

    • Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

    • Dilute with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and then brine (saturated NaCl solution).

    • Dry the organic layer with an anhydrous drying agent like sodium sulfate, filter, and concentrate.

2. Crystallization: If your product is a solid, crystallization can be a highly effective and scalable purification method.[7][8]

  • Solvent Selection: The key is to find a solvent or solvent system where your product is soluble at high temperatures but sparingly soluble at lower temperatures, while impurities remain dissolved.

    • Single Solvent: Test solvents like ethanol, isopropanol, or ethyl acetate.

    • Two-Solvent System: A common approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent until turbidity is observed, followed by heating to redissolve and slow cooling. A classic example is ethyl acetate/hexane.

3. Distillation: For thermally stable liquid products with a boiling point significantly different from impurities, distillation under reduced pressure can be a viable option.[7]

  • Considerations: Given that BOM-protected compounds can be heat-sensitive, use a high vacuum and a short-path distillation apparatus to minimize thermal stress. The boiling point of this compound is 38°C at 0.2 Torr, providing a reference for its volatility.[9]

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • ResearchGate. Is there any method other than column chromatography to purify compound. (2017). [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Dolan, J. W. Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. (2024). [Link]

  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. (2023). [Link]

  • Research and Reviews. Purification Methods of Organic Compounds. (2021). [Link]

  • Reddit. What are some practical ways to purify complex compounds other than column chromatography?. [Link]

  • EMU Physics Department. The Purification of Organic Compounds: from Crude Product to Purity. (2023). [Link]

  • LookChem. This compound. [Link]

Sources

Stability of "1-Bromo-2-(chloromethoxy)ethane" under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-2-(chloromethoxy)ethane

Introduction for the Modern Researcher

Welcome to the comprehensive technical guide for this compound (CAS No. 1462-35-7). This document serves as a specialized resource for professionals in research and drug development. As a bifunctional reagent, this compound possesses two distinct reactive centers: a labile α-chloro ether and a primary alkyl bromide. Understanding the differential stability and reactivity of these groups under various pH conditions is not merely an academic exercise—it is critical for the success of your synthetic campaigns. Mismanagement of this reagent can lead to failed reactions, unexpected side products, and significant delays.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we, as application scientists, have encountered in the field. We will delve into the mechanistic underpinnings of its stability, provide actionable protocols to diagnose issues, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: How does this compound behave under acidic conditions? What is the degradation mechanism?

Answer:

The chloromethoxy group is the Achilles' heel of this molecule under acidic conditions. This functionality belongs to the class of α-chloro ethers, which are notoriously sensitive to acid. Even trace amounts of protic or Lewis acids can catalyze its rapid decomposition.

The Causality Behind the Instability: The mechanism of degradation is initiated by the protonation of the ether oxygen atom. This step significantly weakens the carbon-oxygen bond, making the (2-bromoethoxy) group an excellent leaving group. Departure of this group is accompanied by the formation of a highly stabilized, resonance-delocalized oxocarbenium ion. This cation is extremely electrophilic and will be rapidly quenched by any available nucleophile in the reaction mixture, which is often the solvent (e.g., water, methanol) or other added reagents.

This reactivity is analogous to the well-known acid-lability of common protecting groups like methoxymethyl (MOM) ethers or the more complex 2-(trimethylsilyl)ethoxymethyl (SEM) ethers.[1][2] The driving force is the formation of the stable oxocarbenium intermediate.

Below is a diagram illustrating this degradation pathway.

Acidic_Degradation cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Oxocarbenium Ion cluster_2 Step 3: Nucleophilic Quench Start Br-CH₂CH₂-O-CH₂-Cl Protonated Br-CH₂CH₂-O⁺(H)-CH₂-Cl Start->Protonated Fast Equilibrium H_plus H⁺ (Acid Catalyst) Oxocarbenium [CH₂=O⁺-CH₂-Cl] ↔ [⁺CH₂-O-CH₂-Cl] Protonated->Oxocarbenium Slow, Rate-Limiting Protonated->Oxocarbenium LeavingGroup Br-CH₂CH₂-OH (2-Bromoethanol) Protonated->LeavingGroup Product Nu-CH₂-O-CH₂-Cl Oxocarbenium->Product Fast Nucleophile Nu-H (e.g., H₂O)

Caption: Acid-catalyzed degradation of this compound.

FAQ 2: My reaction under acidic conditions is failing, and I suspect the reagent is decomposing. How can I troubleshoot this?

Answer:

This is a common issue. The extreme acid lability means that standard workup procedures or acidic substrates can inadvertently destroy the reagent.

Troubleshooting Protocol: Verifying Acid Stability

This protocol is designed to quickly assess the stability of your reagent in a simulated reaction environment using Thin Layer Chromatography (TLC).

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., Dichloromethane, THF)

  • A weak, non-nucleophilic acid (e.g., pyridinium p-toluenesulfonate, PPTS) or a sample of your acidic reaction mixture.

  • TLC plates (silica gel)

  • Appropriate eluent (e.g., 20% Ethyl Acetate in Hexanes)

  • Potassium permanganate (KMnO₄) stain for visualization.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Dissolve ~10 mg of this compound in 1 mL of anhydrous dichloromethane.

  • Set Up Test Conditions: In a small vial, add 0.5 mL of your reaction solvent. Add your acid catalyst at the same concentration used in your full-scale reaction.

  • Initiate the Test: Add 50 µL of the reagent stock solution to the vial from Step 2. Start a timer.

  • TLC Monitoring:

    • Time 0: Immediately spot the stock solution (control) and the reaction mixture on a TLC plate.

    • Time 5, 15, 60 min: Spot the reaction mixture again at these intervals.

  • Develop and Visualize: Develop the TLC plate in your chosen eluent. Dry the plate and visualize it using a KMnO₄ stain. The starting material should appear as a distinct spot. Degradation products, such as 2-bromoethanol, will appear as new, typically more polar, spots.

Interpreting the Results:

  • Rapid Disappearance: If the starting material spot is gone or significantly diminished within minutes, your conditions are too harsh.

  • Slow Degradation: If new spots appear over an hour, the reagent is slowly degrading. This may be acceptable for fast reactions but problematic for longer ones.

Corrective Actions:

  • Use a Buffered System: If possible, buffer your reaction to maintain a pH closer to neutral.

  • Choose a Milder Acid: Switch to a less aggressive Lewis or Brønsted acid.

  • Lower the Temperature: Perform the reaction at 0 °C or below to slow the rate of decomposition.

  • Inverse Addition: Add the acid catalyst slowly to a solution of the substrate and this compound to keep the instantaneous acid concentration low.

Caption: Troubleshooting workflow for acid-mediated reactions.

FAQ 3: Is this compound stable under basic conditions? What reactions should I anticipate?

Answer:

Under basic conditions, the α-chloro ether moiety is generally stable. The primary reactivity shifts to the bromoethane portion of the molecule, which is susceptible to standard alkyl halide reactions: nucleophilic substitution (Sₙ2) and elimination (E2).

The Causality Behind the Reactivity:

  • Sₙ2 Reaction: The carbon atom attached to the bromine is a primary electrophilic center. Strong nucleophiles (e.g., alkoxides, amines, thiolates) will readily attack this carbon, displacing the bromide ion, which is an excellent leaving group.[3][4][5] This is often the desired reaction pathway. The carbon attached to the chlorine is part of an α-chloro ether and is less electrophilic and sterically more hindered for a backside attack. Furthermore, chloride is a poorer leaving group than bromide.[4] Therefore, substitution at the bromo-substituted carbon is kinetically favored.

  • E2 Reaction: If a strong, sterically hindered base is used (e.g., potassium tert-butoxide), an E2 elimination reaction can compete with or even dominate the Sₙ2 pathway.[6] The base will abstract a proton from the carbon adjacent to the bromine (the β-carbon), leading to the formation of a double bond and elimination of HBr. This would result in the formation of chloromethoxy ethene.

The choice of base, solvent, and temperature will dictate the ratio of Sₙ2 to E2 products.

ConditionFavored PathwayRationale
Strong, non-hindered nucleophile (e.g., NaN₃, NaCN)Sₙ2Favors substitution over elimination.
Strong, hindered base (e.g., t-BuOK)E2Steric bulk disfavors substitution, favors proton abstraction.
Higher TemperatureE2Elimination is entropically favored and benefits more from increased temperature.
Polar Aprotic Solvent (e.g., DMF, DMSO)Sₙ2Solvates the cation of the base/nucleophile, increasing its reactivity.
FAQ 4: I'm observing unexpected side products in my base-mediated reaction. What could they be?

Answer:

If you are using a strong, unhindered base that is also a potent nucleophile (e.g., NaOH, KOH), you may encounter competing pathways.

Potential Side Reactions:

  • Substitution at Chlorine: While less favorable, a highly reactive nucleophile could potentially displace the chloride. This is generally a minor pathway.

  • Hydrolysis: If water is present, hydroxide can act as a nucleophile to displace bromide, leading to the formation of 2-(chloromethoxy)ethanol.[3]

  • Intramolecular Cyclization: If your reaction involves first reacting the bromo-end with a nucleophile to install, for example, an alcohol or thiol, subsequent intramolecular cyclization under basic conditions could occur.

The diagram below illustrates the major competing pathways under basic conditions.

Basic_Pathways cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway Start Br-CH₂CH₂-O-CH₂-Cl SN2_Product Nu-CH₂CH₂-O-CH₂-Cl Start->SN2_Product Substitution E2_Product CH₂=CH-O-CH₂-Cl Start->E2_Product Elimination SN2_Reagent Strong Nucleophile (Nu⁻) E2_Reagent Strong, Hindered Base (B⁻)

Caption: Competing Sₙ2 and E2 pathways for this compound.

FAQ 5: What are the recommended storage and handling conditions to ensure the stability of this compound?

Answer:

Given its reactivity profile, proper storage and handling are paramount to ensure its integrity and your safety.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area.[7] A refrigerator (2-8 °C) is recommended. It should be stored away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[7]

  • Handling: Handle in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.[7]

  • Moisture Sensitivity: While not as acutely sensitive to water as, for example, acid chlorides, the presence of moisture can lead to slow hydrolysis, especially if acidic impurities are present. Use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) for reactions requiring high purity and yield.

References

  • This compound - LookChem. LookChem. [Link]

  • Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism - YouTube. YouTube. [Link]

  • Bromoethane and chloroethane are added separately to water. Hydrolysis reactions occur. Which compound hydrolyses more rapidly and what is the mechanism? - Filo. Filo. [Link]

  • Which would undergo an SN2 reaction faster, bromoethane and chloroethane, and why? Quora. [Link]

  • Simply Mechanisms 12a. Elimination reaction 1 (bromoethane & ethanolic KOH) - YouTube. YouTube. [Link]

  • Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH - YouTube. YouTube. [Link]

  • Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ Pearson+. [Link]

  • 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia. Wikipedia. [Link]

Sources

Preventing elimination byproducts when using "1-Bromo-2-(chloromethoxy)ethane"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-Bromo-2-(chloromethoxy)ethane." This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of elimination byproducts and ensure the success of your experiments.

Introduction: The Challenge of Elimination Byproducts

This compound is a valuable bifunctional reagent in organic synthesis, prized for its ability to introduce a protected hydroxymethyl ethyl group. However, its utility can be compromised by the formation of unwanted elimination byproducts, which can complicate purification and reduce yields. This guide provides a comprehensive overview of the factors that contribute to the formation of these byproducts and offers practical strategies to mitigate their occurrence.

The primary challenge arises from the inherent reactivity of the haloalkane and the chloromethoxy functionalities. Under basic conditions, a competition between the desired nucleophilic substitution (SN2) and the undesired elimination (E2) pathways exists. Understanding and controlling this competition is paramount for successful application of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the likely elimination byproducts when using this compound?

A1: The primary elimination byproduct is expected to be 2-(chloromethoxy)ethene , also known as vinyl chloroethyl ether. This is formed through an E2 elimination mechanism where a base abstracts a proton from the carbon adjacent to the bromine atom, leading to the formation of a double bond and expulsion of the bromide ion.

Q2: I am observing an unexpected peak in my NMR/Mass Spec that I suspect is an elimination byproduct. How can I confirm its identity?

A2: The presence of vinylic protons (typically in the range of 4.0-6.5 ppm in ¹H NMR) and a mass corresponding to the loss of HBr from the starting material would be strong indicators of the formation of 2-(chloromethoxy)ethene. Further characterization using techniques like ¹³C NMR and 2D NMR (COSY, HMQC) can help confirm the structure.

Q3: My reaction is sluggish and upon increasing the temperature, I see more of the elimination byproduct. What is happening?

A3: Higher temperatures generally favor elimination reactions over substitution reactions.[1] This is because elimination reactions often have a higher activation energy but also a greater increase in entropy. By increasing the temperature, you are providing the system with enough energy to overcome the activation barrier for elimination more readily.

Q4: Can the chloromethoxy group itself be a source of byproducts?

A4: Yes, α-chloro ethers are known to be reactive.[2][3][4] Under certain conditions, particularly with strong nucleophiles or Lewis acids, the chloromethoxy group can undergo substitution or decomposition. While elimination involving this part of the molecule is less common, its reactivity should be considered, especially during workup and purification.

Troubleshooting Guides

Issue 1: High Levels of Elimination Byproduct Observed

This is the most common issue encountered when using this compound. The following troubleshooting guide provides a systematic approach to minimize the formation of 2-(chloromethoxy)ethene.

Root Cause Analysis:

The formation of the elimination byproduct is favored by conditions that promote the E2 mechanism. The key factors to consider are the base, solvent, temperature, and steric hindrance.

Mitigation Strategies:

  • Choice of Base: The selection of the base is critical. Strong, bulky, non-nucleophilic bases are more likely to act as a proton shuttle for elimination rather than as a nucleophile for substitution.[5]

    • Recommendation: If your substrate is sensitive to strong bases, consider using a milder, non-hindered base. If your desired reaction is a substitution, a less basic nucleophile is preferred.

  • Solvent Selection: The polarity of the solvent plays a crucial role. Polar aprotic solvents can stabilize the transition state of the SN2 reaction, thus favoring substitution.[1]

    • Recommendation: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile to favor the desired substitution pathway. Avoid polar protic solvents like ethanol, as they can promote elimination.

  • Temperature Control: As mentioned in the FAQs, lower temperatures generally favor substitution over elimination.

    • Recommendation: Run the reaction at the lowest temperature at which a reasonable reaction rate is observed. Consider starting at 0 °C or even lower and slowly warming the reaction mixture.

Experimental Protocol: Optimizing Reaction Conditions to Minimize Elimination

This protocol provides a general framework for optimizing your reaction to favor substitution over elimination.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve your substrate in a polar aprotic solvent (e.g., anhydrous DMF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of your chosen non-hindered base or nucleophile to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Temperature Adjustment: If the reaction is too slow, allow it to warm slowly to room temperature. Avoid excessive heating.

  • Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and proceed with extraction and purification.

Data Summary: Influence of Reaction Parameters on Product Distribution

ParameterCondition Favoring Substitution (Desired)Condition Favoring Elimination (Undesired)
Base Weakly basic, non-hindered nucleophilesStrong, sterically hindered bases
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Nonpolar or polar protic (e.g., Ethanol)
Temperature Low (e.g., 0 °C to room temperature)High
Issue 2: Decomposition of the Reagent or Product

The presence of the reactive chloromethoxy group can lead to instability under certain conditions.

Root Cause Analysis:

Alpha-chloro ethers are susceptible to hydrolysis and can react with various nucleophiles. Acidic conditions can also lead to the cleavage of the ether linkage.[6][7]

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous to prevent hydrolysis of the chloromethoxy group.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Neutral or Basic pH during Workup: Avoid acidic workup conditions if possible. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acidic species.

  • Careful Purification: When performing column chromatography, consider using a neutral stationary phase or deactivating silica gel with a small amount of triethylamine in the eluent to prevent on-column decomposition.

Visualizing the Reaction Pathways

To better understand the competition between substitution and elimination, the following diagrams illustrate the key mechanistic steps.

Diagram 1: Competing SN2 and E2 Pathways

G cluster_reactants Reactants cluster_products Products Reactant This compound + Base Subst_Product Substitution Product Reactant->Subst_Product SN2 Pathway (Favored by non-hindered base, polar aprotic solvent, low temp) Elim_Product Elimination Byproduct (2-(chloromethoxy)ethene) Reactant->Elim_Product E2 Pathway (Favored by hindered base, high temp)

Caption: Competing SN2 and E2 reaction pathways for this compound.

Diagram 2: E2 Elimination Mechanism

Caption: The concerted E2 mechanism leading to the formation of the elimination byproduct.

References

  • A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. (n.d.). Linqu BigDecimal Chemical Co., Ltd. Retrieved from [Link]

  • 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. (2020, May 4). YouTube. Retrieved from [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Retrieved from [Link]

  • C. Elimination vs. Substitution. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. (2005, October 13). Semantic Scholar. Retrieved from [Link]

  • Preparation method of 2-bromoethyl methyl ether. (n.d.). Google Patents.
  • Substitution vs Elimination 1. (2015, December 1). YouTube. Retrieved from [Link]

  • 11.7: Elimination Reactions- Zaitsev's Rule. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • This compound. (2025, August 25). Chemsrc. Retrieved from [Link]

  • 1-Bromo-2-(2-chloroethoxy)ethane. (n.d.). PubChem. Retrieved from [Link]

  • Elimination vs substitution: secondary substrate. (n.d.). Khan Academy. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]

  • Named Reactions Of Haloalkanes and haloarenes. (n.d.). Chemistry Workshop Jr. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • Stability of α-chlorocarbocations. (2020, June 9). Chemistry Stack Exchange. Retrieved from [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage. (2023, September 20). OpenStax. Retrieved from [Link]

  • 13.3 Reactions of Ethers. (2021, February 22). YouTube. Retrieved from [Link]

  • 3 Factors That Stabilize Carbocations. (2011, March 11). Master Organic Chemistry. Retrieved from [Link]

  • The Stability of Bridgehead Carbocations. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Retrieved from [Link]

  • CHEMISTRY (862). (n.d.). Council for the Indian School Certificate Examinations. Retrieved from [Link]

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Optimizing reaction conditions for "1-Bromo-2-(chloromethoxy)ethane"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-2-(chloromethoxy)ethane (BOCE)

Welcome to the technical support center for this compound (BOCE). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using BOCE in their synthetic workflows. Here, we address common challenges encountered during the synthesis, purification, and application of this versatile reagent, providing field-proven insights and solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BOCE) and what are its primary applications?

This compound, with CAS Number 1462-35-7, is a bifunctional organic compound.[1] It features a bromoethyl group and a chloromethoxy ether. This structure makes it a valuable intermediate in organic synthesis, particularly as an alkylating agent where both the bromine and the chlorine can act as leaving groups in nucleophilic substitution reactions.[2] It is often used to introduce the 2-(chloromethoxy)ethyl group or to construct more complex molecular frameworks.

Q2: What are the key safety precautions for handling BOCE?

BOCE is classified as a hazardous substance. It is designated as causing severe skin burns and eye damage. Therefore, handling requires strict adherence to safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of exposure, it can be toxic if ingested, inhaled, or absorbed through the skin.[3]

Q3: How should I properly store BOCE to ensure its stability?

BOCE is sensitive to moisture and can degrade over time. To ensure its stability and reactivity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[3][4] For long-term storage, refrigeration is recommended. The use of an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

Troubleshooting Guide: Synthesis of BOCE

The most common synthesis of BOCE involves the reaction of 2-bromoethanol with formaldehyde (or paraformaldehyde) in the presence of a hydrogen halide source, such as hydrogen chloride.[5] This process, while straightforward in principle, can present several challenges.

Problem 1: Low or No Yield of BOCE

Q: I'm attempting to synthesize BOCE from 2-bromoethanol and paraformaldehyde with HCl, but my yield is consistently low. What are the likely causes and how can I fix this?

A: Low yield is a frequent issue that can typically be traced back to several key factors related to reagents, reaction conditions, and the reaction equilibrium.

Probable Causes & Solutions:

  • Water Contamination: The formation of the chloroacetal is highly sensitive to water. Water can hydrolyze the product and intermediates.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use.[6] Use anhydrous solvents and reagents. Paraformaldehyde should be of high purity and dry.

  • Inefficient HCl Source: The reaction requires gaseous HCl or a concentrated solution to drive the formation of the chloromethyl ether.

    • Solution: If using gaseous HCl, ensure a steady and sufficient flow through the reaction mixture. If using a solution, consider a solvent system like dichloromethane that allows for effective saturation with HCl gas at low temperatures (e.g., 0 °C).[5]

  • Suboptimal Temperature Control: The reaction is typically performed at low temperatures (0 °C) to control exothermicity and minimize side reactions.

    • Solution: Maintain the reaction temperature strictly at 0 °C during the addition of reagents and throughout the reaction period.[5][6] Allow the reaction to proceed for a sufficient time at this temperature before any workup.

  • Reaction Equilibrium: Acetal formation is a reversible process.[7]

    • Solution: Using an excess of formaldehyde or ensuring a high concentration of HCl can help push the equilibrium towards the product side. However, excessive acid can lead to other issues.[8]

Below is a decision-making workflow to diagnose and resolve low-yield issues during BOCE synthesis.

G start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous? High Purity?) start->check_reagents check_conditions Review Reaction Conditions (Temp? HCl conc?) start->check_conditions check_workup Analyze Workup Procedure (Premature Quench? Emulsions?) start->check_workup reagent_sol Solution: - Use freshly dried solvents/reagents. - Verify paraformaldehyde purity. check_reagents->reagent_sol Reagents are suspect condition_sol Solution: - Maintain 0°C strictly. - Ensure sufficient HCl saturation. - Optimize reaction time. check_conditions->condition_sol Conditions are off workup_sol Solution: - Quench with ice-cold base. - Use brine to break emulsions. - Minimize exposure to water. check_workup->workup_sol Workup is problematic success Yield Improved reagent_sol->success condition_sol->success workup_sol->success

Caption: Troubleshooting workflow for low BOCE synthesis yield.

Problem 2: Product Decomposition During Workup or Purification

Q: My crude NMR shows the presence of BOCE, but I lose a significant amount of product during aqueous workup and column chromatography. Why is this happening?

A: BOCE is susceptible to hydrolysis, especially under acidic or basic conditions, and can also be unstable on silica gel.

Probable Causes & Solutions:

  • Hydrolysis During Workup: The chloromethoxy group is essentially a chloroacetal, which is labile. Exposure to water, particularly with residual acid or during a basic wash, can cause it to hydrolyze back to 2-bromoethanol and formaldehyde.

    • Solution: Perform the aqueous workup quickly and at low temperatures. Use ice-cold, dilute sodium bicarbonate solution to neutralize residual acid, and immediately extract the product into a non-polar organic solvent. Wash with brine to remove excess water and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate.

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can catalyze the decomposition of BOCE during column chromatography.

    • Solution: If chromatography is necessary, first try a neutral plug of alumina. If silica must be used, it should be neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (typically 1% in the eluent), followed by flushing with the pure eluent before loading the sample.[6]

  • Thermal Instability: BOCE has a relatively low boiling point (38 °C at 0.2 Torr) but can decompose at higher temperatures.[5]

    • Solution: If purification by distillation is chosen, it must be performed under high vacuum to keep the boiling temperature as low as possible. Avoid prolonged heating.

Experimental Protocols

Protocol 1: Synthesis of this compound (BOCE)

This protocol is adapted from established methodologies for acetal formation and should be performed with strict adherence to safety precautions.[5]

Materials:

  • 2-Bromoethanol (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen Chloride (gas)

  • Ice-cold saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a drying tube.

  • Add 2-bromoethanol and paraformaldehyde to the flask, followed by anhydrous DCM.

  • Cool the stirred suspension to 0 °C in an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the mixture at a moderate rate while maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 30-60 minutes when the suspension becomes a clear solution.

  • Once complete, stop the HCl flow and pour the reaction mixture into a separatory funnel containing ice-cold saturated sodium bicarbonate solution.

  • Quickly extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature (<30 °C). The resulting crude oil is often used directly or can be purified by vacuum distillation.

Table 1: Troubleshooting Summary for BOCE Synthesis
Issue Parameter Recommendation Rationale
Low Yield Reagent QualityUse anhydrous solvents and high-purity paraformaldehyde.Prevents hydrolysis of intermediates and product.[9]
TemperatureMaintain reaction at 0 °C.Minimizes side reactions and decomposition.
Acid CatalystEnsure sufficient saturation with dry HCl gas.Drives the equilibrium towards product formation.[8]
Decomposition Aqueous WorkupUse ice-cold, dilute NaHCO₃; perform quickly.Minimizes hydrolysis of the acid-labile chloroacetal group.
PurificationUse neutralized silica gel or vacuum distillation.Avoids acid-catalyzed decomposition on silica and thermal degradation.[6]

References

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-(2-chloroethoxy)ethane. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, March 10). Acetal Practice Problems [Video]. YouTube. Retrieved from [Link]

  • Yan, T., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5366-5374. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloroethane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 1-Bromo-2-(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for reactions involving 1-Bromo-2-(chloromethoxy)ethane, a reagent used for the introduction of the 2-bromoethoxymethyl (BOM-type) protecting group. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve issues leading to low conversion rates and other undesirable outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the reagent and its application.

Q1: What is this compound and what is its primary application?

A1: this compound (CAS 1462-35-7) is a bifunctional reagent primarily used to introduce a protecting group for alcohols.[1][2][3] It reacts with hydroxyl groups to form a 2-bromoethoxymethyl ether, which is a type of acetal. This protecting group masks the reactivity of the alcohol, preventing it from interfering with subsequent reactions in a multi-step synthesis.[4][5] The general class of these reagents, α-chloroethers, are potent alkylating agents.

Q2: This reagent seems less common than Benzyloxymethyl chloride (BOM-Cl). How are they related?

A2: You are correct. This compound serves a similar function to the more widely known Benzyloxymethyl chloride (BOM-Cl).[6][7] Both are used to install an acetal-type protecting group on alcohols. The key difference is the resulting ether:

  • BOM-Cl provides a benzyloxymethyl ether.

  • This compound provides a 2-bromoethoxymethyl ether.

The troubleshooting principles for both are highly similar as they share the reactive chloromethoxy moiety. The choice between them often depends on the desired deprotection conditions or the specific requirements of the overall synthetic route.

Q3: What are the critical safety precautions for handling this compound?

A3: Alpha-chloroethers as a class are potent carcinogens and lachrymators and must be handled with extreme caution.[8] this compound is classified as a substance that causes severe skin burns and eye damage.[1][9] Always handle this reagent in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure you have immediate access to an emergency eyewash station and safety shower.

Q4: What are the ideal characteristics of a protecting group strategy?

A4: An effective protecting group strategy is a cornerstone of complex organic synthesis.[10] The ideal process involves:

  • Efficient Introduction: The protecting group should be added in high yield under mild conditions.[11]

  • Stability: It must be robust and stable to the conditions of subsequent reaction steps.[11][12]

  • Selective Removal: It must be removable in high yield under specific conditions that do not affect other functional groups in the molecule (orthogonality).[10][11]

  • Minimal Interference: The group should not introduce new stereocenters or complicate purification and characterization.[11]

Part 2: Troubleshooting Guide for Low Conversion

This section is structured to address specific problems you may encounter.

Problem Area 1: Low or No Product Formation

Q5: My reaction shows very little or no consumption of the starting alcohol, even after an extended time. What is the likely cause?

A5: This issue typically points to one of three areas: insufficiently activated substrate, inactive reagent, or suboptimal reaction conditions.

  • Cause 1: Insufficiently Activated Alcohol: The reaction is an SN2-type substitution where the alcohol's oxygen atom acts as the nucleophile.[13] For this to happen efficiently, the alcohol's proton must be removed by a base to form the more nucleophilic alkoxide. If the base is too weak or used in stoichiometric amounts with trace water present, you will not generate enough of the active nucleophile.

  • Cause 2: Reagent Decomposition: this compound is highly reactive and susceptible to hydrolysis. If your solvent or reagents contain even small amounts of water, the reagent will be quenched before it can react with your alcohol.

  • Cause 3: Steric Hindrance: Secondary and, particularly, tertiary alcohols are sterically hindered, which can dramatically slow down the rate of SN2 reactions.[14]

Troubleshooting Protocol:

  • Verify Reagent Quality: If possible, check the reagent's integrity via ¹H NMR. If this is not feasible, purchase a fresh bottle from a reputable supplier.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.

  • Optimize Base and Stoichiometry: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine. For sluggish reactions, consider using a stronger base like Sodium Hydride (NaH) to pre-form the alkoxide. A workflow for this is provided below.

  • Increase Temperature: For hindered substrates, gently heating the reaction (e.g., to 40-60°C) can increase the reaction rate.[15] Monitor carefully by TLC to check for decomposition.

Experimental Workflow: Protection of a Hindered Alcohol using NaH

  • Step 1 (Alkoxide Formation): To a flame-dried, three-neck flask under Argon, add the alcohol (1.0 eq) and anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Step 2: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Step 3: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Step 4 (Reagent Addition): Re-cool the mixture to 0°C. Slowly add a solution of this compound (1.1-1.3 eq) in anhydrous THF dropwise via syringe.

  • Step 5 (Monitoring): Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Step 6 (Quench): Once complete, carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Step 7 (Work-up): Proceed with standard aqueous work-up and extraction.

Problem Area 2: Complex Mixture & Byproduct Formation

Q6: My TLC plate shows multiple new spots, and my desired product is only a minor component. What side reactions are occurring?

A6: The high reactivity of this compound makes it prone to several side reactions.[12]

  • Cause 1: Reaction with the Base: If a nucleophilic base (e.g., triethylamine) is used, it can compete with your alcohol and react with the reagent. This is why a non-nucleophilic, hindered base like DIPEA is recommended.

  • Cause 2: Di-alkylation/Oligomerization: The product itself contains a bromine atom, which can potentially be displaced in intermolecular side reactions, leading to dimers or oligomers, especially if reaction concentrations are high.

  • Cause 3: Elimination: Under strongly basic conditions, elimination reactions can occur, although this is less common for this specific reagent compared to simple alkyl halides.[14]

Troubleshooting Protocol:

  • Switch to a Hindered Base: Immediately switch from any primary, secondary, or unhindered tertiary amine base to Diisopropylethylamine (DIPEA).

  • Control Stoichiometry: Use only a slight excess of the alkylating agent (1.1 eq). Adding a large excess will drive the formation of byproducts.[16]

  • Use Additives: For valuable or complex substrates, adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can sometimes accelerate the desired reaction, allowing it to outcompete side reactions.

  • Optimize Reaction Concentration: Running the reaction at a lower concentration (e.g., 0.1 M) can disfavor intermolecular side reactions like dimerization.

Troubleshooting Decision Workflow

G start Low Conversion Rate check_sm Check Starting Material (SM) Purity (NMR, TLC) start->check_sm sm_impure SM Impure check_sm->sm_impure check_reagent Check Reagent Quality (Fresh Bottle, Anhydrous Conditions) reagent_bad Reagent Suspect check_reagent->reagent_bad check_conditions Review Reaction Conditions base Base Choice: Weak or Nucleophilic? check_conditions->base temp Temperature: Too Low? check_conditions->temp sterics Substrate: Hindered? check_conditions->sterics sm_impure->check_reagent No purify_sm Purify Starting Material sm_impure->purify_sm Yes reagent_bad->check_conditions No new_reagent Use Fresh Reagent & Strictly Anhydrous Setup reagent_bad->new_reagent Yes optimize Optimize Conditions purify_sm->optimize new_reagent->optimize use_strong_base Switch to Stronger/ Hindered Base (NaH/DIPEA) base->use_strong_base increase_temp Increase Temperature (e.g., to 40°C) temp->increase_temp sterics->use_strong_base use_strong_base->optimize increase_temp->optimize caption Fig 1. Troubleshooting Decision Tree

Caption: Fig 1. A logical workflow for diagnosing low conversion rates.

Problem Area 3: Purification Challenges

Q7: I have successfully formed my product, but it is difficult to purify by column chromatography. What can I do?

A7: Purification of protected compounds can be challenging due to similar polarities of starting material and product, or due to product instability on silica gel.[17]

  • Cause 1: Product Streaking on Silica: If your protected compound contains basic moieties (like an amine), it can streak on acidic silica gel.[18]

  • Cause 2: On-Column Decomposition: Acetal protecting groups can be labile to acid. While generally stable, prolonged exposure to standard silica gel (which is slightly acidic) can sometimes cause partial deprotection, leading to poor recovery and impure fractions.

  • Cause 3: Co-elution: The protected product may have a very similar Rf to the starting material or byproducts, making separation difficult.

Troubleshooting Protocol:

  • Neutralize the Stationary Phase: If streaking occurs, pre-treat your silica gel by slurrying it in the eluent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonium hydroxide.[18] This will neutralize the acidic sites on the silica.

  • Use Deactivated Silica/Alumina: Consider using neutral alumina or a deactivated silica gel for your column, which is less likely to cleave the protecting group.

  • Optimize Eluent System: Systematically screen different solvent systems using TLC. A switch from ethyl acetate/hexanes to dichloromethane/methanol might provide the necessary difference in selectivity.

  • Alternative Purification: If chromatography fails, consider other methods like crystallization or distillation if your product is a solid or a thermally stable liquid, respectively.[17]

Table 1: Recommended Starting Conditions for Alcohol Protection

ParameterPrimary AlcoholSecondary AlcoholPhenol
Base DIPEADIPEA or NaHK₂CO₃ or Cs₂CO₃
Equivalents of Base 1.5 eq1.5 eq2.0 eq
Reagent 1.1 eq1.2 eq1.1 eq
Solvent DCM or THFTHFDMF or Acetonitrile
Temperature 0°C to RTRT to 40°CRT
Typical Time 1-4 hours4-24 hours2-6 hours

General Reaction Mechanism

The reaction proceeds via a two-step mechanism: deprotonation of the alcohol followed by nucleophilic attack on the electrophilic chloromethoxy carbon.

Caption: Fig 2. Mechanism for alcohol protection.

By systematically addressing these potential issues—from reagent quality and reaction setup to the choice of base and purification strategy—you can effectively troubleshoot and optimize your reactions, leading to significantly improved conversion rates and purer products.

References

  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. BenchChem.
  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5122880, this compound. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons.
  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]

  • BenchChem. (2025). Managing the reactivity of the bromomethyl group to prevent unwanted reactions. BenchChem.
  • SynArchive. (2024). Benzyloxymethyl acetal (BOM). [Link]

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Storage and handling guidelines for "1-Bromo-2-(chloromethoxy)ethane" to ensure stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-2-(chloromethoxy)ethane

Disclaimer: this compound (CAS 1462-35-7) is a research chemical with limited publicly available stability and handling data. The following guidelines are based on established chemical principles for structurally related compounds, particularly α-chloroethers and alkyl halides. Users must always perform a thorough risk assessment and consult any available supplier-specific information before use.

Introduction: Understanding the Molecule

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are using this bifunctional reagent. Its utility as a versatile building block stems from its two distinct reactive sites: a bromoethyl group and a highly reactive chloromethoxy ether group.[1]

The primary challenge in handling this compound is ensuring its stability, as the α-chloroether moiety is exceptionally sensitive to hydrolysis. This guide provides a framework for its proper storage and handling to maintain its integrity and ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

The principal route of degradation is the rapid hydrolysis of the α-chloroether (chloromethoxy) group.[2] This functional group is highly susceptible to reaction with water, even atmospheric moisture. The hydrolysis reaction proceeds quickly, breaking down the parent molecule into 2-bromoethanol, formaldehyde, and hydrochloric acid (HCl).[2] This degradation not only consumes the active reagent but also introduces acidic and reactive byproducts that can interfere with your experiments.

Q2: What are the ideal storage conditions for this reagent?

To mitigate hydrolysis and other potential degradation pathways, stringent storage conditions are necessary. Based on the principles of handling moisture-sensitive reagents, the following conditions are recommended:

  • Temperature: Store at refrigerated temperatures (2-8 °C) to reduce the rate of decomposition. Do not freeze unless supplier instructions specify otherwise, as this could cause container stress.

  • Atmosphere: The reagent should be stored under a dry, inert atmosphere (e.g., argon or nitrogen).[3] This minimizes contact with atmospheric moisture and oxygen.

  • Container: Use the original supplier bottle, which is often designed for air- and moisture-sensitive reagents, such as a Sure/Seal™ bottle.[4] If transferring to a different container, ensure it is flame-dried and purged with inert gas.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[5] The storage location should be a designated area for reactive and hazardous chemicals.[6]

Q3: Can I handle this reagent on the open bench?

No. Due to its extreme moisture sensitivity, handling on an open bench is strongly discouraged. All manipulations, including aliquoting and preparing solutions, should be performed using standard inert atmosphere techniques, either in a glovebox or using a Schlenk line.[4]

Q4: My experiment is failing. How can I determine if my this compound has degraded?

If you suspect degradation, consider the following:

  • Visual Inspection: While not definitive, any cloudiness or change in color could indicate decomposition.

  • NMR Spectroscopy: The most reliable method is to take a ¹H NMR spectrum of an aliquot. Look for the appearance of new peaks corresponding to 2-bromoethanol and formaldehyde (or its oligomers).

  • pH Test: Carefully introduce a damp pH strip into the headspace of the container (do not touch the liquid). The presence of HCl vapor, a hydrolysis byproduct, will register as acidic.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no reaction yield Reagent has degraded due to moisture exposure.Purchase a new bottle of the reagent. Verify the integrity of your inert atmosphere setup (glovebox or Schlenk line). Ensure all solvents and other reagents are rigorously dried before use.
Formation of unexpected byproducts The hydrolysis products (formaldehyde, HCl) are participating in side reactions.Confirm reagent integrity via NMR. If intact, consider adding a non-nucleophilic acid scavenger (e.g., a hindered base like 2,6-lutidine) to the reaction mixture to neutralize any in-situ generated HCl.
Reagent fuming or pressure buildup in the bottle Significant hydrolysis has occurred, generating HCl gas.CAUTION: Handle the bottle in a fume hood while wearing appropriate PPE. Cool the bottle before slowly venting the cap. The reagent is likely unusable and should be quenched and disposed of according to institutional safety protocols.

Core Chemical Stability & Incompatibility

The stability of this compound is dictated by its two electrophilic centers. The C-Cl bond in the chloromethoxy group is significantly more reactive towards nucleophiles, including water, than the C-Br bond.

Primary Degradation Pathway: Hydrolysis

The central issue governing the stability of this reagent is its reaction with water.

G Figure 1: Hydrolysis of this compound reagent This compound (BrCH₂CH₂OCH₂Cl) products Degradation Products reagent->products Hydrolysis h2o Water (H₂O) (from air or solvent) h2o->products bhe 2-Bromoethanol (BrCH₂CH₂OH) products->bhe hcho Formaldehyde (CH₂O) products->hcho hcl Hydrochloric Acid (HCl) products->hcl

Caption: Hydrolysis pathway of this compound.

Incompatibility Data

It is critical to avoid contact with the following materials, which can either catalyze degradation or react violently.

Material Class Specific Examples Reason for Incompatibility
Water & Protic Solvents Water, alcohols (methanol, ethanol), primary/secondary aminesRapidly hydrolyzes or reacts with the α-chloroether group.[7][8]
Strong Bases Hydroxides (NaOH, KOH), alkoxides, organolithiumsCan initiate elimination reactions (dehydrohalogenation) or substitution.[9]
Strong Oxidizing Agents Peroxides, nitrates, perchloratesCan react exothermically with the ether linkage or alkyl halide.[9]
Powdered/Reactive Metals Aluminum, magnesium, zincMay form organometallic reagents or catalyze decomposition.
Nucleophiles Thiols, cyanides, azidesThe compound is a potent alkylating agent and will react readily.[10][11]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the procedure for safely preparing a stock solution of this compound under anhydrous conditions using a Schlenk line.

Materials:

  • This compound in a Sure/Seal™ bottle[4]

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF, Diethyl Ether), freshly passed through a solvent purification system.

  • Flame-dried volumetric flask with a rubber septum.

  • Dry, gas-tight syringe.

  • Schlenk line with a supply of dry argon or nitrogen.

Procedure:

  • System Preparation: Ensure the Schlenk line is providing a steady flow of dry inert gas.

  • Flask Preparation: Flame-dry the volumetric flask under vacuum and backfill with inert gas three times. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Solvent Transfer: Using a cannula or a dry syringe, transfer the required volume of anhydrous solvent to the volumetric flask.

  • Reagent Bottle Preparation: Allow the bottle of this compound to warm to room temperature before use to prevent moisture condensation upon opening.[12]

  • Reagent Withdrawal:

    • Pierce the septum of the reagent bottle with a needle connected to the inert gas line to ensure positive pressure.

    • Using a second, clean, dry syringe, pierce the septum and withdraw the desired volume of the reagent.

    • Causality: Maintaining a positive inert gas pressure prevents air from being drawn into the bottle as the liquid is removed, which is a common failure point.[3]

  • Solution Preparation:

    • Carefully inject the reagent into the volumetric flask containing the anhydrous solvent. The syringe needle tip should be below the solvent surface to prevent aerosolization.

    • Remove the syringe and gently swirl the flask to ensure homogeneity.

  • Storage of Stock Solution: The prepared stock solution is also moisture-sensitive. Store it in the sealed, septum-capped flask, wrapped with parafilm for extra security, under an inert atmosphere and refrigerated. For long-term storage, consider transferring to smaller volume vials to minimize the impact of repeated punctures.

References

  • Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. Canada.ca. Accessed January 13, 2026. [Link]

  • How to store temperature and moisture-sensitive compounds? Reddit r/chemistry. Accessed January 13, 2026. [Link]

  • Kinetic studies of bis(chloromethyl)ether hydrolysis by mass spectrometry. The Journal of Physical Chemistry. Accessed January 13, 2026. [Link]

  • Chloromethyl Methyl Ether. PubChem, National Library of Medicine. Accessed January 13, 2026. [Link]

  • How to Store Reagents. University of Rochester, Department of Chemistry. Accessed January 13, 2026. [Link]

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Validation & Comparative

A Comparative Guide to Haloether Alkylating Agents: 1-Bromo-2-(chloromethoxy)ethane vs. Standard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of a protecting group for hydroxyl functionalities is paramount to achieving desired molecular architectures. Haloether alkylating agents, particularly α-chloroethers, are a powerful class of reagents for this purpose, prized for their high reactivity which facilitates the protection of even sterically hindered alcohols under mild conditions. However, this reactivity is a double-edged sword, often accompanied by significant toxicity, including carcinogenic potential.[1][2][3][4]

This guide provides an in-depth comparison of 1-Bromo-2-(chloromethoxy)ethane (BCME), a bifunctional haloether, with more conventional reagents, most notably Chloromethyl methyl ether (MOM-Cl). We will dissect their respective performance, reactivity profiles, and synthetic utility, supported by established experimental data, to empower researchers in drug development and chemical synthesis to make informed decisions.

Understanding the Landscape: α-Chloroether Reactivity

The high reactivity of α-chloroethers like BCME and MOM-Cl stems from the stabilization of the incipient carbocation formed upon chloride departure. The adjacent ether oxygen atom can donate a lone pair of electrons, stabilizing the positive charge through resonance. This makes the chloromethyl carbon highly electrophilic and susceptible to nucleophilic attack by an alcohol, forming a stable ether linkage—the protected alcohol. This process is a cornerstone of protecting group chemistry, a field essential for the synthesis of complex molecules.[5][6]

Profile: this compound (BCME)

This compound is a unique player in the field due to its bifunctional nature. It possesses two distinct reactive sites: the highly electrophilic chloromethyl ether for protection and a bromoethyl tail for subsequent synthetic manipulations.

Chemical and Physical Properties:

  • Molecular Formula: C₃H₆BrClO[7]

  • Molecular Weight: 173.44 g/mol [7]

  • Boiling Point: 38 °C (0.2 Torr)[8]

  • Density: 1.66 g/cm³[8]

  • Structure: Br-CH₂-CH₂-O-CH₂-Cl

Reactivity and Synthetic Utility: The primary application of BCME is to introduce the 2-bromoethoxymethyl (BEM) protecting group onto a hydroxyl moiety. The key advantage of the BEM group over simpler alternatives like the methoxymethyl (MOM) group is the presence of the terminal bromide. This bromide acts as a synthetic handle, allowing for a range of subsequent transformations while the alcohol remains masked.

For instance, after protection, the bromide can be displaced by a nucleophile, used in organometallic coupling reactions, or participate in intramolecular cyclizations—a powerful strategy for building complex heterocyclic systems.

Experimental Protocol 1: General Procedure for BEM Protection of a Primary Alcohol using BCME

Causality: This procedure utilizes a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction without competing with the alcohol nucleophile. The reaction is run at low temperature to control the exothermicity and minimize potential side reactions.

Methodology:

  • To a stirred solution of the primary alcohol (1.0 eq.) and N,N-Diisopropylethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add this compound (1.2 eq.) dropwise over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired BEM-protected alcohol.

The Benchmark: Chloromethyl methyl ether (MOM-Cl)

Chloromethyl methyl ether is arguably the most well-known α-chloroether used for alcohol protection, introducing the methoxymethyl (MOM) group.[1][9][10] Its small size and straightforward application have made it a staple in organic synthesis.

Chemical and Physical Properties:

  • Molecular Formula: C₂H₅ClO[1]

  • Molecular Weight: 80.51 g/mol [1][11]

  • Boiling Point: 55-57 °C[1]

  • Density: 1.06 g/mL[1]

  • Structure: CH₃-O-CH₂-Cl

Reactivity and Synthetic Utility: MOM-Cl is used exclusively to protect alcohols. The resulting MOM ether is stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides, making it highly versatile.[12][13] Deprotection is typically achieved under acidic conditions.[14][15]

Critical Safety Concern: MOM-Cl is a known and regulated human carcinogen.[1][2] Its synthesis can also produce the even more hazardous impurity bis(chloromethyl) ether.[1] Due to these severe health risks, generating MOM-Cl in situ for immediate use is the strongly recommended and widely adopted practice in modern laboratories.

Experimental Protocol 2: In Situ Generation and Use of MOM-Cl for Alcohol Protection

Causality: This protocol avoids the isolation and handling of the volatile and carcinogenic MOM-Cl. It is generated from dimethoxymethane and an acyl chloride, then immediately consumed by the alcohol substrate present in the same pot.

Methodology:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous dimethoxymethane (5.0 eq.).

  • Cool the solution to 0 °C.

  • Add acetyl chloride (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Head-to-Head Comparison: BCME vs. MOM-Cl

The choice between BCME and MOM-Cl is dictated entirely by the synthetic strategy.

FeatureThis compound (BCME)Chloromethyl methyl ether (MOM-Cl)
Protecting Group 2-Bromoethoxymethyl (BEM)Methoxymethyl (MOM)
Functionality Bifunctional: Protecting group with a reactive handleMonofunctional: Simple protection
Molecular Weight 173.44 g/mol [7]80.51 g/mol [1][11]
Primary Use Alcohol protection where subsequent modification at the protecting group is desired.General-purpose, robust alcohol protection.[9]
Deprotection Typically reductive cleavage (e.g., Zn, H₂), or conditions similar to MOM cleavage.Acidic hydrolysis (e.g., HCl in THF/H₂O, TFA).[14]
Safety Profile Presumed high toxicity and carcinogenicity as an α-chloroether. Requires handling in a fume hood with appropriate PPE.Known Human Carcinogen .[1][2] OSHA-regulated.[1] Best generated and used in situ.

Key Takeaways from Comparison:

  • Strategic Advantage of BCME: BCME is the superior choice when the synthetic plan involves leveraging the protecting group itself as a point of diversification or for intramolecular reactions. It transforms the protecting group from a passive shield into an active participant in molecule construction.

  • Reliability of MOM-Cl: For straightforward protection that needs to endure multiple synthetic steps involving basic or nucleophilic reagents, the MOM group is a reliable and well-documented choice, provided the stringent safety precautions are followed.

  • Safety is Non-Negotiable: Both reagents fall into a hazardous class of compounds. All α-chloroethers should be treated as potent carcinogens.[3][4] Engineering controls (certified chemical fume hood), administrative controls (Standard Operating Procedures), and personal protective equipment (gloves, lab coat, safety glasses) are mandatory.

Visualizing the Chemistry and Workflow

To further clarify the roles and reaction pathways of these agents, the following diagrams illustrate their application and the decision-making process for their selection.

G start Need to Protect an Alcohol? q1 Is simple, robust protection required? start->q1 q2 Is a reactive handle for further synthesis needed on the protecting group? q1->q2 No mom Use MOM-Cl (in situ generation) q1->mom Yes bcme Use BCME to install BEM group q2->bcme Yes reassess Re-evaluate synthetic strategy or consider other protecting groups q2->reassess No

Caption: BEM protection of an alcohol using BCME.

Caption: MOM protection of an alcohol using MOM-Cl.

Conclusion

While both this compound and Chloromethyl methyl ether are highly effective reagents for the protection of alcohols, they serve distinct synthetic purposes. MOM-Cl is a workhorse for installing a simple, inert protecting group. In contrast, BCME provides a more sophisticated tool, installing the BEM group which serves the dual role of protection and a latent reactive site. The choice is therefore not one of direct replacement, but of strategic intent. For the synthetic chemist aiming to build molecular complexity efficiently, the bifunctionality offered by BCME can unlock novel and elegant pathways. However, this utility must always be weighed against the significant health hazards inherent to all α-chloroethers, mandating the strictest safety protocols in their handling and use.

References

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A Comparative Guide to the Reactivity of 1-Bromo-2-(chloromethoxy)ethane and Structurally Related Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic introduction of specific molecular fragments is paramount. Alkylating agents, a cornerstone of the synthetic chemist's toolkit, are instrumental in this regard. Among these, bifunctional compounds offer unique opportunities for constructing complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-2-(chloromethoxy)ethane (BOCE) , a versatile building block, against a series of structurally analogous compounds.

The purpose of this guide is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how subtle structural modifications influence the reactivity of these electrophilic species. By examining the interplay of leaving group ability, the nature of the ether linkage, and the presence of adjacent halogens, we aim to empower chemists to make more informed decisions in the selection of reagents for their specific synthetic challenges. This comparison is grounded in established principles of physical organic chemistry and supported by available experimental data and validated reaction mechanisms.

Comparative Reactivity Analysis

The reactivity of this compound in nucleophilic substitution reactions is primarily dictated by the C-Br bond, where the bromine atom serves as the leaving group. However, the presence of the chloromethoxy group introduces additional electronic and steric factors that modulate its reactivity. To provide a comprehensive comparison, we will evaluate BOCE against the following analogous compounds:

  • 1-Chloro-2-(chloromethoxy)ethane: To assess the effect of the leaving group (Br vs. Cl).

  • 1-Iodo-2-(chloromethoxy)ethane: To complete the halogen series and evaluate a superior leaving group.

  • 1-Bromo-2-ethoxyethane: To understand the influence of the chloromethoxy moiety compared to a standard ethoxy group.

  • 1-Bromo-2-chloroethane: To dissect the role of the ether oxygen atom.[1]

Nucleophilic substitution reactions, the primary mode of reaction for these compounds, can proceed through two main mechanisms: the bimolecular S(N)2 pathway or the unimolecular S(_N)1 pathway. For the primary alkyl halides discussed here, the S(_N)2 mechanism is generally favored.[2]

The S(_N)2 Reaction Mechanism

The S(_N)2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, concurrently with the departure of the leaving group. The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.

dot

Experimental_Workflow Experimental Workflow for Kinetic Analysis A Reactant Preparation (Alkyl Halide & Nucleophile Solutions) B Reaction Initiation (Mixing at Constant Temperature) A->B C Aliquoting at Time Intervals B->C D Quenching the Reaction C->D E Analysis (e.g., GC, HPLC, or Titration) D->E F Data Processing (Concentration vs. Time) E->F G Rate Constant Determination F->G

Caption: Workflow for kinetic analysis of S(_N)2 reactions.

Materials:

  • This compound (BOCE)

  • 1-Chloro-2-(chloromethoxy)ethane

  • 1-Iodo-2-(chloromethoxy)ethane

  • 1-Bromo-2-ethoxyethane

  • 1-Bromo-2-chloroethane

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Standard for Gas Chromatography (e.g., an internal standard like dodecane)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Constant temperature bath

  • Gas Chromatograph with a suitable column and detector (e.g., FID)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of each alkyl halide of a known concentration (e.g., 0.1 M) in anhydrous acetone.

    • Prepare a stock solution of sodium iodide of a known concentration (e.g., 0.2 M) in anhydrous acetone.

  • Reaction Setup:

    • Equilibrate the stock solutions in a constant temperature bath (e.g., 25 °C).

    • In a reaction vessel, mix equal volumes of the alkyl halide solution and the sodium iodide solution to initiate the reaction. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 1 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a large excess of cold water or a solution of sodium thiosulfate to consume unreacted iodide).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether) containing an internal standard.

  • Analysis:

    • Analyze the quenched and extracted samples by Gas Chromatography (GC).

    • Monitor the disappearance of the starting alkyl halide and/or the appearance of the product (the corresponding iodoalkane).

  • Data Analysis:

    • Plot the concentration of the alkyl halide versus time.

    • For an S(_N)2 reaction, the rate law is: Rate = k[Alkyl Halide][Nucleophile]. Since the concentration of the nucleophile is in excess, the reaction can be treated as pseudo-first-order.

    • Determine the pseudo-first-order rate constant (k') from the slope of the plot of ln[Alkyl Halide] versus time.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.

    • Compare the second-order rate constants for each of the analogous compounds to establish their relative reactivities.

Conclusion

The reactivity of this compound is a nuanced interplay of leaving group ability and the electronic and steric effects of the chloromethoxy group. Based on established principles of organic chemistry, it is predicted to be a moderately reactive alkylating agent. Its reactivity is expected to be significantly lower than its iodo-analogue and substantially higher than its chloro-analogue. The presence of the electron-withdrawing chlorine on the ether moiety likely attenuates its reactivity compared to a simple alkoxy-substituted bromoethane.

For researchers and drug development professionals, this comparative understanding is crucial for selecting the appropriate reagent to achieve desired synthetic outcomes. While BOCE offers a balance of reactivity and stability, for transformations requiring higher reactivity, the corresponding iodo-compound would be a more suitable choice. Conversely, for applications demanding greater selectivity and milder reaction conditions, the chloro-analogue might be preferred. The experimental protocol provided herein offers a robust framework for quantifying these reactivity differences and further refining the selection of these valuable synthetic building blocks.

References

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A Strategic Guide to Alkoxymethyl Ethers: High-Performance Alternatives to 1-Bromo-2-(chloromethoxy)ethane for Alcohol Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Hydroxyl Protection

In the intricate world of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, often requires temporary protection to prevent unwanted side reactions.[1] Chloroalkyl ethers, such as 1-Bromo-2-(chloromethoxy)ethane, serve this purpose by converting the alcohol into a stable acetal-like ether.

This compound (Br-CH₂-CH₂-O-CH₂-Cl) is a bifunctional reagent, featuring both a bromoethyl alkylating moiety and a chloromethyl ether protecting group. While this structure offers unique synthetic possibilities, the core utility for alcohol protection lies in the reactive chloromethyl ether. This functional group is shared by a class of reagents that have come under scrutiny due to significant safety concerns. Chloroalkyl ethers are potent alkylating agents and are recognized as potential human carcinogens.[2][3] This guide provides a critical comparison of safer, more versatile, and strategically advantageous alternatives, empowering researchers to make informed decisions that enhance both the safety and efficiency of their synthetic endeavors.

The Challenge with Chloroalkyl Ethers: A Mechanistic Perspective

The protection of an alcohol with a reagent like this compound or its simpler analogue, chloromethyl methyl ether (MOM-Cl), typically proceeds through a Williamson ether synthesis-type mechanism. An alkoxide, formed by deprotonating the alcohol with a base, acts as a nucleophile, attacking the electrophilic chloromethyl carbon to form a stable alkoxymethyl ether.

The very reactivity that makes these reagents effective is also the source of their hazard. The lone pairs on the ether oxygen activate the carbon-chlorine bond, creating a highly reactive electrophilic species that can readily alkylate biological nucleophiles, such as DNA, leading to mutagenicity.[4] This inherent risk necessitates a move towards alternative reagents and methodologies that do not compromise on performance while prioritizing laboratory safety.

A Comparative Analysis of Leading Alternatives

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and selectively removable under mild conditions that do not affect other functional groups—a concept known as orthogonality.[5] We will now compare several key alternatives that fulfill these criteria with varying strategic advantages.

Methoxymethyl (MOM) Ether: The Classic Acetal

The MOM group is a foundational acetal protecting group, traditionally introduced using MOM-Cl.[6] Given the hazards of MOM-Cl, safer protocols have been developed.

  • Reagent (Safer Alternative): Dimethoxymethane (methylal) with an acid catalyst like P₂O₅ or triflic acid.[6]

  • Stability Profile: Stable across a pH range of approximately 4 to 12. It is robust against most reducing and oxidizing agents, bases, and organometallic reagents.[6]

  • Deprotection Strategy: Its primary liability is to acid. Cleavage is readily achieved with dilute acids such as HCl in methanol.[6] This sensitivity can be a limitation if other acid-labile groups are present.

  • Expert Insight: While the MOM group is highly reliable, its acid-lability is not always compatible with complex synthetic routes. The move away from carcinogenic MOM-Cl to methylal-based protocols is a critical safety advancement, though these conditions can be strongly acidic and may not be suitable for sensitive substrates.

Benzyloxymethyl (BOM) Ether: Orthogonal Cleavage via Hydrogenolysis

The BOM group offers a distinct deprotection pathway, making it an excellent choice for orthogonal strategies.

  • Reagent: Benzyloxymethyl chloride (BOM-Cl).[7]

  • Stability Profile: The BOM ether exhibits excellent stability in basic, nucleophilic, and mildly acidic environments, making it more robust than a MOM ether to acid.[8]

  • Deprotection Strategy: The key advantage of the BOM group is its cleavage under neutral conditions via hydrogenolysis (e.g., H₂, Pd/C).[8][9] This allows for deprotection in the presence of acid- and base-sensitive functional groups.

  • Expert Insight: The BOM group is a workhorse in complex synthesis. Its removal by hydrogenolysis provides a crucial orthogonal handle. However, one must ensure that other functional groups in the molecule, such as alkenes, alkynes, or other benzyl groups, are compatible with reductive conditions.

2-(Trimethylsilyl)ethoxymethyl (SEM) Ether: Versatility in Deprotection

The SEM group is arguably one of the most versatile and strategically important acetal protecting groups, offering multiple, mild deprotection options.

  • Reagent: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[10][11]

  • Stability Profile: SEM ethers are exceptionally stable, withstanding strong bases, organometallics, and various redox conditions.[12] They are significantly more stable to acid than MOM or THP ethers.[10]

  • Deprotection Strategy: The SEM group's signature feature is its lability to fluoride ions (e.g., tetrabutylammonium fluoride, TBAF), which cleanly removes the group under very mild, neutral conditions.[12][13] It can also be removed under specific Lewis acidic conditions (e.g., MgBr₂) or strongly acidic conditions.[11]

  • Expert Insight: The fluoride-mediated cleavage of the SEM group is a game-changer for orthogonal protection strategies. It allows for the selective deprotection of a hydroxyl group without resorting to acidic, basic, or reductive methods, preserving nearly all other common protecting groups. This makes SEM-Cl a superior choice for intricate, multi-step syntheses.

Data-Driven Decision Making

Choosing the correct protecting group is a critical decision based on the entire planned synthetic route. The following table and decision-making workflow are designed to aid in this strategic selection process.

Table 1: Comparative Performance of Alkoxymethyl Protecting Groups
Protecting GroupReagentTypical Protection ConditionsKey Stability FeaturesPrimary Deprotection Method(s)Key AdvantagesSafety/Handling Concerns
MOM MOM-Cl or CH₂(OMe)₂/H⁺DIPEA, CH₂Cl₂ or NaH, THFStable to base, redox reagents, organometallicsDilute Acid (e.g., HCl/MeOH)[6]Economical, well-establishedMOM-Cl is a potent carcinogen.[2][14]
BOM BOM-ClDIPEA, CH₂Cl₂[8]Stable to base, mild acid, redox reagentsHydrogenolysis (H₂, Pd/C)[8]Orthogonal deprotection, high stabilityBOM-Cl is a lachrymator and alkylating agent.[8]
SEM SEM-ClDIPEA, CH₂Cl₂ or NaH, THF[13]Very stable to acid, base, redox, organometallicsFluoride ion (TBAF) or Lewis Acids (MgBr₂)[11]Excellent stability, orthogonal fluoride cleavageSEM-Cl is moisture-sensitive.[10]
MEM MEM-ClDIPEA, CH₂Cl₂Similar to MOM, slightly more acid stableLewis or Brønsted Acids[2]Increased solubility in some casesMEM-Cl is a suspected carcinogen.[2][3]
Workflow for Selecting the Optimal Protecting Group

This workflow guides the selection process based on planned downstream reaction conditions.

G cluster_legend Decision Legend start Select Hydroxyl Protecting Group q2 Is a highly mild and orthogonal deprotection (non-acidic, non-reductive) required? start->q2 q1 Will the synthesis involve hydrogenolysis conditions (e.g., H₂, Pd/C)? q3 Will the synthesis involve moderately acidic conditions? q1->q3 No avoid_bom Avoid BOM (will be cleaved) q1->avoid_bom Yes q2->q1 No ans_sem Use SEM-Cl (Deprotect with F⁻) q2->ans_sem Yes ans_bom Use BOM-Cl (Deprotect with H₂) q3->ans_bom Yes (BOM is stable) ans_mom Use MOM (safer methods) (Deprotect with acid) q3->ans_mom No (MOM is labile) key1 Recommended key2 Conditional key3 Avoid

Caption: Decision workflow for selecting an appropriate alkoxymethyl protecting group.

Validated Experimental Protocols

To ensure reproducibility and reliability, the following detailed protocols for the protection of a primary alcohol with SEM-Cl and its subsequent deprotection are provided.

Protocol 1: SEM Protection of Benzyl Alcohol

This protocol describes the formation of a SEM ether using benzyl alcohol as a model primary alcohol.

Materials:

  • Benzyl alcohol (1.0 eq)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol followed by anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • After 5 minutes, add SEM-Cl dropwise via syringe. A white precipitate of DIPEA·HCl may form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure SEM-protected benzyl alcohol. Typical Yield: >95%.

Protocol 2: Deprotection of SEM-Protected Benzyl Alcohol with TBAF

This protocol demonstrates the highly selective cleavage of the SEM ether using a fluoride source.

Materials:

  • SEM-protected benzyl alcohol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diatomaceous earth (Celite®)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the SEM-protected benzyl alcohol in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the product by flash column chromatography. Often, the crude product is of high purity after a simple aqueous workup. Typical Yield: >90%.

Conclusion

While this compound and related simple chloroalkyl ethers have historically been used for alcohol protection, the significant health risks associated with this class of compounds warrant their replacement with safer and more strategically versatile alternatives. Reagents like BOM-Cl and particularly SEM-Cl offer robust protection and, critically, provide orthogonal deprotection pathways that are indispensable in modern, complex organic synthesis. The fluoride-mediated cleavage of SEM ethers represents a pinnacle of mild and selective deprotection. By adopting these advanced reagents and protocols, researchers can not only enhance the sophistication and success rate of their synthetic campaigns but also foster a safer laboratory environment.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • MedLife Mastery. (n.d.). Protection Reactions of Alcohols - MCAT Content. Retrieved from [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Xiamen AmoyChem Co., Ltd. (n.d.). The Importance of SEM-Cl in Modern Organic Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroalkyl ether. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Alcohol by Acetal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

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A Researcher's Guide to Bifunctional Alkylating Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Second Bond

Bifunctional alkylating agents are a cornerstone class of molecules in both organic synthesis and medicinal chemistry, defined by their capacity to form two separate covalent bonds with nucleophilic functional groups.[1][2] Unlike their monofunctional counterparts which can only form a single covalent linkage, this dual reactivity allows bifunctional agents to create intramolecular or intermolecular cross-links within or between target molecules.[3][4] This cross-linking ability is the source of their profound biological effects, particularly their use as potent anti-cancer agents, where they induce irreversible DNA damage in rapidly proliferating tumor cells, ultimately triggering cell death.[3][5][6]

The fundamental mechanism for many of these agents, especially the widely studied nitrogen mustards, involves an initial intramolecular cyclization to form a highly reactive aziridinium ion. This strained, electrophilic intermediate is then readily attacked by a nucleophile, such as the N7 position of a guanine base in DNA.[7] After this first alkylation event, the second "arm" of the agent can react with another nucleophile, creating the critical DNA interstrand or intrastrand cross-link that physically obstructs DNA replication and transcription.[3][4][5]

However, not all bifunctional alkylating agents are created equal. They differ significantly in their chemical structure, reactivity, stability, and biological specificity. These differences dictate their utility in various synthetic applications and their efficacy and toxicity profiles in drug development. This guide provides a comparative analysis of key classes of bifunctional alkylating agents, offering field-proven insights and experimental data to inform your research.

The Mechanism: A Tale of Two Reactions

The defining feature of a bifunctional alkylating agent is its ability to connect two nucleophilic centers. This process is critical to their function, particularly in a biological context where the target is often DNA. The resulting interstrand cross-links (ICLs) are highly cytotoxic lesions that block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[6][8]

Bifunctional_Alkylation_Mechanism cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation (Cross-linking) Agent Bifunctional Agent (e.g., Nitrogen Mustard) Reactive_Intermediate Reactive Intermediate (e.g., Aziridinium Ion) Agent->Reactive_Intermediate Activation Mono_Adduct Mono-adduct Reactive_Intermediate->Mono_Adduct Nucleophilic Attack Nu1 Nucleophile 1 (e.g., N7 of Guanine) Nu1->Mono_Adduct Cross_Link Cross-linked Product (e.g., Interstrand Cross-link) Mono_Adduct->Cross_Link Second Alkylation Nu2 Nucleophile 2 (e.g., N7 of another Guanine) Nu2->Cross_Link

Caption: Generalized mechanism of bifunctional alkylation leading to a cross-linked product.

Key Classes of Bifunctional Alkylating Agents: A Comparative Overview

The diverse chemical scaffolds of these agents give rise to a range of reactivities and applications. The most prominent classes include Nitrogen Mustards, Alkyl Sulfonates, and Nitrosoureas.[4]

Nitrogen Mustards

This class is perhaps the most well-known, originating from chemical warfare agents and later repurposed for chemotherapy.[9] They are characterized by a bis(2-chloroethyl)amine functional group.

  • Examples: Mechlorethamine, Cyclophosphamide, Melphalan, Bendamustine.[4][6]

  • Mechanism: As described earlier, they form a highly reactive aziridinium ion. Cyclophosphamide is a notable example of a prodrug, requiring metabolic activation by cytochrome P-450 enzymes in the liver to become active.[7][9][10] This bioactivation strategy is a key experimental choice, designed to limit systemic toxicity and concentrate the active agent at the tumor site.

  • Reactivity & Selectivity: Generally highly reactive. The aromatic carriers in agents like Melphalan and Bendamustine can modulate this reactivity. Bendamustine's unique purine-like ring may also contribute to a distinct activity profile.[6]

  • Synthetic Utility: Widely used in medicinal chemistry to synthesize potent cytotoxic compounds. Their high reactivity necessitates careful handling and controlled reaction conditions.

Alkyl Sulfonates

This class features two sulfonate ester groups, which act as excellent leaving groups.

  • Example: Busulfan.[4]

  • Mechanism: Busulfan acts via an SN2 mechanism. The sulfonate groups are displaced by nucleophiles, such as the N7 of guanine, without the formation of a cyclic intermediate.[11]

  • Reactivity & Selectivity: The reactivity is more direct compared to nitrogen mustards. It is particularly effective at cross-linking DNA.

  • Synthetic Utility: Used in the synthesis of polymers and as a cross-linking agent in materials science. In medicine, it's a key component of pre-transplant conditioning regimens for hematopoietic stem cell transplantation.[12]

Nitrosoureas

Nitrosoureas are a unique class that can decompose in vivo to produce two reactive species: a chloroethyl cation and an isocyanate.

  • Examples: Carmustine (BCNU), Lomustine (CCNU).[11]

  • Mechanism: The chloroethyl cation alkylates DNA, similar to other agents. A key feature is the subsequent rearrangement of the initial adduct, which leads to a DNA interstrand cross-link between the N1 of guanine and the N3 of cytosine.[11] The isocyanate can carbamoylate proteins, contributing to the agent's overall cytotoxicity.

  • Reactivity & Selectivity: Their high lipophilicity allows them to cross the blood-brain barrier, making them a crucial choice for treating brain tumors. This property is a deliberate design feature to overcome a major pharmacological obstacle.

Comparative Performance Data

The choice of an alkylating agent depends critically on the desired outcome, whether it is yield in a synthetic step or therapeutic index in a biological system. The following table summarizes key comparative metrics.

Agent ClassRepresentative AgentPrimary MechanismKey FeaturesCommon ApplicationsRelative Cytotoxicity (General)
Nitrogen Mustards CyclophosphamideAziridinium ion formation; DNA cross-linkingProdrug requiring metabolic activation; versatile.[7][9]Cancer chemotherapy (lymphomas, leukemias, solid tumors).[9]High
MelphalanAromatic mustard; DNA cross-linkingLower reactivity than mechlorethamine.Multiple myeloma.[4]High
Alkyl Sulfonates BusulfanSN2 displacement of sulfonate groups.[11]Potent myelosuppressive agent.Pre-transplant conditioning for HSCT.[12]High
Nitrosoureas Carmustine (BCNU)Decomposition to alkylating and carbamoylating species.[11]Lipophilic, crosses blood-brain barrier.Brain tumors (e.g., glioblastoma).[11]Very High

Note: Cytotoxicity is highly dependent on the specific cell line and experimental conditions.[6]

Experimental Protocol: A Case Study in DNA Alkylation

This protocol provides a generalized workflow for assessing the DNA cross-linking ability of a novel bifunctional alkylating agent in a cell-free system. This is a foundational experiment to validate the mechanism of action.

Objective: To determine the ability of a test compound to induce interstrand cross-links in a defined DNA plasmid.
Workflow Overview

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_analysis 2. Analysis cluster_interpretation 3. Interpretation A Prepare Plasmid DNA (e.g., pBR322) C Incubate DNA + Agent (37°C, physiological buffer) A->C B Prepare Test Agent (in appropriate solvent, e.g., DMSO) B->C D Denature DNA (Heat or alkaline pH) C->D Stop reaction E Agarose Gel Electrophoresis D->E F Visualize & Quantify (e.g., Ethidium Bromide staining) E->F G Non-cross-linked DNA: Separates into single strands F->G H Cross-linked DNA: Renatures, runs as double-stranded F->H I Compare band intensities to determine cross-linking efficiency G->I H->I

Caption: Workflow for assessing DNA interstrand cross-linking efficiency.

Step-by-Step Methodology
  • Reactant Preparation:

    • Prepare a stock solution of supercoiled plasmid DNA (e.g., pBR322) at a concentration of 100 µg/mL in a TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Rationale: A defined, supercoiled plasmid provides a consistent substrate and allows for clear visualization on a gel.

    • Prepare a 10 mM stock solution of the bifunctional alkylating agent in DMSO. Subsequent dilutions should be made immediately before use.

  • Alkylation Reaction:

    • In a microcentrifuge tube, combine 1 µg of plasmid DNA with the test agent to achieve final concentrations ranging from 1 µM to 100 µM.

    • Include a vehicle control (DMSO only) and a positive control (e.g., Melphalan).

    • Adjust the final volume to 50 µL with a physiological buffer (e.g., PBS, pH 7.4).

    • Incubate the reaction at 37°C for 2 hours. Rationale: This temperature mimics physiological conditions, relevant for assessing potential therapeutic agents.

  • Denaturation and Analysis:

    • Stop the reaction by adding 5 µL of 3 M sodium acetate and precipitating the DNA with ethanol. Resuspend the DNA pellet in 10 µL of alkaline loading buffer (e.g., 50 mM NaOH, 1 mM EDTA, 2.5% Ficoll, 0.025% bromophenol blue).

    • Heat the samples at 95°C for 5 minutes to denature the DNA, then immediately place on ice. Rationale: This step separates the two strands of the DNA helix. Only covalently cross-linked strands will be able to rapidly re-anneal.

    • Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., Ethidium Bromide or SYBR Safe).

    • Perform electrophoresis at 80V for 1 hour.

  • Data Interpretation:

    • Visualize the DNA bands under UV light.

    • Non-cross-linked DNA will appear as slower-migrating single-stranded DNA.

    • Cross-linked DNA, having renatured, will migrate faster, corresponding to the position of double-stranded DNA.

    • The intensity of the cross-linked band relative to the single-stranded band provides a semi-quantitative measure of the agent's efficiency.

This self-validating protocol, through the use of positive and negative controls, allows for a robust assessment of a compound's fundamental cross-linking ability, a critical first step in its evaluation as a bifunctional alkylating agent.

Conclusion

Bifunctional alkylating agents remain a vital class of molecules for both synthetic and therapeutic purposes. Their power lies in their ability to form robust covalent cross-links, a feature that has been expertly harnessed to combat cancer. However, the field is not static. Ongoing research focuses on developing new agents with greater selectivity for tumor cells, reduced toxicity, and the ability to overcome mechanisms of drug resistance.[13][14] A thorough understanding of the comparative chemistry and biology of these agents, from their reaction mechanisms to their performance in validated assays, is essential for any researcher aiming to innovate in this critical area of science.

References

  • Mechanism of action of alkylating agents. Alkylation of guanine may... - ResearchGate. (n.d.). Retrieved from [Link]

  • The effects of bifunctional alkylating agents on DNA. Note the... - ResearchGate. (n.d.). Retrieved from [Link]

  • Bifunctional reagents in organic synthesis - PubMed. (2021). Nat Rev Chem, 5(5), 301-321. Retrieved from [Link]

  • Bifunctional alkylating agent-induced p53 and nonclassical nuclear factor kappaB responses and cell death are altered by caffeic acid phenethyl ester - PubMed. (2007). J Pharmacol Exp Ther, 321(1), 202-12. Retrieved from [Link]

  • Mechanism of Action of Bifunctional Alkylating Agents - Grantome. (n.d.). Retrieved from [Link]

  • Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - NIH. (n.d.). Retrieved from [Link]

  • Major bifunctional (alkylating) agents associated with the risk of occurrence of t-MN. - ResearchGate. (n.d.). Retrieved from [Link]

  • Bifunctional reagents in organic synthesis - Semantic Scholar. (2021). Nat Rev Chem, 5, 301-321. Retrieved from [Link]

  • Bifunctional alkylating agent: Significance and symbolism. (n.d.). Retrieved from [Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (n.d.). Retrieved from [Link]

  • Potent antitumor bifunctional DNA alkylating agents, synthesis and biological activities of 3a-aza-cyclopenta[a]indenes - PubMed. (2009). Bioorg Med Chem, 17(15), 5599-604. Retrieved from [Link]

  • ChemInform Abstract: Bifunctional Alkylating Agents Derived from Duocarmycin SA: Potent Antitumor Activity with Altered Sequence Selectivity. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparative pharmacologic study in vitro and in vivo with cyclophosphamide (NSC-26271), cyclophosphamide metabolites, and plain nitrogen mustard compounds - PubMed. (1976). Cancer Treat Rep, 60(4), 301-8. Retrieved from [Link]

  • The Nitrogen Mustards - PubMed. (2021). Pharmacol Rev, 73(2), 742-784. Retrieved from [Link]

  • (PDF) The Nitrogen Mustards - ResearchGate. (n.d.). Retrieved from [Link]

  • Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • A comparison between the hematological side effects of cyclophosphamide and nitrogen mustard - PubMed. (1960). Cancer Chemother Rep, 9, 51-5. Retrieved from [Link]

  • Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating Products from 1-Bromo-2-(chloromethoxy)ethane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the pursuit of novel molecular architectures demands reagents that offer both efficiency and versatility. 1-Bromo-2-(chloromethoxy)ethane is one such reagent, possessing two distinct electrophilic sites that allow for sequential or differential functionalization. However, its utility is intrinsically linked to our ability to rigorously validate the structures of its reaction products. An unconfirmed structure or a mixture of isomers can derail a multi-step synthesis, compromise biological data, and waste valuable resources.

This guide provides an in-depth, technically-grounded framework for the structural validation of products derived from this compound. Moving beyond a simple recitation of analytical techniques, we will explore the causal logic behind a multi-pronged validation strategy. Furthermore, we will objectively compare the synthetic route using this bifunctional reagent against a more traditional, stepwise alternative, providing the experimental and strategic context needed for informed decision-making in a research and development setting.

The Synthetic Landscape: A Representative Reaction

This compound, with the structure Br-CH₂-CH₂-O-CH₂-Cl, is a potent alkylating agent. The chloromethyl ether moiety is highly reactive towards nucleophiles, while the bromoethyl group offers a more classic S_N2 handle. For the purpose of this guide, we will consider its reaction with a primary amine, a common transformation in pharmaceutical and materials science.

The expected reaction involves the nucleophilic amine attacking the more reactive chloromethyl group to form a secondary amine, which is now attached to a bromoethoxy tether. This product retains a handle (the bromide) for subsequent synthetic modifications, such as cyclization or further alkylation.

The Validation Gauntlet: A Synergistic Analytical Workflow

Confirming the formation of the desired product and ruling out side-products requires a coordinated analytical approach. No single technique is sufficient; instead, we rely on the convergence of evidence from multiple, orthogonal methods.[1][2] The following workflow illustrates a self-validating system where each step provides a piece of the structural puzzle.

G cluster_synthesis Synthesis & Work-up cluster_validation Structural Validation React Reaction of Amine with this compound Crude Crude Product Mixture React->Crude Purify Purification (e.g., Column Chromatography) Crude->Purify Pure Purified Product Purify->Pure MS Mass Spectrometry (MS) Confirm Molecular Weight & Halogen Presence Pure->MS Sample IR Infrared (IR) Spectroscopy Identify Functional Group Changes Pure->IR Sample NMR1H ¹H NMR Spectroscopy Map Proton Environment & Connectivity Pure->NMR1H Sample Structure Structure Confirmed MS->Structure IR->Structure NMR13C ¹³C NMR Spectroscopy Confirm Carbon Skeleton NMR1H->NMR13C Correlate NMR13C->Structure G cluster_path1 Route A: Bifunctional Reagent cluster_path2 Route B: Stepwise Alternative A_Start Primary Amine A_Product Target Product A_Start->A_Product One Step A_Reagent 1-Bromo-2- (chloromethoxy)ethane A_Reagent->A_Product B_Start Primary Amine B_Protect Boc Protection (Boc₂O) B_Start->B_Protect B_Protected Boc-Protected Amine B_Protect->B_Protected B_Alkyl Alkylation (1,2-Dibromoethane) B_Protected->B_Alkyl B_Product Target Product B_Alkyl->B_Product

Caption: Comparison of a one-step bifunctional route versus a multi-step protection/alkylation strategy.

Performance Comparison
Parameter Route A: this compound Route B: Stepwise (Boc-Protect, then Alkylate) Field-Proven Insights
Number of Steps 12 (Protection, Alkylation)Route A offers higher step economy, reducing time and resource expenditure.
Atom Economy Generally higherLower due to the addition and eventual removal of the large Boc protecting group.The bifunctional approach is inherently "greener" if yields are comparable.
Potential Side Products Dialkylation, reaction at the bromo-end, polymerization.Incomplete protection, dialkylation, elimination reactions. [3]Route A's selectivity can be sensitive to reaction conditions. Route B offers more controlled, predictable steps but requires more purification.
Purification Potentially complex mixture requiring careful chromatography.Two separate purification steps are required, one after each reaction.While Route B has more steps, the purification of each intermediate can sometimes be more straightforward than separating a complex mixture from a one-pot reaction.
Structural Validation Critical to confirm site of reaction and rule out isomers.Straightforward validation at each step (e.g., confirming Boc protection via IR/NMR).The stepwise nature of Route B simplifies the analytical challenge at each stage.

The choice between these routes is a strategic one. The bifunctional reagent approach (Route A) is elegant and efficient if optimized, but it places a heavy burden on analytical validation to ensure selectivity. The stepwise approach (Route B) is more laborious but offers clearer, more easily validated transformations at each stage, which can be preferable in complex, multi-step syntheses where certainty is paramount.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following are generalized, step-by-step protocols for the key analytical techniques.

Protocol 1: Acquiring High-Resolution Mass Spectrometry (HRMS) Data
  • Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Calibrate the instrument immediately before analysis using a known standard.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.

  • Analysis: Determine the m/z value of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Use the instrument software to calculate the molecular formula based on the exact mass and compare the measured isotopic pattern with the theoretical pattern for the proposed structure containing Br and/or Cl.

Protocol 2: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Tuning: Insert the sample into the NMR spectrometer (≥400 MHz recommended). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals. Reference the spectrum to the residual solvent peak or TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 0 to 220 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Conclusion

The use of complex reagents like this compound in modern synthesis underscores the critical need for rigorous, multi-faceted structural validation. A strategy that synergistically combines Mass Spectrometry, IR Spectroscopy, and both 1D and 2D NMR techniques provides a self-validating system that ensures the structural integrity of synthetic products. [1][4][5]While bifunctional reagents offer appealing synthetic shortcuts, researchers must weigh the benefits of step economy against the potential for increased analytical complexity when compared to more traditional, stepwise synthetic routes. Ultimately, a deep understanding of the principles behind each analytical technique, coupled with a logical and comprehensive validation workflow, is essential for the successful advancement of research and drug development programs.

References

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Organic Chemistry Tutor. 5

  • Modern Analytical Technique for Characterization Organic Compounds. International Journal of Engineering Research & Technology. 6

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. 1

  • Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Slideshare. 7

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. 2

  • Validation of successful ether formation using spectroscopic methods. Benchchem. 4

  • Williamson ether synthesis. Wikipedia. 3

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. 8

  • Williamson Ether Synthesis reaction. BYJU'S. 9

  • BOC Protection and Deprotection. J&K Scientific LLC. 10

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A Comparative Guide to the Efficacy of 1-Bromo-2-(chloromethoxy)ethane in Alcohol Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. This guide provides an in-depth technical comparison of the lesser-known reagent, 1-Bromo-2-(chloromethoxy)ethane , with established alternatives for the protection of alcohols. By examining its posited reactivity in the context of well-documented protecting group strategies, we aim to provide a predictive framework for its efficacy and utility in complex synthetic transformations.

Introduction: The Quest for Orthogonal Alcohol Protection

The protection of hydroxyl groups is a fundamental tactic in organic synthesis, preventing their unwanted participation in reactions targeting other functionalities within a molecule.[1] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other parts of the molecule.[2] This concept of "orthogonality" is a cornerstone of modern synthetic strategy.[3]

Among the plethora of alcohol protecting groups, acetal-type ethers, such as the methoxymethyl (MOM) and benzyloxymethyl (BOM) ethers, are widely employed due to their stability across a broad range of reaction conditions.[2][4] The reagents for their introduction, typically chloromethyl methyl ether (MOM-Cl) and benzyl chloromethyl ether (BOM-Cl), are highly reactive alkylating agents.[5][6] This guide introduces "this compound" as a potential alternative, exploring its unique bifunctional nature and its implications for reactivity and selective deprotection.

"this compound": A Profile of a Bifunctional Reagent

This compound, with the chemical formula C₃H₆BrClO, is a haloalkane ether.[7] Its structure suggests two potential sites for nucleophilic attack: the carbon bearing the chlorine and the carbon bearing the bromine. The chloromethoxy group is analogous to that in MOM-Cl, suggesting its utility in forming a MOM-like ether with an alcohol. The presence of the bromoethyl moiety introduces a second reactive handle that could be exploited in subsequent transformations or for a unique deprotection strategy.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 2-bromoethanol with formaldehyde in the presence of hydrogen chloride. This method is analogous to the synthesis of other chloromethyl ethers.[5]

Comparative Analysis with Standard Protecting Groups

The efficacy of a protecting group is judged by several key parameters: ease of introduction, stability under various reaction conditions, and the facility of its selective removal. Below, we compare the predicted performance of the putative "bromoethoxymethyl" (BEM) group, derived from this compound, with the well-established MOM and BOM protecting groups.

FeatureMethoxymethyl (MOM) GroupBenzyloxymethyl (BOM) GroupBromoethoxymethyl (BEM) Group (Predicted)
Reagent Chloromethyl methyl ether (MOM-Cl)Benzyl chloromethyl ether (BOM-Cl)This compound
Introduction High-yielding reaction with alcohols in the presence of a non-nucleophilic base (e.g., DIPEA).[5]Similar to MOM-Cl, reacts readily with alcohols in the presence of a base.[4]Expected to react similarly to MOM-Cl and BOM-Cl due to the reactive chloromethyl ether moiety.
Stability Stable to a wide range of non-acidic conditions, including strong bases, organometallics, and many oxidizing and reducing agents.[1][2]Generally more stable than MOM ethers and stable to a wide range of reaction conditions.[4]The ether linkage is expected to be stable to basic and nucleophilic conditions. The C-Br bond may be susceptible to certain nucleophiles and reducing agents.
Deprotection Typically cleaved under acidic conditions (e.g., HCl in methanol).[8]Can be cleaved by acidic hydrolysis or, orthogonally, by hydrogenolysis (e.g., H₂, Pd/C).[4][9]Predicted to be cleavable under acidic conditions to liberate the alcohol. The bromoethyl group offers a potential alternative deprotection pathway via reactions targeting the C-Br bond (e.g., reductive cleavage with zinc).

Experimental Protocols: A Hypothetical Framework

Given the absence of specific literature protocols for the use of this compound as a protecting group, the following experimental procedures are proposed based on established methods for analogous reagents.

A. Protection of a Primary Alcohol (e.g., Benzyl Alcohol) using this compound

This hypothetical protocol is based on standard procedures for MOM and BOM protection.

Materials:

  • Benzyl alcohol

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) in anhydrous DCM, add DIPEA (1.5 eq) at 0 °C under an inert atmosphere.

  • Slowly add a solution of this compound (1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected alcohol.

B. Deprotection of the Bromoethoxymethyl (BEM) Ether

Two potential deprotection strategies are envisioned:

Method 1: Acidic Cleavage (Analogous to MOM deprotection)

Materials:

  • BEM-protected alcohol

  • Methanolic HCl (e.g., 2 M) or another suitable acidic medium

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the BEM-protected alcohol in methanol.

  • Add methanolic HCl and stir at room temperature, monitoring the reaction by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 2: Reductive Cleavage (Exploiting the Bromoethyl Moiety)

This method offers a potential orthogonal deprotection strategy.

Materials:

  • BEM-protected alcohol

  • Activated Zinc dust

  • Acetic acid or another suitable proton source

  • Methanol or another suitable solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the BEM-protected alcohol in a suitable solvent (e.g., methanol/water), add activated zinc dust and acetic acid.

  • Stir the suspension at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Strategy

Workflow for Alcohol Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection start Primary/Secondary Alcohol reagent This compound + DIPEA in DCM start->reagent Nucleophilic Substitution protected Bromoethoxymethyl (BEM) Ether reagent->protected deprotect_acid Acidic Conditions (e.g., HCl/MeOH) protected->deprotect_acid Acidic Cleavage deprotect_reductive Reductive Conditions (e.g., Zn/AcOH) protected->deprotect_reductive Reductive Cleavage final_product Deprotected Alcohol deprotect_acid->final_product deprotect_reductive->final_product

Caption: Workflow for the protection of an alcohol with this compound and subsequent deprotection pathways.

Reaction Mechanism for Protection

G Alcohol (R-OH) Alcohol (R-OH) Alkoxide (R-O⁻) Alkoxide (R-O⁻) Alcohol (R-OH)->Alkoxide (R-O⁻) + DIPEA - DIPEA·H⁺ Protected Alcohol (R-O-CH₂-O-CH₂CH₂Br) Protected Alcohol (R-O-CH₂-O-CH₂CH₂Br) Alkoxide (R-O⁻)->Protected Alcohol (R-O-CH₂-O-CH₂CH₂Br) + BrCH₂CH₂OCH₂Cl - Cl⁻

Caption: Proposed mechanism for the protection of an alcohol using this compound.

Conclusion and Future Outlook

While direct experimental data for the application of "this compound" as a protecting group is currently scarce, its chemical structure strongly suggests its potential as a valuable tool in organic synthesis. The presence of a reactive chloromethyl ether moiety indicates that it should readily protect alcohols under standard conditions, analogous to MOM-Cl and BOM-Cl.

The most intriguing aspect of this reagent is the bromoethyl group, which introduces the possibility of an orthogonal deprotection strategy via reductive cleavage. This could be particularly advantageous in the synthesis of complex molecules where multiple protected hydroxyl groups require selective deprotection.

Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the stability and reactivity profile of the bromoethoxymethyl (BEM) protecting group. Such studies would involve a comprehensive evaluation of its performance with a range of alcohol substrates and under diverse reaction conditions, ultimately determining its place in the synthetic chemist's toolkit.

References

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Ether cleavage. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloromethyl Methyl Ether. Coll. Vol. 4, p.157 (1963); Vol. 34, p.23 (1954). Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Cleaving Ethers. Retrieved from [Link]

  • NIH. (2015, October 23). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • MedLife Mastery. (n.d.). Protection Reactions of Alcohols. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Cleavage of Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Semantic Scholar. (2005, October 13). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • University of North Texas. (n.d.). The Preparation and Properties of the Chloromethyl Ethers and Formals of High Molecular Weight Alcohols. Retrieved from [Link]

  • Pearson+. (n.d.). Two bromoethers are obtained from the reaction of the following a.... Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • OrgoSolver. (n.d.). Synthesis and Reactions of Alcohols and Ethers. Retrieved from [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

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A Strategic Advancement in Alcohol Protection: The Advantages of 1-Bromo-2-(chloromethoxy)ethane Over Traditional Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. For the synthetic chemist, the ideal protecting group offers robust stability under a variety of reaction conditions, yet is susceptible to facile and selective cleavage under mild protocols that do not compromise other sensitive functionalities within the molecule. This guide provides an in-depth technical comparison of 1-Bromo-2-(chloromethoxy)ethane (BCME), a reagent for the introduction of the benzyloxymethyl (BOM) ether protecting group, with traditional alkylating agents used to install other common alcohol protecting groups. We will explore the nuanced advantages of the BOM group in the context of modern synthetic challenges, supported by comparative data and detailed experimental workflows.

The Enduring Challenge of Hydroxyl Protection

Alcohols are among the most versatile functional groups in organic chemistry, serving as precursors to a vast array of other functionalities. However, their inherent nucleophilicity and the acidity of the hydroxyl proton often necessitate protection to prevent unwanted side reactions during transformations elsewhere in the molecule. The ideal protecting group strategy is not merely about masking reactivity but about enabling a sophisticated "molecular chess game" where specific groups can be unmasked at will. This concept of orthogonal protection , the selective removal of one protecting group in the presence of others, is a cornerstone of efficient and elegant synthesis.[1][2][3][4]

Traditional approaches to alcohol protection have relied on a well-established toolkit of protecting groups, each with its characteristic strengths and weaknesses.

A Review of Traditional Alcohol Protecting Groups

A brief overview of some of the most common classes of alcohol protecting groups will provide a baseline for our comparison.

  • Silyl Ethers (e.g., TMS, TBDMS, TIPS): Formed by the reaction of an alcohol with a silyl halide (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride). They are generally stable to a wide range of non-acidic and non-fluoride-containing reagents. Their primary mode of cleavage is through the use of fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or under acidic conditions. The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[5]

  • Acetals (e.g., MOM, THP): Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are formed by the reaction of an alcohol with the corresponding chloromethyl ether or dihydropyran, respectively. These are stable to basic and nucleophilic conditions but are readily cleaved by acid. The carcinogenicity of chloromethyl methyl ether (MOM-Cl) is a significant drawback.[5][6]

  • Benzyl Ethers (Bn): Installed via a Williamson ether synthesis using a benzyl halide (e.g., benzyl bromide) and a base. Benzyl ethers are notably stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. Their primary mode of cleavage is through catalytic hydrogenolysis.[7][8]

The following diagram illustrates the chemical structures of these common protecting groups.

G cluster_silyl Silyl Ethers cluster_acetal Acetals cluster_benzyl Benzyl Ethers TMS TMS Ether (R-O-Si(CH3)3) TBDMS TBDMS Ether (R-O-Si(CH3)2tBu) MOM MOM Ether (R-O-CH2OCH3) THP THP Ether (R-O-THP) Bn Benzyl Ether (R-O-CH2Ph)

Figure 1: Structures of Common Alcohol Protecting Groups.

Introducing this compound and the BOM Protecting Group

This compound (BCME) is the reagent of choice for the introduction of the benzyloxymethyl (BOM) protecting group. The BOM ether can be considered a hybrid, possessing features of both an acetal and a benzyl ether. This unique structure confers a distinct set of stability and reactivity properties that offer significant advantages in complex synthetic endeavors.

G BCME This compound (Br-CH2-CH2-O-CH2-Cl) Alcohol Alcohol (R-OH) BOM_Ether BOM Ether (R-O-CH2-O-CH2-CH2-Br) Alcohol->BOM_Ether BCME, Base

Figure 2: Formation of a BOM Ether using BCME.

The primary advantage of the BOM group lies in its orthogonality to many other common protecting groups. It is generally stable to the acidic conditions that cleave silyl ethers and acetals, and to the basic conditions used to remove ester protecting groups. The key to its utility is its selective cleavage under reductive conditions, specifically catalytic hydrogenolysis, a property it shares with benzyl ethers. This allows for the selective deprotection of a BOM-protected alcohol in the presence of other acid- or base-labile protecting groups.

Comparative Analysis: BOM Ethers vs. Traditional Protecting Groups

The following table summarizes the stability of the BOM group in comparison to other common alcohol protecting groups under various reaction conditions.

Protecting GroupReagent for IntroductionStability to AcidStability to BaseStability to OxidantsStability to Reductants (non-H2)Primary Cleavage Method
BOM This compound High High Moderate High Catalytic Hydrogenolysis (H2, Pd/C)
MOMChloromethyl methyl etherLowHighHighHighMild Acid
THPDihydropyranLowHighHighHighMild Acid
TBDMSTBDMS-ClLowHighHighHighFluoride (TBAF), Acid
Benzyl (Bn)Benzyl bromideHighHighModerateHighCatalytic Hydrogenolysis (H2, Pd/C)

This comparative stability profile highlights the strategic advantage of the BOM group. For instance, in a molecule containing both a TBDMS ether and a BOM ether, the TBDMS group can be selectively removed with a fluoride source or mild acid, leaving the BOM group intact. Conversely, the BOM group can be cleaved by hydrogenolysis without affecting an acid-labile MOM or THP ether.

Experimental Protocols

To provide a practical context for this comparison, we present detailed, step-by-step protocols for the protection of a primary alcohol using both this compound and a traditional method (TBDMS protection).

Protocol 1: Protection of a Primary Alcohol as a BOM Ether

This protocol is a representative procedure for the protection of a primary alcohol using this compound.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., argon), add N,N-diisopropylethylamine (1.5 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired BOM-protected alcohol.

Protocol 2: Protection of a Primary Alcohol as a TBDMS Ether

This is a standard procedure for the protection of a primary alcohol using tert-butyldimethylsilyl chloride.

Materials:

  • Primary alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)

  • Imidazole (1.2 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) and imidazole (1.2 equiv) in anhydrous DMF under an inert atmosphere, add tert-butyldimethylsilyl chloride (1.1 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected alcohol.

The following workflow diagram illustrates the key steps in both protection protocols.

G cluster_bom BOM Protection Workflow cluster_tbdms TBDMS Protection Workflow start_bom Dissolve Alcohol & Base in DCM add_bcme Add BCME at 0 °C start_bom->add_bcme react_bom Stir at Room Temperature add_bcme->react_bom workup_bom Aqueous Workup react_bom->workup_bom purify_bom Purification workup_bom->purify_bom start_tbdms Dissolve Alcohol & Imidazole in DMF add_tbdmscl Add TBDMS-Cl start_tbdms->add_tbdmscl react_tbdms Stir at Room Temperature add_tbdmscl->react_tbdms workup_tbdms Aqueous Workup & Extraction react_tbdms->workup_tbdms purify_tbdms Purification workup_tbdms->purify_tbdms

Figure 3: Comparative Experimental Workflows for Alcohol Protection.

Safety and Handling Considerations

As with all alkylating agents, appropriate safety precautions must be taken when handling this compound and traditional alkylating agents.

  • This compound (BCME): This compound is a lachrymator and should be handled in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is essential. Avoid inhalation of vapors and contact with skin and eyes.

  • Methyl Iodide: A highly toxic and volatile liquid.[10][11][12][13][14] It is a suspected carcinogen and should be handled with extreme care in a fume hood. Nitrile gloves are recommended.

  • Dimethyl Sulfate: A potent alkylating agent that is highly toxic and corrosive.[15][16][17][18][19] It is a probable human carcinogen. All manipulations should be performed in a fume hood with appropriate PPE.

  • Benzyl Bromide: A lachrymator that is corrosive and causes severe irritation to the eyes, skin, and respiratory tract.[20][21][22][23][24] It should be handled in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

In the ever-evolving field of organic synthesis, the development of new reagents and strategies that offer enhanced selectivity and orthogonality is of paramount importance. This compound, as a precursor to the BOM protecting group, represents a valuable tool for the modern synthetic chemist. Its robust nature towards a wide range of reaction conditions, coupled with its selective cleavage via hydrogenolysis, provides a distinct advantage over many traditional alcohol protecting groups. This orthogonality allows for more intricate and efficient synthetic routes to be designed and executed, ultimately accelerating the discovery and development of new molecules with valuable applications in medicine and materials science. By understanding the comparative advantages and appropriate handling of this reagent, researchers can unlock new possibilities in the art of chemical synthesis.

References

  • New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

  • Deepwater Chemicals, Inc. (n.d.). 160.04, Methyl Iodide, Iodomethane. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). METHYL IODIDE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1225 - BENZYL BROMIDE. Retrieved from [Link]

  • pentachemicals. (2025, September 9). Dimethyl sulfate. Retrieved from [Link]

  • Sdfine. (n.d.). 1-bromo-2-chloroethane. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Dimethyl Sulfate - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • The University of Melbourne. (n.d.). Selective cleavage of benzyl ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Cleavage of tert-Butyldimethylsilyl Ethers with Neutral Alumina. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • PubMed. (2009). An efficient protocol for alcohol protection under solvent- and catalyst-free conditions. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-(2-chloroethoxy)ethane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

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A Comparative Guide to Hydroxyl Group Protection: Featuring a Mechanistic Analysis of 1-Bromo-2-(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective protection and deprotection of hydroxyl groups is a foundational strategy in the synthesis of complex molecules. The ideal protecting group offers robust stability under various reaction conditions, yet can be cleaved with high selectivity and yield under mild protocols. This guide provides a comparative analysis of common hydroxyl protecting groups and introduces a theoretical evaluation of 1-Bromo-2-(chloromethoxy)ethane as a potential, albeit lesser-documented, reagent for this purpose.

The Imperative of Hydroxyl Protection in Synthesis

The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, is a versatile functional group. However, its reactivity as a nucleophile and its acidic proton can interfere with a wide array of synthetic transformations, including organometallic reactions, oxidations, and reductions.[1][2][3] Protecting group strategy is therefore not merely a convenience but a critical element for achieving desired chemical outcomes. The choice of protecting group is dictated by the overall synthetic route, requiring careful consideration of its stability profile and orthogonality with other functional groups present in the molecule.

An Overview of Established Hydroxyl Protecting Groups

A judicious selection from the diverse arsenal of protecting groups is paramount for synthetic success. Here, we compare some of the most reliable and widely employed classes.

Silyl Ethers: The Workhorses of Modern Synthesis

Silyl ethers are among the most popular choices for hydroxyl protection due to their ease of introduction, general stability, and versatile cleavage methods.[1] The tert-butyldimethylsilyl (TBDMS) group is a notable example, offering a good balance of stability and reactivity.

  • Introduction: Typically formed by reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole in an aprotic solvent such as DMF.[1]

  • Stability: TBDMS ethers are stable to a broad range of non-acidic conditions, including basic hydrolysis, many oxidizing and reducing agents, and organometallic reagents.[1]

  • Deprotection: Cleavage is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[1] The strong Si-F bond formation drives the reaction to completion under mild conditions.

Benzyl Ethers: Robust and Orthogonal Protection

Benzyl (Bn) ethers are prized for their high stability across a wide pH range, making them suitable for syntheses involving both acidic and basic steps.

  • Introduction: Commonly prepared via the Williamson ether synthesis, where an alkoxide is treated with benzyl bromide (BnBr) in the presence of a strong base like sodium hydride (NaH).[1]

  • Stability: Benzyl ethers are exceptionally robust, withstanding strongly acidic and basic conditions, as well as many oxidizing and reducing agents.

  • Deprotection: The hallmark of the benzyl group is its cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and highly selective method that leaves most other functional groups intact.[1] Oxidative cleavage is also possible for electron-rich variants like the p-methoxybenzyl (PMB) ether, using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Acetals: Acid-Labile Guardians

Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are common examples of acetal-type protecting groups. Their key characteristic is their stability to basic and nucleophilic reagents, coupled with their lability under acidic conditions.

  • Introduction: MOM ethers are typically formed using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base like diisopropylethylamine (DIPEA). THP ethers are formed by the acid-catalyzed addition of dihydropyran to the alcohol.[1]

  • Stability: Both MOM and THP ethers are stable to strong bases, organometallics, and hydrides.

  • Deprotection: Cleavage is readily effected by treatment with aqueous acid (e.g., HCl in THF/water or acetic acid).[1]

Comparative Data of Common Protecting Groups

Protecting GroupReagent for IntroductionCommon Deprotection ConditionsStability Profile
TBDMS TBDMS-Cl, Imidazole, DMFTBAF, THF; or Acetic Acid, THF/H₂OStable to base, mild acid, many redox reagents. Labile to strong acid and fluoride.
Benzyl (Bn) BnBr, NaH, THFH₂, Pd/C, EtOHVery stable to acid, base, and redox reagents. Labile to hydrogenolysis.
MOM MOM-Cl, DIPEA, CH₂Cl₂HCl, THF/H₂OStable to base, organometallics. Labile to acid.
THP Dihydropyran, p-TsOH (cat.), CH₂Cl₂Acetic Acid, THF/H₂OStable to base, organometallics. Labile to acid.

Theoretical Analysis of this compound

While not a commonly cited reagent in the synthetic literature, the structure of this compound (CAS 1462-35-7) suggests its potential as a reagent for introducing a 2-bromoethoxymethyl (BEM) ether protecting group.

Synthesis and Structure

This compound can be synthesized from 2-bromoethanol and formaldehyde in the presence of hydrogen chloride.[4]

G 2-Bromoethanol Br-CH₂CH₂-OH Formaldehyde CH₂O HCl HCl Reagents 2-Bromoethanol + Formaldehyde + HCl Product Br-CH₂CH₂-O-CH₂-Cl Reagents->Product Synthesis

Caption: Synthesis of this compound.

The key reactive site for alcohol protection would be the chloromethyl ether moiety, which is analogous to that in MOM-Cl and BOM-Cl (benzyloxymethyl chloride). The reaction with an alcohol, catalyzed by a non-nucleophilic base, would proceed via an SN2 displacement of the chloride to form a BEM ether.

Postulated Reaction Mechanism and Properties

The introduction of the BEM group would likely follow a mechanism similar to that of MOM protection.

G cluster_protection Protection cluster_deprotection Deprotection (Postulated) ROH R-OH BEMOR R-O-CH₂-O-CH₂CH₂-Br ROH->BEMOR + BEM-Cl Base Base Salt Base-H⁺Cl⁻ BEMCl Br-CH₂CH₂-O-CH₂-Cl BEMOR_dep R-O-CH₂-O-CH₂CH₂-Br ROH_dep R-OH BEMOR_dep->ROH_dep + Lewis Acid LewisAcid Lewis Acid (e.g., ZnBr₂) Byproduct Side Products

Caption: Postulated protection and deprotection scheme for the BEM group.

The stability of the resulting BEM ether is expected to be similar to other acetal-type protecting groups: stable under basic and neutral conditions but labile to acid. The presence of the bromoethyl group introduces an interesting feature. It is conceivable that this group could be cleaved under reductive conditions, for example, using zinc dust, which could offer an alternative, orthogonal deprotection strategy. However, without experimental data, this remains speculative.

Experimental Protocols

Protection of a Primary Alcohol using TBDMS-Cl

Reagents and Materials:

  • Primary alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBDMS-Cl (1.1 equiv) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of a TBDMS Ether using TBAF

Reagents and Materials:

  • TBDMS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add the TBAF solution (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The selection of a hydroxyl protecting group is a critical decision in the design of a synthetic route. While established methods using silyl ethers, benzyl ethers, and acetals provide a reliable and versatile toolkit for the synthetic chemist, the exploration of new reagents is essential for advancing the field. This compound presents an intriguing, though currently theoretical, option for the introduction of a 2-bromoethoxymethyl (BEM) protecting group. Its structural similarity to MOM-Cl suggests it would function as an acid-labile protecting group, with the potential for alternative deprotection strategies involving the bromoethyl moiety. Further experimental investigation is required to validate its efficacy and delineate its stability profile in comparison to the well-established protecting groups discussed herein.

References

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A Senior Application Scientist's Guide to 1-Bromo-2-(chloromethoxy)ethane in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-Bromo-2-(chloromethoxy)ethane (BCME), a versatile bifunctional reagent, with its common alternatives. By examining its performance in key synthetic applications and providing detailed experimental protocols, this document aims to equip scientists with the knowledge to make informed decisions for their specific research needs.

Introduction to this compound (BCME)

This compound, with the chemical structure Br-CH₂-CH₂-O-CH₂-Cl, is a unique bifunctional molecule that combines the reactivity of a bromoethane moiety and a chloromethoxyethane group. This dual functionality allows it to act as both a protecting group precursor and a bifunctional linker, making it a valuable tool in the synthesis of complex organic molecules, including heterocycles and other scaffolds relevant to the pharmaceutical industry.

The synthesis of BCME can be achieved with high efficiency. A notable protocol involves the reaction of 2-bromoethanol with formaldehyde and hydrogen chloride in dichloromethane and pentane at 0°C for 30 minutes, affording the product in a remarkable 99% yield. This straightforward and high-yielding synthesis makes BCME an accessible reagent for laboratory and potential scale-up applications.

Performance Benchmark: BCME vs. Alternatives

The utility of BCME can be best understood by comparing its performance against established reagents in two primary applications: as a protecting group for alcohols and as a bifunctional linker in cyclization reactions.

BCME as a Methoxymethyl (MOM) Protecting Group Precursor

The chloromethoxyethane moiety of BCME allows for its use in the introduction of the methoxymethyl (MOM) protecting group for alcohols. The MOM group is widely used due to its stability in a variety of reaction conditions and its relatively straightforward removal under acidic conditions. The primary competitors for this application are chloromethyl methyl ether (MOM-Cl) and benzyloxymethyl chloride (BOM-Cl).

Mechanism of Alcohol Protection:

The protection of an alcohol with BCME would proceed via a nucleophilic attack of the alcohol on the electrophilic chloromethyl group, similar to the mechanism of MOM-Cl. The presence of the bromoethyl group in BCME introduces a second reactive site, which could be a desirable feature for subsequent transformations or a potential source of side reactions if not carefully managed.

Alcohol Protection Mechanism cluster_0 Protection with BCME ROH R-OH RO- R-O⁻ ROH->RO- -H⁺ Base Base Protected_Alcohol R-O-CH₂-O-CH₂-CH₂-Br RO-->Protected_Alcohol Sɴ2 attack BCME Br-CH₂-CH₂-O-CH₂-Cl BCME->Protected_Alcohol Cl- Cl⁻ Oxazolidinone Synthesis Workflow Start Amine (R-NH₂) + BCME Step1 Nucleophilic Attack on Chloromethyl Group Start->Step1 Intermediate R-NH-CH₂-O-CH₂-CH₂-Br Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product N-substituted Oxazolidinone Step2->Product

Caption: Proposed workflow for the synthesis of N-substituted oxazolidinones using BCME.

Performance Comparison with 1,2-Dibromoethane:

ReagentTypical Conditions for CyclizationYield (%)Key AdvantagesPotential Disadvantages
This compound (BCME) Base, polar aprotic solventApplication-dependentThe ether linkage can influence conformation and properties.Potential for differential reactivity of the two electrophilic sites.
1,2-Dibromoethane Base, polar aprotic solventVariableSimple, readily available, well-understood reactivity.Can lead to polymerization if intermolecular reactions are not controlled.

Expertise & Experience Insights:

The presence of the ether oxygen in the backbone of the linker derived from BCME can significantly influence the properties of the resulting heterocycle, such as its solubility and conformational flexibility. This can be particularly advantageous in the context of drug discovery, where subtle structural modifications can lead to significant changes in biological activity. In contrast, 1,2-dibromoethane provides a simple ethylene linker. The differential reactivity of the chloromethyl and bromoethyl groups in BCME could also be exploited for sequential, one-pot reactions, offering a degree of synthetic elegance. However, for straightforward cyclizations where a simple ethylene bridge is desired, the cost-effectiveness and extensive literature precedent for 1,2-dibromoethane make it a strong contender.

Experimental Protocols

To provide a practical context for the discussed applications, the following detailed protocols are provided.

Protocol 1: Synthesis of this compound (BCME)

Materials:

  • 2-Bromoethanol

  • Paraformaldehyde

  • Hydrogen chloride (gas or solution in a suitable solvent)

  • Dichloromethane (anhydrous)

  • Pentane (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Gas inlet tube

  • Drying tube

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromoethanol (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pentane.

  • Cool the solution to 0°C using an ice bath.

  • Add paraformaldehyde (1.1 eq) to the stirred solution.

  • Bubble hydrogen chloride gas through the solution for approximately 30 minutes, or until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, cease the flow of hydrogen chloride and quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound. A reported yield for a similar procedure is 99%.

Protocol 2: General Procedure for the Protection of a Primary Alcohol using MOM-Cl (for comparison)

Materials:

  • Primary alcohol

  • Chloromethyl methyl ether (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add DIPEA (2.0-4.0 eq).

  • Cool the mixture to 0°C.

  • Add freshly distilled MOM-Cl (1.5-3.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the MOM-protected alcohol. Typical yields are in the range of 95%.

Conclusion and Future Outlook

This compound is a promising bifunctional reagent with significant potential in organic synthesis. Its high-yielding synthesis and dual reactivity make it a valuable tool for the construction of complex molecules. While direct comparative performance data with established reagents like MOM-Cl and 1,2-dibromoethane is still emerging, the chemical principles and the data from analogous systems suggest that BCME can offer unique advantages in specific synthetic contexts, particularly where the introduction of a functionalized linker or a latent electrophile is desired.

For researchers and drug development professionals, the decision to employ BCME will depend on a careful analysis of the overall synthetic strategy. In applications requiring a simple and well-characterized protecting group, MOM-Cl remains a viable, albeit hazardous, option. For straightforward cyclizations, 1,2-dihaloalkanes are often sufficient. However, for more intricate molecular designs that can leverage its bifunctionality, this compound presents an exciting and efficient alternative that warrants further exploration and application.

References

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central.
  • Oxazolidinone synthesis. Organic Chemistry Portal.
  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid).
  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review.
  • Chapter II Crown Ethers. VTechWorks.
  • Direct synthetic routes to functionalised crown ethers. PubMed Central.
  • Role of MOM group in organic synthesis. Benchchem.
  • This compound. LookChem.
  • 1-Bromo-2-chloroethane, 98%. Fisher Scientific.
  • Current Updates on Oxazolidinone and Its Significance. PubMed Central.
  • A Comparative Analysis of Deprotection Strategies for Methoxymethyl (MOM) Ethers. Benchchem.
  • MOM Ethers. Organic Chemistry Portal.
  • MOM Protecting Group: MOM Protection & Deprotection Mechanism –. Total Synthesis.
  • Chloromethyl methyl ether. Wikipedia.
  • Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions. MDPI.
  • 16.6 Cycloaddition Reactions | Organic Chemistry. YouTube.
  • Protection of alcohols and phenols with methoxymethyl acet
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • This compound | CAS#:1462-35-7 | Chemsrc. Chemsrc.
  • This compound | 1462-35-7 | BAA46235. Biosynth.
  • 1-Bromo-2-(2-chloroethoxy)ethane | C4H8BrClO | CID 13415948. PubChem.

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Alkylation by "1-Bromo-2-(chloromethoxy)ethane" and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and verifiable installation of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides an in-depth technical comparison of the alkylating agent "1-Bromo-2-(chloromethoxy)ethane" (BOCE) for the protection of alcohols as 2-(bromoethoxy)methyl (BOCM) ethers. Due to the limited availability of direct experimental data for BOCE, this guide will leverage established spectroscopic principles and data from analogous structures to provide a robust framework for its use and confirmation. Furthermore, a comparative analysis with widely-used alternative protecting group strategies—methoxymethyl (MOM), benzyloxymethyl (BOM), and 2-(trimethylsilyl)ethoxymethyl (SEM)—will be presented, supported by experimental data and protocols.

The Challenge of Protecting Groups in Synthesis

The strategic use of protecting groups allows for the selective transformation of multifunctional molecules. The ideal protecting group should be easy to introduce, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. The selection of an appropriate protecting group is therefore a critical decision in the design of a synthetic route. This guide focuses on acetal-type protecting groups for alcohols, which are valued for their stability to a wide range of non-acidic reagents.

"this compound" (BOCE): A Hypothetical Protecting Group Strategy

"this compound" (BOCE) is a bifunctional reagent that can theoretically be used to introduce the 2-(bromoethoxy)methyl (BOCM) protecting group onto an alcohol. The proposed reaction involves the nucleophilic attack of an alcohol on the chloromethyl ether moiety of BOCE, which is the more reactive electrophilic site.

dot

graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

ROH [label="Alcohol (R-OH)"]; BOCE [label="this compound (Br-CH2CH2-O-CH2-Cl)"]; Base [label="Base (e.g., DIPEA)"]; Product [label="BOCM-protected Alcohol (R-O-CH2-O-CH2CH2-Br)"]; Salt [label="Base-HCl"];

ROH -- Reaction [arrowhead=none]; BOCE -- Reaction [arrowhead=none]; Base -- Reaction [arrowhead=none]; Reaction -- Product; Reaction -- Salt; } caption="Proposed alkylation of an alcohol with BOCE."

Spectroscopic Confirmation of BOCM Protection

The confirmation of a successful protection reaction is paramount. A combination of spectroscopic techniques provides unambiguous evidence of the formation of the desired product.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the purified product is the most informative tool for confirming the installation of the BOCM group. The expected key signals are:

  • A singlet at approximately 4.7-4.9 ppm , corresponding to the two protons of the newly formed O-CH₂-O acetal moiety. This is a highly characteristic signal for acetal protons.

  • Two triplets at approximately 3.6-3.8 ppm and 3.4-3.6 ppm , corresponding to the two methylene groups of the bromoethyl fragment (-O-CH₂-CH₂-Br). The downfield triplet is adjacent to the ether oxygen, while the upfield triplet is adjacent to the bromine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic shifts for the carbons of the BOCM group:

  • A peak around 90-95 ppm for the O-C H₂-O carbon.

  • A peak around 65-70 ppm for the -O-C H₂-CH₂-Br carbon.

  • A peak around 30-35 ppm for the -O-CH₂-C H₂-Br carbon.

Mass Spectrometry

Mass spectrometry can confirm the molecular weight of the protected alcohol. Depending on the ionization method used, the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ will be observed. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in a characteristic M and M+2 pattern for all bromine-containing fragments.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon successful protection will be the disappearance of the broad O-H stretching band from the starting alcohol, which typically appears around 3200-3600 cm⁻¹.

A Comparative Guide to Alternative Protecting Groups

While BOCE presents a theoretical option, several other acetal-type protecting groups are well-established and widely used in organic synthesis. The following table provides a comparison of their key features.

Protecting GroupReagentKey ¹H NMR Signals (ppm)StabilityDeprotection Conditions
BOCM (hypothetical)This compound~4.8 (s, 2H, OCH₂O), ~3.7 (t, 2H, OCH₂), ~3.5 (t, 2H, CH₂Br)Expected to be similar to MOMAcidic conditions
MOM (Methoxymethyl)MOM-Cl~4.6 (s, 2H, OCH₂O), ~3.4 (s, 3H, OCH₃)Stable to base, nucleophiles, and reducing agentsAcidic conditions (e.g., HCl, TFA)[1]
BOM (Benzyloxymethyl)BOM-Cl~4.8 (s, 2H, OCH₂O), ~4.6 (s, 2H, OCH₂Ph), ~7.3 (m, 5H, Ar-H)Stable to base, nucleophiles, and reducing agentsHydrogenolysis (e.g., H₂, Pd/C) or strong acid[2][3]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl~4.7 (s, 2H, OCH₂O), ~3.7 (t, 2H, OCH₂), ~0.9 (t, 2H, CH₂Si), ~0.0 (s, 9H, Si(CH₃)₃)Stable to a wide range of conditionsFluoride sources (e.g., TBAF) or Lewis acids[4]

Experimental Protocols

The following are generalized protocols for the protection of a primary alcohol with MOM-Cl, BOM-Cl, and SEM-Cl. These can serve as a template for the potential use of BOCE.

General Procedure for Alcohol Protection with MOM-Cl
  • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot

graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Dissolve Alcohol & Base in DCM"]; Cool [label="Cool to 0 °C"]; Add_Reagent [label="Add Protecting Group Reagent"]; React [label="Stir at Room Temperature"]; Quench [label="Aqueous Workup"]; Purify [label="Column Chromatography"]; Product [label="Pure Protected Alcohol"];

Start -> Cool -> Add_Reagent -> React -> Quench -> Purify -> Product; } caption="General workflow for alcohol protection."

Safety Considerations

Chloromethyl ethers, including MOM-Cl and likely BOCE, are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[5] It is advisable to use a less hazardous alternative if possible.

Conclusion

While "this compound" is not a commonly used reagent, its potential for the introduction of a new protecting group can be evaluated based on the principles outlined in this guide. The spectroscopic confirmation of the BOCM group would rely on the characteristic signals of the acetal and bromoethyl moieties in ¹H and ¹³C NMR, the molecular weight confirmation by mass spectrometry, and the disappearance of the hydroxyl stretch in the IR spectrum. For researchers considering this or other protecting group strategies, a thorough understanding of the expected spectroscopic outcomes and a careful comparison with established alternatives like MOM, BOM, and SEM are essential for making informed decisions in the planning and execution of complex organic syntheses.

References

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]

  • Jung, J., et al. (2012). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Tetrahedron Letters, 53(29), 3758-3762. Available at: [Link]

  • Defrees, S. A., Reddy, K. S., & Cassady, J. M. (1988). A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropyrimidine Ring Systems. Synthetic Communications, 18(2), 213-220. Available at: [Link]

  • Chandra, T., Broderick, W. E., & Broderick, J. B. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Nucleosides, Nucleotides & Nucleic Acids, 29(2), 132-143. Available at: [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. Available at: [Link]

  • Albert Einstein College of Medicine. Methyl Chloromethyl Ether Awareness Training. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Bromo-2-(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-Bromo-2-(chloromethoxy)ethane (CAS No. 1462-35-7). As a member of the α-haloether class of compounds, this reagent demands meticulous handling due to its inherent reactivity, corrosivity, and suspected carcinogenicity. The protocols outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Hazard Assessment: Understanding the Risks

This compound is a reactive chemical whose structure warrants significant caution. α-haloethers as a class are recognized for their potential to form highly reactive intermediates and include compounds regulated as potent carcinogens by the Occupational Safety and Health Administration (OSHA).[1][2][3] Therefore, it is imperative to handle this compound as a suspected carcinogen.

The primary, immediate hazard is its corrosive nature.[4] The Globally Harmonized System (GHS) pictogram associated with this chemical is GHS05, indicating that it can cause severe skin burns and eye damage.[4] All handling and disposal procedures must be designed to prevent any direct contact.

Property Value Source
Chemical Name This compound[5]
CAS Number 1462-35-7[4][5][6]
Molecular Formula C₃H₆BrClO[5]
Physical Form Liquid[4]
Primary Hazards Corrosive (Causes severe skin burns and eye damage), Suspected Carcinogen, Reactive[1][4][7]
Incompatibilities Strong oxidizing agents, Strong bases[8][9]

Pre-Disposal Safety: Engineering Controls and PPE

Before any waste is handled, establishing a safe working environment is critical. The causality is simple: prevent exposure through a multi-layered defense system of engineering controls and personal protective equipment (PPE).

Engineering Controls: All manipulations, including the transfer of waste, must be performed inside a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[10][11] The fume hood sash should be kept at the lowest possible position. Ensure a certified safety shower and eyewash station are immediately accessible.

Personal Protective Equipment (PPE): The level of protection required is dictated by the high degree of hazard this chemical presents.[12][13]

Equipment Specification Rationale
Eye Protection Chemical safety goggles worn under a full-face shield.Provides maximum protection against splashes and vapors to the eyes and face.[10]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate). A double layer of nitrile gloves may be insufficient for prolonged handling.Protects skin from corrosive burns and absorption.[11]
Body Protection A chemical-resistant apron worn over a flame-resistant lab coat.Protects the body from splashes and spills.[13]
Footwear Closed-toe shoes made of a non-porous material.Prevents exposure from spills that may reach the floor.[11]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste from "cradle to grave".[14][15] Do not pour this chemical down the drain or dispose of it in regular trash under any circumstances.[16]

Step 1: Select a Compatible Waste Container
  • Action: Choose a designated hazardous waste container made of glass or another compatible material. Ensure it has a screw-top cap with a secure liner.

  • Causality: Using a compatible container prevents degradation of the container and potential leaks. A secure cap minimizes the release of vapors.

Step 2: Properly Label the Container
  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container. Fill in the following information:

    • Full Chemical Name: "Waste this compound"

    • CAS Number: "1462-35-7"

    • Hazard Information: "Corrosive, Suspected Carcinogen, Reactive"

  • Causality: Accurate labeling is a regulatory requirement and ensures that anyone handling the container is aware of its contents and the associated dangers.[13]

Step 3: Transfer Waste Safely
  • Action: Conduct the transfer inside a chemical fume hood.[10] Carefully pour the waste from your experimental apparatus into the labeled waste container using a funnel. Avoid splashing. Once the transfer is complete, securely cap the waste container.

  • Causality: Performing the transfer in a fume hood contains any vapors released during the process, protecting the user from inhalation exposure.[11]

Step 4: Temporary On-Site Storage
  • Action: Store the sealed waste container in a designated satellite accumulation area. This area must be at or near the point of generation. The container must be kept within a secondary containment bin to catch any potential leaks.

  • Causality: Secondary containment is a crucial safety measure to control spills. Storing waste at the point of generation ensures it remains under the control of knowledgeable personnel until pickup.

Step 5: Arrange for Final Disposal
  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Follow their specific procedures for waste consolidation and removal.

  • Causality: Final treatment and disposal of hazardous waste must be performed by certified professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection and regulatory compliance.[14][17][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_protocol Disposal Protocol cluster_final Final Disposition cluster_emergency Emergency Contingency start Waste Generated ppe Don Appropriate PPE (Face Shield, Resistant Gloves, Apron) start->ppe hood Work in Chemical Fume Hood ppe->hood container Select Compatible Waste Container hood->container labeling Label Container: 'Hazardous Waste', Name, CAS#, Hazards container->labeling transfer Safely Transfer Waste labeling->transfer storage Store in Secondary Containment transfer->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end Document & Complete contact_ehs->end spill Spill Occurs exposure Personnel Exposure

Caption: Disposal workflow for this compound.

Emergency Procedures

Spill:

  • Small Spill (inside fume hood): Absorb with a chemical absorbent material (e.g., vermiculite). Collect the contaminated absorbent in a sealed, labeled hazardous waste container. Decontaminate the area.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line immediately.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[19] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[19] If breathing is difficult, administer oxygen. Seek immediate medical attention.

By adhering to this guide, researchers can ensure they are managing this hazardous chemical waste in a manner that prioritizes personal safety, protects the environment, and complies with all regulatory standards.

References

  • Best Practices for Avoiding Incidents With Reactive Chemicals. American Laboratory. Available at: [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]

  • Guideline for Pyrophoric and Water Reactive Chemicals. University of Houston. Available at: [Link]

  • Chemical Safety Best Practices in The Lab. Green World Group. Available at: [Link]

  • The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. Available at: [Link]

  • 1-bromo-2-chloroethane Safety Data Sheet. Sdfine. Available at: [Link]

  • OSHA Standard 1910.1003 - 13 Carcinogens. Occupational Safety and Health Administration. Available at: [Link]

  • OSHA Carcinogens Standards. Occupational Safety and Health Administration. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Carcinogens Overview. Occupational Safety and Health Administration. Available at: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency. Available at: [Link]

  • EPA Hazardous Waste Management. Axonator. Available at: [Link]

  • OSHA Retains Strong Focus on Carcinogen Safety. VelocityEHS. Available at: [Link]

  • This compound Information. Chemsrc.com. Available at: [Link]

  • Working with Carcinogens. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • This compound Information. LookChem. Available at: [Link]

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Navigating the Risks: A Guide to Personal Protective Equipment for 1-Bromo-2-(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are routine. However, the unique hazards of each substance demand meticulous safety planning. This guide provides essential, immediate safety and logistical information for handling 1-Bromo-2-(chloromethoxy)ethane (CAS No. 1462-35-7), a compound for which comprehensive safety data is not widely available. In the absence of a complete Safety Data Sheet (SDS), this document synthesizes available data, information on structurally related compounds, and established laboratory safety principles to offer a robust framework for risk mitigation.

The core directive of this guide is to empower you with the knowledge to work safely. The procedures outlined here are built on the principles of expertise, trustworthiness, and authoritative grounding, ensuring a self-validating system of laboratory safety.

Understanding the Hazard: A Structural Analogy

Direct and comprehensive toxicological data for this compound is limited. However, its chemical structure contains a chloromethoxy ether functional group. This is significant because related compounds, such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME), are potent human carcinogens.[1] Therefore, it is prudent to handle this compound with extreme caution, assuming it may share these hazardous properties.

Furthermore, available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information indicates that this compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[2]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for all procedures involving this compound.

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Protection Chemical safety goggles and a face shieldEN 166 or ANSI Z87.1To protect against splashes and vapors that can cause severe eye damage.[2][3]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Viton® or laminate) with inner nitrile glovesEN 374To prevent skin contact which can cause severe burns.[2][4] Double-gloving provides additional protection.
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron or disposable suit-To protect against skin contact and chemical permeation.[5][6]
Respiratory Protection A NIOSH-approved full-face respirator with an organic vapor/acid gas/HEPA combination filter cartridgeNIOSH or EN 149To prevent inhalation of potentially carcinogenic and corrosive vapors.[1][6]

Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount for the safe handling of this compound. All manipulations should be performed within a certified chemical fume hood.

Preparation
  • Decontamination: Ensure the chemical fume hood is clean and free of incompatible materials.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Spill Kit: Verify that a spill kit containing appropriate absorbent materials and neutralizers is readily accessible.

Handling
  • Weighing and Transfer: Conduct all weighing and transfers of the chemical within the fume hood. Use spark-proof tools.[4]

  • Reaction Setup: Ensure all glassware is properly secured and that the reaction is conducted in a closed system if possible.

  • Avoid Incompatibilities: Keep the chemical away from strong bases, strong oxidizing agents, and magnesium.[5]

Post-Handling
  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination, removing gloves last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Operational and Disposal Plans

Spill Response

In the event of a spill, immediately evacuate the area and alert others. Only trained personnel with appropriate PPE should manage the cleanup.

  • Containment: Prevent the spill from spreading by using a chemical-absorbent material. Do not use combustible materials like paper towels.

  • Neutralization: For small spills, cautiously neutralize with a suitable agent.

  • Collection: Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[5]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collection: Collect all waste in designated, sealed, and clearly labeled containers.

  • Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.[7]

Visualizing the Workflow

To ensure clarity and adherence to the safety protocols, the following diagram illustrates the critical steps in the handling and emergency response workflow for this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal cluster_spill Spill Response prep_hood Decontaminate Fume Hood prep_ppe Don PPE prep_hood->prep_ppe prep_spill Verify Spill Kit prep_ppe->prep_spill handle_weigh Weigh & Transfer prep_spill->handle_weigh handle_react Conduct Reaction handle_weigh->handle_react post_decon Decontaminate Surfaces handle_react->post_decon post_ppe Doff PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_collect Collect Hazardous Waste post_wash->disp_collect disp_store Store Securely disp_collect->disp_store disp_dispose Dispose via Licensed Vendor disp_store->disp_dispose spill_evacuate Evacuate Area spill_contain Contain Spill spill_evacuate->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_ventilate Ventilate Area spill_collect->spill_ventilate

Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound, including emergency spill response.

References

  • New Jersey Department of Health. (1999). Hazard Summary: Chloromethyl Methyl Ether. Retrieved from [Link]

  • Albert Einstein College of Medicine. (n.d.). Methyl Chlormethyl Ether Awareness Training. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0238 - CHLOROMETHYL METHYL ETHER. Retrieved from [Link]

  • Sdfine. (n.d.). 1-bromo-2-chloroethane Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Loba Chemie. (2016). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloroethane. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-(2-methoxyethoxy)ethane, 90%. Retrieved from [Link]

Sources

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